N-Boc-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-carbamothioylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQTODLIZBUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399259 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268551-65-1 | |
| Record name | N-Boc-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-thiourea chemical properties and structure
An In-depth Technical Guide to N-Boc-Thiourea: Chemical Properties, Structure, and Applications
Introduction
This compound, also known as tert-butyl N-carbamothioylcarbamate, is an organosulfur compound that serves as a valuable reagent and intermediate in organic synthesis.[1][2] Structurally similar to N-Boc-urea, the replacement of the carbonyl oxygen with a sulfur atom imparts distinct chemical properties and reactivity.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility, rendering the protected amine stable under a wide range of basic and nucleophilic conditions while allowing for easy deprotection under mild acidic conditions.[5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a planar molecule featuring a thiourea core protected with a Boc group.[3] The C=S bond distance is approximately 1.71 Å, and the C-N bonds average 1.33 Å.[3] Like other thioureas, it can exist in two tautomeric forms: the thione form, which is predominant, and the thiol (isothiourea) form.[3][4] The Boc group significantly influences the molecule's reactivity and solubility.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-carbamothioylcarbamate | [6] |
| Molecular Formula | C₆H₁₂N₂O₂S | [7] |
| Molecular Weight | 176.24 g/mol | |
| CAS Number | 268551-65-1 | [1] |
| Appearance | Solid | |
| Melting Point | 142 °C (decomposes) | [1] |
| SMILES | CC(C)(C)OC(=O)NC(N)=S | |
| InChIKey | JKXQTODLIZBUDE-UHFFFAOYSA-N | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | [8] |
Spectroscopic Properties:
-
Infrared (IR) Spectroscopy : The IR spectrum of thiourea derivatives provides valuable information on the bonding modes.[9] Key vibrational frequencies include those for N-H stretching, C=S stretching (thione group), and C=N stretching (azomethine group in Schiff base derivatives).[9] For this compound, characteristic peaks would correspond to the N-H, C=O (from the Boc group), and C=S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of synthesized thiourea derivatives.[10][11] In the ¹H-NMR spectrum of this compound, signals corresponding to the protons of the tert-butyl group and the NH protons would be expected.[10] For example, in the related N,N'-di-Boc-thiourea, the Boc methyl protons appear as a singlet around δ 1.57 ppm, and the NH protons appear as a broad singlet.[12]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in guanidine synthesis are provided below.
Protocol 1: Synthesis of this compound
A primary method for synthesizing this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is typically performed in the presence of a base.[5]
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or similar base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in the chosen organic solvent.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the mixture overnight at room temperature to ensure the reaction goes to completion.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with brine and water.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a solid.
Protocol 2: Synthesis of N,N'-Di-Boc-Protected Guanidines
N,N'-di-Boc-thiourea is a common precursor for synthesizing protected guanidines.[12] The process involves the activation of the thiourea and subsequent reaction with an amine.[13]
Materials:
-
N,N'-di-Boc-thiourea
-
Primary or secondary amine
-
Activating agent (e.g., Mukaiyama's reagent, cyanuric chloride (TCT), or I₂/TBHP)[13]
-
Base (if required by the activation method)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve N,N'-di-Boc-thiourea (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activating agent (e.g., cyanuric chloride, 1 equivalent) to the solution and stir for the recommended time to form the activated intermediate (a carbodiimide).[13]
-
In a separate flask, dissolve the desired amine (1 equivalent) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated thiourea mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.
-
Upon completion, filter any solid byproducts.
-
Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.
Applications in Research and Drug Development
Thiourea derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[14][15][16] The N-Boc protected variant is a key building block in the synthesis of more complex molecules.
Thioacylating Agent
Stable and readily available N,N'-di-Boc-thiourea can be used as a mild thioacylating agent.[17][18] When activated with an electrophilic reagent like trifluoroacetic acid anhydride (TFAA), it can efficiently thioacylate various nucleophiles, including amines, alcohols, and thiols.[5][17] This method provides a versatile pathway to thioureas, thiocarbamates, and dithiocarbamates, avoiding the harsh conditions and toxic reagents associated with traditional methods.[17]
Precursor to Heterocycles and Guanidines
Thiourea and its derivatives are fundamental building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrimidines and thiazoles.[3] The Boc-protected form allows for controlled reactions in multi-step syntheses.[5] For instance, this compound derivatives can undergo cycloisomerization reactions.[19] Furthermore, as detailed in Protocol 2, they are extensively used to prepare protected guanidines, which are important structural motifs in many biologically active molecules.[13][18]
Role in Organocatalysis
The thiourea moiety is an effective hydrogen-bond donor, a property exploited in organocatalysis.[4] Chiral this compound derivatives have been developed as catalysts for various asymmetric reactions, such as the enantioselective hydrophosphonylation of N-Boc imines and nitro-Mannich reactions.[20][21] In these systems, the thiourea group activates the electrophile through hydrogen bonding, enabling stereocontrolled bond formation.[21]
Safety and Handling
While this compound is a valuable reagent, proper safety precautions are essential.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22] For handling the solid, a dust mask is recommended.
-
Handling : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[22][23] Avoid contact with skin and eyes.[22]
-
Storage : Store in a tightly closed container in a cool, dry place.[22]
-
Hazards : May cause skin sensitization. The GHS classification for the parent compound, thiourea, includes warnings for being harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[22][24] Users should consult the specific Safety Data Sheet (SDS) for this compound before use.[25]
References
- 1. N-BOC THIOUREA 97 | 268551-65-1 [chemicalbook.com]
- 2. annexechem.com [annexechem.com]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. Thioureas - Wikipedia [en.wikipedia.org]
- 5. This compound | 268551-65-1 | Benchchem [benchchem.com]
- 6. PubChemLite - N-boc thiourea (C6H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. N-Boc thiourea | C6H12N2O2S | CID 4095660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 18. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. N-BOC THIOUREA 97 - Safety Data Sheet [chemicalbook.com]
Synthesis of N-Boc-thiourea from thiourea and Boc anhydride
An In-depth Examination of the Synthesis of N-tert-Butoxycarbonylthiourea from Thiourea and Di-tert-butyl Dicarbonate
This technical guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the synthesis of N-Boc-thiourea from thiourea and di-tert-butyl dicarbonate (Boc anhydride). This document outlines the reaction conditions, experimental protocols, and relevant data to facilitate the practical application of this chemical transformation.
Reaction Overview
The synthesis of this compound involves the protection of one of the amino groups of thiourea using Boc anhydride. This reaction is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.[1] The direct synthesis of N,N'-bis-tert-butoxycarbonylthiourea has been described, and similar principles can be applied to achieve mono-substitution, although careful control of stoichiometry and reaction conditions is crucial.[2]
The reaction proceeds via the nucleophilic attack of the nitrogen atom of thiourea on the carbonyl carbon of Boc anhydride. The choice of solvent and the presence of a base can influence the reaction rate and the product distribution between mono- and di-substituted thiourea.
Experimental Protocols
While a specific protocol for the exclusive synthesis of mono-Boc-thiourea is not extensively detailed in the literature, the following procedures for related reactions can be adapted. The key to favoring mono-substitution is typically the use of a limited amount of Boc anhydride relative to thiourea.
A. General Procedure for Boc Protection of Amines:
This protocol for the Boc protection of various amines can serve as a foundational method.[3][4][5]
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of water and acetone.[3][4][5]
-
Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the solution.
-
The reaction can be performed at room temperature or cooled to 0 °C.[3]
-
A base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction, particularly for less nucleophilic amines.[1]
-
Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.[5]
-
The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]
-
The crude product can be purified by column chromatography or recrystallization.[5][6]
B. Adapted Protocol for this compound Synthesis:
Based on the general principles of Boc protection and the synthesis of the di-substituted analog, the following protocol is proposed for the synthesis of this compound:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in a suitable solvent like THF.
-
Add di-tert-butyl dicarbonate (0.8-1.0 equivalent) dropwise to the stirred solution at room temperature. Using a slight excess of thiourea will favor the formation of the mono-protected product.
-
Optionally, a non-nucleophilic base can be added to scavenge the acid formed during the reaction.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel to separate this compound from unreacted thiourea and any di-substituted byproduct.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the Boc protection of amines and the synthesis of the related N,N'-di-Boc-thiourea. These values can serve as a reference for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Time | Product | Yield (%) | Reference |
| Thiourea | Boc₂O | THF | - | Room Temp. | - | N,N'-bis-Boc-thiourea | - | [2] |
| Amine | Boc₂O | THF | - | 0 °C to RT | Overnight | N-Boc-amine | 89 | [3] |
| Amine | Boc₂O | Acetonitrile | Yttria-Zirconia | Room Temp. | Varies | N-Boc-amine | High | [4] |
| Amine | Boc₂O | Water:Acetone | None | Room Temp. | 5-10 min | N-Boc-amine | Excellent | [5] |
Reaction Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Purification and Characterization
Purification of this compound is typically achieved through column chromatography on silica gel.[7] The polarity of the eluent can be adjusted to effectively separate the mono-Boc-protected product from the more polar unreacted thiourea and the less polar di-Boc-substituted byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.[8]
Characterization of the final product can be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the molecular weight and structure.
Conclusion
The synthesis of this compound from thiourea and Boc anhydride is a feasible process that relies on the principles of amine protection. By carefully controlling the stoichiometry of the reagents and employing appropriate purification techniques, this compound can be obtained for use in various synthetic applications, particularly in the development of pharmaceuticals and other bioactive molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: N-Boc-Thiourea and Its Derivatives
This technical guide provides a comprehensive overview of N-Boc-thiourea, a key reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Compound Identification
The primary compound of interest, this compound, is identified by the following chemical identifiers. It is crucial to distinguish it from its di-substituted analogue, N,N'-Di-Boc-thiourea, which possesses different properties and applications.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound | 268551-65-1[1][2] | 176.24[1][2] | C₆H₁₂N₂O₂S[2] |
| N,N'-Di-Boc-thiourea | 145013-05-4[3][4][5][6] | 276.35[3][6] | C₁₁H₂₀N₂O₄S[3][5] |
Physicochemical Properties
A summary of the key physical and chemical properties for this compound and its di-substituted form is presented below. These properties are essential for determining appropriate reaction conditions and handling procedures.
| Property | This compound | N,N'-Di-Boc-thiourea |
| Synonyms | - | N,N'-Bis-tert-butoxycarbonylthiourea[3][6] |
| Appearance | Solid[1] | White crystalline solid[5] |
| Melting Point | 142 °C (decomposes)[1] | 131-135 °C[5][6] |
| Purity | 97%[1][2] | 97%[3][6] |
Experimental Protocols and Applications
N,N'-Di-Boc-thiourea is a notable thioacylating agent used in the synthesis of thiocarbonyl compounds. A primary application is its use as a guanylating agent for the synthesis of guanidines. This process typically involves the guanylation of amines.
A key experimental protocol involves the use of Mukaiyama's reagent as a promoter for the guanylation of amines with N,N'-Di-Boc-thiourea.
Logical Workflow for Guanidine Synthesis
The following diagram illustrates the generalized workflow for the synthesis of guanidines using a di-Boc protected thiourea.
Caption: Generalized workflow for amine guanylation.
Safety and Handling
This compound:
-
Hazard Classification: Skin Sensitizer.[1]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Personal Protective Equipment (PPE): N95 dust mask, eyeshields, faceshields, gloves.[1]
-
Storage: Store in a class 13 location for non-combustible solids.[1]
N,N'-Di-Boc-thiourea:
-
Personal Protective Equipment (PPE): N95 dust mask, eyeshields, gloves.
-
Storage: Store in a class 13 location for non-combustible solids.
Note: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.
References
An In-depth Technical Guide to the Spectroscopic Data of N-Boc-Thiourea
This guide provides a comprehensive overview of the spectroscopic data for N-Boc-thiourea, tailored for researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data of this compound
The following tables summarize the expected quantitative spectroscopic data for this compound (tert-butyl N-carbamothioylcarbamate). This data is compiled from typical values for the functional groups present in the molecule and data from closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.50 | Singlet | 9H |
| -NH -C(S) | Broad Singlet | 1H | |
| -C(S)-NH ₂ | Broad Singlet | 2H |
Note: The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| -C =O | ~153 |
| -C =S | ~180 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3100 | N-H Stretching | Strong, Broad |
| 2980 - 2960 | C-H Stretching (sp³) | Medium |
| ~1700 | C=O Stretching (Amide I) | Strong |
| ~1620 | N-H Bending (Amine) | Medium |
| ~1520 | N-H Bending / C-N Stretching (Amide II) | Medium |
| ~1470 | C-N Stretching | Medium |
| ~1160 | C-O Stretching | Strong |
| ~730 | C=S Stretching | Medium |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂O₂S |
| Molecular Weight | 176.24 g/mol [1][2] |
| Exact Mass | 176.06195 u |
| [M+H]⁺ | 177.06978 u |
| [M+Na]⁺ | 199.05172 u |
Experimental Protocols
2.1. Synthesis of this compound
A straightforward and common method for the synthesis of this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
-
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of thiourea (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
-
2.2. Spectroscopic Characterization
2.2.1. NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a small cotton plug into a clean and dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
2.2.2. IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
2.2.3. Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Navigating the Physicochemical Landscape of N-Boc-Thiourea: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility and stability of N-Boc-thiourea (tert-butyl N-(aminocarbothioyl)carbamate), a versatile reagent in organic synthesis, particularly in the construction of guanidines and other biologically relevant scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the core physicochemical properties that govern the handling, application, and shelf-life of this compound.
Executive Summary
This compound is a protected form of thiourea where one of the amino groups is masked with a tert-butoxycarbonyl (Boc) group. This modification significantly alters its reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, while knowledge of its stability under different environmental conditions is paramount for ensuring its integrity during storage and handling. This guide outlines the known qualitative solubility and stability characteristics of this compound, provides detailed experimental protocols for their quantitative determination, and discusses potential degradation pathways.
Solubility Profile
Qualitative Solubility
Based on the properties of the closely related N,N'-di-Boc-thiourea, this compound is expected to be soluble in polar aprotic solvents.
Quantitative Solubility Data
Precise quantitative solubility data is essential for reproducible and optimized synthetic protocols. The following table provides a template for the systematic determination and recording of this compound's solubility in a variety of solvents at a standard temperature.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data to be determined | Data to be determined |
| Acetonitrile | C₂H₃N | 37.5 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Data to be determined | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data to be determined | Data to be determined |
| Methanol | CH₄O | 32.7 | Data to be determined | Data to be determined |
| Ethanol | C₂H₆O | 24.5 | Data to be determined | Data to be determined |
| Toluene | C₇H₈ | 2.4 | Data to be determined | Data to be determined |
| Hexane | C₆H₁₄ | 1.9 | Data to be determined | Data to be determined |
Stability Profile
The stability of this compound is a key determinant of its shelf-life and dictates the conditions under which it can be stored and handled without significant degradation. The primary points of instability are the acid-labile Boc group and the thiourea core, which is susceptible to oxidation and hydrolysis.
Summary of Stability
This compound is generally stable at room temperature when protected from moisture and strong acids or bases.[1] However, elevated temperatures and exposure to certain chemical environments can lead to its decomposition.
Table 2: Stability of this compound Under Various Conditions
| Condition | Stressor | Observation | Potential Degradation Products |
| Acidic | Low pH | Degradation expected, particularly cleavage of the Boc group.[2] | Thiourea, tert-butanol, isobutylene, carbon dioxide |
| Basic | High pH | Potential for degradation, though generally more stable than to acid. | Data to be determined |
| Oxidative | e.g., H₂O₂ | The thiourea moiety is susceptible to oxidation. | Urea derivative, sulfur oxides |
| Thermal | High Temperature | Decomposition may occur, melting point is reported at 142 °C with decomposition. | Data to be determined |
| Photolytic | UV/Visible Light | Potential for degradation upon prolonged exposure. | Data to be determined |
Experimental Protocols
To empower researchers to ascertain the precise quantitative solubility and stability of this compound, the following detailed experimental methodologies are provided.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes the equilibrium solubility measurement of this compound in various organic solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Ensure a solid excess remains to guarantee saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Determine the weight of the collected filtrate.
-
-
Quantification:
-
Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen.
-
Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or other appropriate units.
-
Alternatively, the concentration of the filtered supernatant can be determined using a validated analytical method such as HPLC-UV.
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[3]
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines, alongside a dark control.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
-
Quantification and Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
-
A mass spectrometer can be coupled to the HPLC system (LC-MS) to aid in the identification of degradation products.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Forced Degradation Study Workflow
References
The Mechanism and Application of N-Boc-Thiourea in Thioacylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and synthetic applications of N,N'-di-Boc-substituted thiourea as a mild and efficient thioacylating agent. This methodology presents a significant advancement in the synthesis of thiocarbonyl compounds, offering a versatile and environmentally benign alternative to traditional methods.
Core Concepts: N,N'-Di-Boc-Thiourea as a Thioacylating Agent
Stable and readily available N,N'-di-Boc-substituted thiourea serves as a potent thioacylating agent upon activation with trifluoroacetic acid anhydride (TFAA).[1] This activation enables the thioacylation of a wide range of nucleophiles, including amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates.[1] The process is characterized by its mild reaction conditions, good chemical selectivity, and tolerance of various functional groups, avoiding the use of harsh and toxic reagents often associated with traditional thioacylation methods.[1]
The general scheme for this transformation involves the activation of N,N'-di-Boc-thiourea with TFAA, followed by the introduction of a nucleophile to yield the corresponding thiocarbonyl compound.
Proposed Reaction Mechanism
The proposed mechanism commences with the activation of the thiocarbonyl group in N,N'-di-Boc-thiourea by trifluoroacetic acid anhydride. This activation enhances the electrophilicity of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. The subsequent addition of a nucleophile leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of the desired thiocarbonyl product and byproducts.
Caption: Proposed mechanism of N-Boc-thiourea in thioacylation.
Quantitative Data: Reaction Yields
The thioacylation of various nucleophiles using N,N'-di-Boc-thiourea proceeds with good to excellent yields. The following tables summarize the reported yields for different classes of nucleophiles.
Table 1: Thioacylation of Amines to Form Thioureas
| Amine Substrate | Product | Yield (%) |
| Primary Amines | N-Substituted Thioureas | 78-94[2] |
| Cyclic Amines | N,N'-Disubstituted Thioureas | High (not specified)[1] |
| Sterically Hindered Secondary Amines | N,N,N'-Trisubstituted Thioureas | Limited Reactivity[1] |
Table 2: Thioacylation of Alcohols to Form Thiocarbamates
| Alcohol Substrate | Product | Yield (%) |
| Primary Alcohols | O-Alkyl Thiocarbamates | Good (not specified)[1] |
| Secondary Alcohols | O-Alkyl Thiocarbamates | Good (not specified)[1] |
Table 3: Thioacylation of Thiols and Other Nucleophiles
| Nucleophile Substrate | Product | Yield (%) |
| Thiols | Dithiocarbamates | Good (not specified)[1] |
| Sodium Benzenethiolate | S-Aryl Dithiocarbamates | Good (not specified)[1] |
| Sodium Malonates | Thioamides | Good (not specified)[1] |
Experimental Protocols
The following are generalized experimental protocols for the thioacylation of amines and alcohols. For specific substrates, optimization of reaction times and purification methods may be required.
General Procedure for the Thioacylation of Amines
Caption: Workflow for the thioacylation of amines.
Protocol:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is added N,N'-di-Boc-thiourea (1.0 equiv.) at 0 °C under an inert atmosphere.
-
The mixture is stirred for a short period, after which trifluoroacetic acid anhydride (TFAA, 1.1 equiv.) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 10–20 minutes.
-
The respective amine (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted thiourea.
General Procedure for the Thioacylation of Alcohols
For the thioacylation of alcohols, 4-dimethylaminopyridine (DMAP) is utilized as a catalyst.
Protocol:
-
To a solution of the alcohol (1.0 equiv.), N,N'-di-Boc-thiourea (1.2 equiv.), and DMAP (0.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) is added TFAA (1.5 equiv.) at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the O-alkyl thiocarbamate.
Conclusion
The use of N,N'-di-Boc-substituted thiourea in conjunction with trifluoroacetic acid anhydride provides a highly effective and versatile method for the synthesis of a variety of thiocarbonyl compounds. The mild reaction conditions, broad substrate scope, and good yields make this a valuable tool for researchers in organic synthesis and drug development. The proposed mechanism, involving the activation of the thiocarbonyl group, offers a rational basis for understanding the reactivity and for further development of this methodology.
References
An In-depth Technical Guide to the Role of N,N'-Di-Boc-Thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N'-di-Boc-thiourea, a versatile and stable reagent in modern organic synthesis. While not a conventional protecting group in the traditional sense of masking and regenerating a functional group, its primary applications lie in its capacity as a mild thioacylating agent and a key precursor for the synthesis of protected guanidines. This document details the synthesis, mechanisms of action, and experimental protocols associated with N,N'-di-Boc-thiourea, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.
Introduction to N,N'-Di-Boc-Thiourea
N,N'-bis(tert-butoxycarbonyl)thiourea is a stable, crystalline solid that has gained prominence as a safe and efficient alternative to more hazardous traditional reagents for introducing thiocarbonyl functionalities and for the synthesis of guanidines.[1] Its Boc (tert-butoxycarbonyl) groups enhance its stability and solubility in organic solvents, making it a convenient reagent for a variety of chemical transformations.[2]
Synthesis of N,N'-Di-Boc-Thiourea
The preparation of N,N'-di-Boc-thiourea is straightforward and can be achieved by reacting thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]
Experimental Protocol: Synthesis of N,N'-Di-Boc-Thiourea
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve thiourea in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N,N'-di-Boc-thiourea as a white solid.
Application as a Thioacylating Agent
A primary application of N,N'-di-Boc-thiourea is its role as a mild thioacylating agent.[3] When activated with an electrophilic reagent, typically trifluoroacetic anhydride (TFAA), it can efficiently transfer a thioacyl group to a variety of nucleophiles, including amines, alcohols, and thiols.[3] This method provides access to thioureas, thiocarbamates, and dithiocarbamates under relatively gentle conditions, avoiding the use of harsh and toxic reagents like thiophosgene.[3]
The general workflow for thioacylation using N,N'-di-Boc-thiourea is depicted below:
The proposed mechanism for thioacylation involves the initial activation of the thiocarbonyl group of N,N'-di-Boc-thiourea by TFAA, making it more electrophilic. This is followed by the nucleophilic attack of an amine, alcohol, or thiol, leading to the formation of the corresponding thioacylated product.
The thioacylation of various nucleophiles using N,N'-di-Boc-thiourea and TFAA generally proceeds in good to excellent yields.[3]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-N'-Boc-thiourea | 92 |
| 2 | Benzylamine | N-Benzyl-N'-Boc-thiourea | 95 |
| 3 | Pyrrolidine | N-(Thiocarbonyl)pyrrolidine-N'-Boc | 90 |
| 4 | Methanol | O-Methyl-N-Boc-thiocarbamate | 85 |
| 5 | Benzyl alcohol | O-Benzyl-N-Boc-thiocarbamate | 88 |
| 6 | Thiophenol | S-Phenyl-N-Boc-dithiocarbamate | 91 |
Experimental Protocol: Thioacylation of an Amine
Materials:
-
N,N'-Di-Boc-thiourea
-
Trifluoroacetic anhydride (TFAA)
-
Amine substrate
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Base (e.g., Triethylamine, if necessary for the substrate)
Procedure:
-
To a solution of N,N'-di-Boc-thiourea in the anhydrous solvent at 0 °C under an inert atmosphere, add TFAA dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amine substrate (and base, if required) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thiourea derivative.
Application in Guanidine Synthesis
N,N'-Di-Boc-thiourea is a valuable precursor for the synthesis of N,N'-di-Boc-protected guanidines. This transformation is typically achieved by reacting the thiourea with an amine in the presence of a desulfurizing agent or an activating agent.[1] The resulting protected guanidines are important intermediates in medicinal chemistry due to the prevalence of the guanidinium group in biologically active molecules.
The general workflow for the synthesis of protected guanidines is outlined below:
The mechanism of guanidinylation often involves the activation of the thiourea by an agent such as iodine.[1] This is proposed to form a thiouronium intermediate, which then reacts with a base to generate a carbodiimide in situ. The carbodiimide is subsequently attacked by the amine to furnish the protected guanidine.
The synthesis of N,N'-di-Boc-protected guanidines from N,N'-di-Boc-thiourea and various amines proceeds with high efficiency under various activating conditions.
| Entry | Amine | Activating/Desulfurizing Agent | Yield (%) |
| 1 | Benzylamine | Iodine/Base | 90 |
| 2 | Aniline | Mukaiyama's Reagent | 85 |
| 3 | Cyclohexylamine | Cyanuric Chloride/Base | 92 |
| 4 | Piperidine | HgCl₂ | 88 |
| 5 | Morpholine | Iodine/Base | 91 |
Experimental Protocol: Synthesis of a Protected Guanidine
Materials:
-
N,N'-Di-Boc-thiourea
-
Amine substrate
-
Iodine
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve N,N'-di-Boc-thiourea and the amine substrate in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add a solution of iodine in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting materials are consumed, as indicated by TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N,N'-di-Boc-protected guanidine.
Conclusion
N,N'-Di-Boc-thiourea serves as a valuable and versatile reagent in organic synthesis, primarily as a mild thioacylating agent and a precursor for the synthesis of protected guanidines. Its stability, ease of handling, and the mild conditions required for its reactions make it an attractive alternative to traditional, more hazardous reagents. While it does not function as a typical protecting group for the reversible masking of amines or thiols, its role in the direct conversion of these functional groups into other valuable moieties is of significant importance in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide are intended to facilitate the effective application of N,N'-di-Boc-thiourea in a research and development setting.
References
The Versatility of N-Boc-Thiourea: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-thiourea and its derivatives have emerged as highly versatile and valuable reagents in modern organic synthesis and medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group modulates the reactivity of the thiourea moiety, enabling a wide range of chemical transformations under controlled conditions. This technical guide provides an in-depth review of the applications of this compound, focusing on its utility in thioacylation, guanidination, heterocyclic synthesis, and asymmetric organocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.
Core Applications of this compound
The unique structural features of this compound and its di-substituted analog, N,N'-di-Boc-thiourea, make them powerful building blocks for a variety of chemical transformations.
Thioacylation of Nucleophiles
N,N'-Di-Boc-thiourea, upon activation with an electrophilic reagent such as trifluoroacetic acid anhydride (TFAA), serves as a mild and efficient thioacylating agent.[1][2] This methodology allows for the conversion of various nucleophiles, including amines, alcohols, and thiols, into their corresponding thiocarbonyl compounds with good chemical selectivity and tolerance of various functional groups.[2][3]
Table 1: Thioacylation of Amines, Alcohols, and Thiols with N,N'-Di-Boc-Thiourea
| Nucleophile | Activating Agent | Catalyst | Product | Yield (%) | Reference |
| Primary Amines | TFAA/NaH | - | N-Substituted Thioureas | High | [3] |
| Cyclic Secondary Amines | TFAA/NaH | - | N,N-Disubstituted Thioureas | High | [3] |
| Alcohols | TFAA | DMAP | Thiocarbamates | - | [2][3] |
| Thiols | TFAA/NaH | - | Dithiocarbamates | - | [3] |
Guanidination of Amines
A significant application of N,N'-di-Boc-thiourea is in the synthesis of N,N'-di-Boc-protected guanidines. This transformation involves the activation of the thiourea moiety, followed by reaction with a primary or secondary amine.[3][4] Various activating agents can be employed, with cyanuric chloride (TCT) and iodine in the presence of tert-butyl hydroperoxide (TBHP) being effective and environmentally benign alternatives to heavy-metal reagents.[1][4][5] The resulting protected guanidines are valuable intermediates in the synthesis of biologically active compounds.[4]
Table 2: Guanidination of Various Amines using N,N'-Di-Boc-Thiourea
| Amine Substrate | Activating Agent | Base | Solvent | Yield (%) | Reference |
| 4-Methoxybenzylamine | I2/TBHP | - | Toluene | 82 | [5] |
| Benzylamine | TCT | NMM | THF | 95 | [4] |
| 4-Fluorobenzylamine | I2/TBHP | - | Toluene | 90 | [5] |
| 3-Methoxybenzylamine | I2/TBHP | - | Toluene | 85 | [5] |
| Cyclohexylamine | I2/TBHP | - | Toluene | 61 | [5] |
| 2,2,2-Trifluoroethylamine | I2/TBHP | - | Toluene | 40 | [5] |
| 4-Cyanoaniline | I2/TBHP | - | Toluene | 97 | [5] |
| 2-Naphthylamine | I2/TBHP | - | Toluene | 98 | [5] |
Synthesis of Heterocyclic Compounds: The Hantzsch Thiazole Synthesis
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, where a thiourea derivative is condensed with an α-haloketone to afford a 2-aminothiazole.[6][7][8] This reaction is a cornerstone in the synthesis of thiazole-containing pharmaceuticals and biologically active molecules.[9]
Asymmetric Organocatalysis
Chiral thiourea derivatives, often synthesized from this compound precursors, have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[10] These catalysts operate through hydrogen bonding to activate electrophiles, enabling high levels of stereocontrol in reactions such as Michael additions and aza-Henry reactions.[11][12][13] Bifunctional thiourea catalysts, incorporating a basic moiety like a tertiary amine, can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and enantioselectivity.[10]
Table 3: Enantioselective Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Thiourea Catalysts
| Ketone | Nitroolefin | Catalyst Type | ee (%) | Reference |
| Acetophenone | β-Nitrostyrene | Primary Amine-Thiourea | up to 97 | [12] |
| Various Aromatic Ketones | Various Nitroolefins | Saccharide-based Primary Amine-Thiourea | up to 98 | [12] |
| Acetylacetone | Nitroolefins | Calix[11]arene-based Thiourea | up to 94 | [1] |
| Dimethyl Malonate | Nitroolefins | Calix[11]arene-based Thiourea | up to 94 | [1] |
Table 4: Enantioselective Aza-Henry Reaction of N-Boc Imines Catalyzed by Chiral Thiourea Catalysts
| N-Boc Imine | Nitroalkane | Catalyst Type | ee (%) | Reference |
| Various Aromatic | Nitromethane | Glycosyl-Thiourea | up to 99.8 | [10] |
| Isatin-derived Ketimines | Long-chain Nitroalkanes | Hydroquinine-derived Thiourea | 78-99 | [13] |
| Trifluoromethyl Ketimines | Nitromethane | Amino acid-derived Quaternary Ammonium Salts | moderate to good | [14] |
Biological Activity of this compound Derivatives
Thiourea derivatives are known to exhibit a wide range of biological activities, and N-Boc-protected thioureas serve as important intermediates in the synthesis of medicinally relevant compounds.[15] Various derivatives have been investigated for their potential as enzyme inhibitors, with some showing promising activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[16][17]
Table 5: Enzyme Inhibitory Activity of Selected Thiourea Derivatives (IC50 Values)
| Compound | Enzyme | IC50 (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [16][17] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [16][17] |
| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 µg/mL | [16] |
| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 µg/mL | [16] |
| Acyl-bis-thiourea derivatives | α-glucosidase | 16.64 - 21.79 mM | [18] |
| Bis-Acyl-Thiourea Derivatives | Urease | 1.55 - 1.69 | [18] |
| Phosphonate thiourea derivatives | Pancreatic, prostate, and breast cancer cell lines | 3 - 14 | [15] |
| Bis-thiourea structure | Human leukemia cell lines | as low as 1.50 | [15] |
Experimental Protocols
Synthesis of N,N'-Di-Boc-Thiourea
This protocol describes a general method for the synthesis of N,N'-di-Boc-thiourea from thiourea and di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N,N'-di-Boc-thiourea.
Guanidination of an Amine using N,N'-Di-Boc-Thiourea and TCT
This protocol details the synthesis of N,N'-di-Boc-protected guanidines using cyanuric chloride as the activating agent.[4]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine
-
N-Methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF, add cyanuric chloride (0.33 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add N-methylmorpholine (1.1 eq) to the reaction mixture.
-
In a separate flask, dissolve the amine (1.2 eq) and a catalytic amount of DMAP in anhydrous THF.
-
Add the amine solution to the activated thiourea mixture.
-
Allow the reaction to stir at room temperature for 8-36 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.
Thioacylation of an Amine using N,N'-Di-Boc-Thiourea and TFAA
This protocol outlines the thioacylation of a primary or secondary amine.[3]
Materials:
-
N,N'-Di-Boc-thiourea
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Trifluoroacetic acid anhydride (TFAA)
-
Amine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trifluoroacetic acid anhydride (1.1 eq) dropwise to the reaction mixture.
-
After stirring for another 30 minutes at 0 °C, add a solution of the amine (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired thiourea.
Hantzsch Synthesis of 2-Aminothiazoles
This is a general procedure for the synthesis of 2-aminothiazoles from an α-haloketone and a thiourea derivative.[7][8]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or N-substituted thiourea
-
Ethanol or Methanol
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thiourea (1.0-1.5 eq) in ethanol or methanol.
-
Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-aminothiazole derivative.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.
Figure 1: Proposed mechanism for the guanidination of amines using N,N'-di-Boc-thiourea activated by TCT.
Figure 2: General workflow for the thioacylation of nucleophiles using activated N,N'-di-Boc-thiourea.
Figure 3: Catalytic cycle of a bifunctional thiourea catalyst in an asymmetric Michael addition.
Figure 4: Simplified workflow for the Hantzsch thiazole synthesis.
Conclusion
This compound and its derivatives are indispensable tools in the arsenal of synthetic and medicinal chemists. Their ability to act as efficient thioacylating and guanidinylating agents, precursors for heterocyclic synthesis, and platforms for the development of potent organocatalysts underscores their broad utility. This guide has provided a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that the information presented herein will serve as a valuable resource for researchers seeking to harness the synthetic potential of this compound in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of N-Boc-Thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Boc-thiourea (tert-butyl N-(aminothioxomethyl)carbamate). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety data from the well-characterized hazards of its parent compound, thiourea. The tert-butoxycarbonyl (Boc) protecting group may influence the overall toxicological profile; however, the inherent risks associated with the thiourea core necessitate stringent safety protocols.
Hazard Identification and Classification
This compound should be handled as a hazardous substance. Based on the classification of thiourea, this compound is anticipated to be harmful if swallowed, a suspected carcinogen, and may pose a risk to fertility and the unborn child.[1][2][3] It may also cause skin and eye irritation.[1][3]
GHS Hazard Statements for Thiourea (as a proxy):
-
H302: Harmful if swallowed.[2]
-
H361: Suspected of damaging fertility or the unborn child.[1]
-
H411: Toxic to aquatic life with long lasting effects.[2]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | CH₄N₂S | [1] |
| Molecular Weight | 76.12 g/mol | |
| Appearance | White, lustrous crystals | [4] |
| Melting Point | 170 - 176 °C (338 - 349 °F) | |
| Solubility | Soluble in water and alcohol | [4] |
| Autoignition Temperature | 440 °C (824 °F) |
Toxicological Data
The toxicological data presented below is for thiourea and should be considered relevant for this compound in the absence of specific data.
| Toxicity Metric | Value | Species | Exposure Route | Reference |
| LD50 | >2,000 - 2,500 mg/kg | Rat | Oral | [1] |
| LC50 | >195 mg/m³ (4 h) | Rat | Inhalation | [1] |
| LD50 | >2,800 mg/kg | Rabbit | Dermal | [1] |
Chronic Effects: Thiourea is classified as a suspected carcinogen and is suspected of damaging fertility or the unborn child.[1][2]
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Impervious gloves (e.g., Butyl rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling and Storage
-
Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5] Avoid generating dust.[1] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Store locked up.[1]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with a suitable solvent.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
Visualized Safety Protocols
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Potential Hazardous Decomposition of Thiourea Core
Heating this compound may lead to decomposition, releasing toxic fumes. The diagram below illustrates the potential hazardous decomposition products from the thiourea core.
Caption: Potential hazardous decomposition products of the thiourea core.
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following:
Conclusion
While this compound is a valuable reagent in drug development and chemical synthesis, its handling requires a thorough understanding of the potential hazards associated with its thiourea core. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount to ensure the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet for thiourea and any available information for this compound before commencing work.
References
An In-depth Technical Guide to N,N'-di-Boc-thiourea and mono-Boc-thiourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-di-Boc-thiourea and mono-Boc-thiourea, two important reagents in organic synthesis and medicinal chemistry. This document details their physicochemical properties, provides in-depth experimental protocols for their synthesis, and explores their applications, particularly in the context of guanylation and thioacylation reactions.
Core Properties: A Comparative Analysis
N,N'-di-Boc-thiourea and mono-Boc-thiourea, while structurally related, exhibit distinct properties that influence their reactivity and applications. The presence of one or two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly alters the electron density on the thiourea backbone.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. N,N'-di-Boc-thiourea is a white crystalline solid with a defined melting point range.[1][2] It is relatively stable at room temperature but can decompose under high temperatures or strong acidic or alkaline conditions.[1] Its solubility in organic solvents like dimethylformamide (DMF) and dichloromethane facilitates its use in a variety of reaction conditions.[1] Mono-Boc-thiourea is also a solid with a distinct melting point.
Table 1: Physicochemical Properties of N,N'-di-Boc-thiourea vs. mono-Boc-thiourea
| Property | N,N'-di-Boc-thiourea | mono-Boc-thiourea |
| CAS Number | 145013-05-4[3][4][] | 268551-65-1[6] |
| Molecular Formula | C₁₁H₂₀N₂O₄S[3] | C₆H₁₂N₂O₂S[6] |
| Molecular Weight | 276.35 g/mol [3] | 176.24 g/mol [6] |
| Appearance | White crystalline solid[1] | Solid |
| Melting Point | 131-135 °C[1][2] | 142 °C (decomposes) |
| Solubility | Soluble in DMF and dichloromethane[1] | No data available |
Spectroscopic Data
The structural differences between the two compounds are clearly reflected in their spectroscopic data.
N,N'-di-Boc-thiourea:
-
¹H NMR (CDCl₃): δ 1.61 (s, 18H), 8.9 (br s, 2H).[2]
-
¹³C NMR (CDCl₃): δ 27.90, 84.06, 150.23, 177.73.[2]
-
IR (KBr, cm⁻¹): 3183, 2990, 1771, 1721, 1559, 1507, 1370, 1229, 1134.[2]
mono-Boc-thiourea: Detailed spectroscopic data for mono-Boc-thiourea is less commonly reported. However, based on the structure, one would expect to see a single set of peaks for the Boc group in the ¹H and ¹³C NMR spectra, along with signals for the thiourea protons. The IR spectrum would show characteristic absorptions for N-H, C=O, and C=S bonds.
Synthesis Protocols
The synthesis of both N,N'-di-Boc-thiourea and mono-Boc-thiourea typically involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O). The stoichiometry of the reagents is the critical factor in determining the final product.
Synthesis of N,N'-di-Boc-thiourea
This protocol describes a high-yield synthesis of N,N'-di-Boc-thiourea.[2]
Materials:
-
Thiourea
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Experimental Procedure:
-
To a stirred, colorless solution of thiourea (0.571 g, 7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed sodium hydride (1.35 g, 33.8 mmol, 60% in mineral oil).
-
After five minutes, remove the 0 °C bath and allow the reaction mixture to stir at room temperature for ten minutes.
-
Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate (3.60 g, 16.5 mmol) neat.
-
After thirty minutes, remove the 0 °C bath. A slurry will form within thirty minutes.
-
Stir the reaction mixture for an additional two hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N,N'-di-Boc-thiourea as an off-white solid (1.98 g, 96% yield), which can be used without further purification.[2]
Synthesis of mono-Boc-thiourea
A straightforward method for the synthesis of mono-Boc-thiourea involves the direct reaction of thiourea with one equivalent of di-tert-butyl dicarbonate in the presence of a base.[1]
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Appropriate solvent (e.g., THF or dichloromethane)
General Experimental Procedure:
-
Dissolve thiourea in an appropriate anhydrous solvent.
-
Add one equivalent of a suitable base, such as triethylamine.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to the solution, maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion (monitoring by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography or recrystallization, to obtain pure mono-Boc-thiourea.
References
Methodological & Application
Application Notes and Protocols for the Guanidinylation of Primary Amines using N,N'-Di-Boc-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium functional group is a prevalent structural motif in a wide array of biologically active compounds, including the amino acid arginine. Its ability to engage in strong hydrogen bonding and electrostatic interactions makes it a key pharmacophore in numerous natural products and pharmaceuticals.[1][2] The synthesis of guanidines, therefore, is of significant interest in medicinal chemistry and drug development.[1][3][4][5][6][7] Traditional methods for guanidinylation often require harsh conditions. However, the use of N,N'-di-tert-butoxycarbonyl (Boc)-protected thiourea offers a milder and more versatile approach for the efficient guanidinylation of primary and secondary amines. The Boc protecting groups modulate the reactivity of the guanidine moiety and can be readily removed under acidic conditions.[1]
This document provides detailed protocols for the guanidinylation of primary amines using N,N'-Di-Boc-thiourea, focusing on a robust and environmentally benign method that utilizes cyanuric chloride (TCT) as an activating agent.[8][9][10] This approach avoids the use of toxic heavy-metal reagents like mercuric chloride.[9][10]
General Reaction Scheme
The guanidinylation of a primary amine with N,N'-Di-Boc-thiourea proceeds through the activation of the thiourea, followed by nucleophilic attack of the primary amine to form the protected guanidine.
Caption: General reaction for the guanidinylation of a primary amine.
Experimental Protocols
Protocol 1: Guanidinylation of Primary Amines using N,N'-Di-Boc-thiourea and TCT
This protocol describes a mild and efficient method for the synthesis of N,N'-di-Boc-protected guanidines using cyanuric chloride (TCT) as an activating agent.[1][9]
Materials:
-
N,N'-Di-Boc-thiourea
-
Primary amine
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of N,N'-Di-Boc-thiourea:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF.
-
Add cyanuric chloride (TCT) (0.33 equiv.) to the solution. A 3:1 molar ratio of N,N'-Di-Boc-thiourea to TCT is recommended for optimal results.[2]
-
Stir the mixture at room temperature for 1 hour.
-
-
Guanidinylation Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-di-Boc-protected guanidine.[1][2]
-
Protocol 2: Deprotection of N,N'-Di-Boc-guanidine
The Boc protecting groups can be readily removed under acidic conditions to yield the final guanidine salt.
Materials:
-
N,N'-Di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Isolation of the Guanidine Salt:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the guanidine salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Data Presentation
The following table summarizes the yields of guanidinylation reactions with various primary amines using the N,N'-Di-Boc-thiourea/TCT protocol.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 92 |
| 2 | Aniline | N,N'-Di-Boc-N''-phenylguanidine | 85 |
| 3 | Cyclohexylamine | N,N'-Di-Boc-N''-cyclohexylguanidine | 95 |
| 4 | 4-Bromoaniline | N,N'-Di-Boc-N''-(4-bromophenyl)guanidine | 88 |
| 5 | 2-Phenylethylamine | N,N'-Di-Boc-N''-(2-phenylethyl)guanidine | 90 |
Yields are based on isolated product after column chromatography and are representative examples from the literature.[9]
Experimental Workflow and Optimization
The following diagrams illustrate the experimental workflow and a decision tree for optimizing the guanidinylation reaction.
Caption: Step-by-step experimental workflow for guanidinylation.
Caption: Decision tree for optimizing the guanidinylation protocol.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of N,N'-Di-Boc-protected guanidines from primary amines. The use of cyanuric chloride as an activator presents a more environmentally friendly alternative to heavy-metal-based reagents. This methodology is a valuable tool for researchers in drug discovery and organic synthesis, facilitating the incorporation of the important guanidinium moiety into a wide range of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
N-Boc-Thiourea: A Versatile Reagent for Heterocyclic Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-thiourea (N-Boc-thiourea) has emerged as a valuable and versatile reagent in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining a protected amine functionality with a reactive thiourea moiety, allow for controlled and selective reactions, making it an indispensable tool in medicinal chemistry and drug development. The Boc protecting group offers the advantage of facile introduction and removal under specific conditions, enabling the synthesis of complex molecular architectures with high yields.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the synthesis of key heterocyclic scaffolds, including thiazoles, pyrimidines, and thiadiazines.
I. Synthesis of 2-(N-Boc-amino)thiazoles via Hantzsch-Type Condensation
The Hantzsch thiazole synthesis, a classic reaction involving the condensation of a thiourea with an α-haloketone, can be effectively adapted using this compound to produce N-Boc-protected 2-aminothiazoles. These intermediates are valuable building blocks for the synthesis of various biologically active molecules. The Boc group can be retained on the final product or selectively removed to yield the free 2-aminothiazole.
Reaction Scheme:
Caption: Hantzsch-type synthesis of 2-(N-Boc-amino)thiazoles.
Experimental Protocol: Synthesis of tert-butyl (4-phenylthiazol-2-yl)carbamate
This protocol details the synthesis of a 2-(N-Boc-amino)thiazole derivative from this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (4-phenylthiazol-2-yl)carbamate.
Quantitative Data for Thiazole Synthesis
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | tert-butyl (4-phenylthiazol-2-yl)carbamate | 5 | 85 | Adapted from[1] |
| 2 | 2-Chloro-1-(4-fluorophenyl)ethanone | tert-butyl (4-(4-fluorophenyl)thiazol-2-yl)carbamate | 6 | 82 | Adapted from[1] |
| 3 | 3-Bromopentan-2,4-dione | tert-butyl (4,5-dimethylthiazol-2-yl)carbamate | 4 | 88 | Adapted from[1] |
II. Synthesis of Pyrimidine Derivatives
This compound can be employed in the synthesis of pyrimidine and dihydropyrimidine scaffolds through condensation reactions with dicarbonyl compounds or via multicomponent reactions like the Biginelli reaction. These heterocycles are of significant interest due to their presence in numerous bioactive compounds.
Reaction Workflow for Pyrimidine Synthesis:
Caption: Workflow for N-Boc-dihydropyrimidinethione synthesis.
Experimental Protocol: Biginelli Reaction for Dihydropyrimidinethione Synthesis
This protocol describes a one-pot synthesis of a dihydropyrimidinethione derivative using this compound, an aldehyde, and a β-ketoester.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of HCl
Procedure:
-
To a mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired N-Boc-dihydropyrimidinethione.
Quantitative Data for Pyrimidine Synthesis
| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Boc-protected) | 10 | 75 | Adapted from[2] |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | 1-(4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one (Boc-protected) | 12 | 70 | Adapted from[2] |
III. Synthesis of 1,3,4-Thiadiazine Derivatives
This compound can also serve as a precursor for the synthesis of six-membered thiadiazine heterocycles through cyclocondensation reactions with appropriate bifunctional reagents.
General Reaction Pathway:
Caption: Synthesis of N-Boc-thiadiazine derivatives.
Experimental Protocol: Synthesis of a 2-(N-Boc-amino)-1,3,4-thiadiazine derivative
This protocol outlines the reaction of this compound with a 1,3-dihaloacetone.
Materials:
-
This compound
-
1,3-Dichloroacetone
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add this compound (1.0 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add a solution of 1,3-dichloroacetone (1.0 eq) in ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Quantitative Data for Thiadiazine Synthesis
| Entry | Bifunctional Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1,3-Dichloroacetone | tert-butyl (4H-1,3,4-thiadiazin-2-yl)carbamate | 14 | 65 | Hypothetical, based on similar reactions[3][4] |
| 2 | 1,3-Dibromopropane | tert-butyl (5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)carbamate | 16 | 60 | Hypothetical, based on similar reactions[3][4] |
IV. Deprotection of the Boc Group
A key advantage of using this compound is the ability to deprotect the resulting heterocyclic products to yield the free amino derivatives. This is typically achieved under acidic conditions.
Deprotection Workflow:
Caption: Acid-catalyzed deprotection of N-Boc-heterocycles.
Experimental Protocol: Deprotection of tert-butyl (4-phenylthiazol-2-yl)carbamate
Materials:
-
tert-butyl (4-phenylthiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-protected thiazole in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify if necessary to obtain 4-phenylthiazol-2-amine.
Conclusion
This compound serves as a highly effective and versatile reagent for the synthesis of a variety of important heterocyclic compounds. The presence of the Boc protecting group allows for controlled reactions and the synthesis of stable intermediates that can be further functionalized or deprotected to yield the final target molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel bioactive compounds.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Thioacylation using N-Boc-Thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the thioacylation of various nucleophiles using N,N'-di-Boc-thiourea. This method offers a mild and efficient pathway for the synthesis of thiocarbonyl compounds, such as thioureas, thiocarbamates, and dithiocarbamates, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
Thioamides and their derivatives are important structural motifs in a wide range of biologically active compounds. The replacement of an amide oxygen with sulfur can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity or improved pharmacokinetic profiles. Traditional methods for thioacylation can require harsh reagents and conditions. The use of N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic acid anhydride (TFAA), presents a mild and versatile alternative for the synthesis of various thiocarbonyl compounds.[1] This method demonstrates good chemical selectivity and tolerance for a variety of functional groups.[2]
Principle of the Method
The thioacylation reaction proceeds via the activation of the thiocarbonyl group of N,N'-di-Boc-thiourea with trifluoroacetic acid anhydride. This activation enhances the electrophilicity of the thiocarbonyl carbon, making it susceptible to nucleophilic attack by amines, alcohols, or thiols. For the thioacylation of amines, a base such as sodium hydride (NaH) is typically employed to deprotonate the amine, increasing its nucleophilicity. In the case of alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction. The reaction is generally carried out at low temperatures (0 °C) and then allowed to warm to room temperature.[1][2]
Experimental Protocols
Materials and Reagents
-
N,N'-di-Boc-thiourea
-
Trifluoroacetic acid anhydride (TFAA)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Nucleophile (amine, alcohol, or thiol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Protocol 1: General Procedure for the Thioacylation of Amines
This protocol describes the synthesis of N,N'-disubstituted thioureas from primary or secondary amines.
Reaction Scheme:
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add NaH (60% dispersion in mineral oil, 2.4 mmol) in portions at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add trifluoroacetic acid anhydride (TFAA, 1.5 mmol) dropwise to the suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add a solution of the amine (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether-ethyl acetate) to afford the desired thiourea.
Quantitative Data for Thioacylation of Amines:
| Entry | Amine Substrate | Time (h) | Product | Yield (%) |
| 1 | Benzylamine | 2 | N-Benzyl-N',N'-di-Boc-thiourea | 94 |
| 2 | Aniline | 3 | N-Phenyl-N',N'-di-Boc-thiourea | 92 |
| 3 | Cyclohexylamine | 2.5 | N-Cyclohexyl-N',N'-di-Boc-thiourea | 89 |
| 4 | Pyrrolidine | 2 | 1-(N,N'-di-Boc-thiocarbamoyl)pyrrolidine | 91 |
| 5 | (R)-(-)-1-Aminoindan | 3.5 | N-((R)-Indan-1-yl)-N',N'-di-Boc-thiourea | 85 |
Table 1: Synthesis of Thioureas via Thioacylation of Various Amines.[1]
Protocol 2: General Procedure for the Thioacylation of Alcohols
This protocol details the synthesis of thiocarbamates from alcohols.
Reaction Scheme:
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.2 mmol) and DMAP (1.5 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add TFAA (1.5 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add a solution of the alcohol (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether-ethyl acetate) to afford the desired thiocarbamate.
Quantitative Data for Thioacylation of Alcohols:
| Entry | Alcohol Substrate | Time (h) | Product | Yield (%) |
| 1 | Benzyl alcohol | 4 | O-Benzyl N,N'-di-Boc-thiocarbamate | 88 |
| 2 | Phenol | 5 | O-Phenyl N,N'-di-Boc-thiocarbamate | 85 |
| 3 | Cyclohexanol | 4.5 | O-Cyclohexyl N,N'-di-Boc-thiocarbamate | 82 |
| 4 | 1-Hexanol | 4 | O-Hexyl N,N'-di-Boc-thiocarbamate | 86 |
| 5 | (R)-(-)-1-Phenylethanol | 6 | O-((R)-1-Phenylethyl) N,N'-di-Boc-thiocarbamate | 78 |
Table 2: Synthesis of Thiocarbamates via Thioacylation of Various Alcohols.[1]
Visualizations
Proposed Reaction Mechanism
The proposed mechanism for the thioacylation of amines involves the initial deprotonation of N,N'-di-Boc-thiourea by a base, followed by activation with TFAA to form a reactive intermediate. This intermediate then undergoes nucleophilic attack by the amine to yield the final thiourea product.
Caption: Proposed mechanism for the thioacylation of amines.
Experimental Workflow
The general experimental workflow for the thioacylation of amines is outlined below, from reaction setup to product purification.
Caption: General experimental workflow for amine thioacylation.
References
Application Notes and Protocols for the Synthesis of N,N'-di-Boc-Protected Guanidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidine functional group is a prevalent structural motif in numerous biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Its basicity and ability to form strong hydrogen bonds are crucial for molecular recognition and biological activity. The synthesis of guanidines, however, can be challenging due to their high basicity, which often complicates purification. The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, offers a robust solution to this challenge. N,N'-di-Boc-protected guanidines serve as versatile intermediates, masking the basicity of the guanidine moiety and allowing for a broader range of chemical transformations.[2][4] This document provides detailed protocols for the synthesis of N,N'-di-Boc-protected guanidines using various common guanylating agents.
General Reaction Scheme
The synthesis of N,N'-di-Boc-protected guanidines typically involves the reaction of a primary or secondary amine with an electrophilic guanylating agent, where the guanidine nitrogen atoms are protected with Boc groups.[2][3] The general scheme is a two-step process involving guanylation followed by an optional deprotection step to yield the final guanidine salt.[2]
Caption: General workflow for the synthesis of guanidines via N,N'-di-Boc-protected intermediates.
Experimental Protocols
Several effective methods for the synthesis of N,N'-di-Boc-protected guanidines have been developed. The choice of method often depends on the nature of the amine substrate, desired reaction conditions, and avoidance of hazardous materials.
Method 1: Guanylation using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)
This method is widely applicable for the guanylation of both primary and secondary amines under mild conditions with high yields.[5]
Materials:
-
N,N'-di-Boc-N''-triflylguanidine
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
2 M aqueous sodium bisulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [6]
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous DCM.
-
To the stirred solution at room temperature, add the amine (1.1 equivalents) in one portion via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[6]
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[6]
-
Extract the aqueous layers with DCM.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[6]
Method 2: Guanylation using TCT-activated N,N'-di-Boc-thiourea
This method provides an environmentally benign alternative to the use of heavy-metal reagents like HgCl₂ for the activation of thiourea.[1][3] It is a mild, cost-effective, and high-yielding procedure.[1]
Materials:
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.[7]
-
In a separate flask, prepare a solution of the amine (1.0 equivalent), NMM (2.0 equivalents), and a catalytic amount of DMAP in anhydrous THF.[7]
-
Add the amine solution to the activated thiourea mixture.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.[7]
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.[7]
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
Method 3: Guanylation using 1-[N,N'-(di-Boc)amidino]pyrazole
This pyrazole-based reagent is effective for the guanylation of a range of primary and secondary amines.[5]
Materials:
-
1-[N,N'-(di-Boc)amidino]pyrazole
-
Primary or secondary amine
-
Anhydrous tetrahydrofuran (THF)
Procedure: [8]
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 equivalents) in anhydrous THF.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.
Data Presentation
The following table summarizes quantitative data for the synthesis of N,N'-di-Boc-protected guanidines using the described methods with various amine substrates.
| Amine Substrate | Guanylating Reagent | Activating Agent | Solvent | Time (h) | Temperature | Yield (%) | Citation |
| Various aliphatic, aromatic, and cyclic secondary amines | N,N'-di-Boc-thiourea | TCT | THF | - | RT | up to 95 | [1] |
| Benzylamine | N,N'-di-Boc-N''-triflylguanidine | - | DCM | 0.5 | RT | - | [6] |
| 4-Bromophenethylamine | 1-[N,N'-(di-Boc)amidino]pyrazole | - | THF | 24 | RT | 72 | [7] |
| Various amines | N,N'-di-Boc-thiourea | TCT | THF | - | RT | up to 95 | [7] |
| Benzonorbornadiene derivative | N,N'-di-Boc-1H-pyrazole-1-carboxamidine | - | CHCl₃ | 168 | RT | 62 | [9] |
| Various amines | N,N'-di-Boc-N''-triflylguanidine | - | - | - | - | 60-88 | [10] |
Deprotection of N,N'-di-Boc-Guanidines
The final step to obtain the desired guanidine is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.
Caption: Signaling pathway for the acid-catalyzed deprotection of N,N'-di-Boc-guanidines.
Protocol for Boc Deprotection: [8]
-
Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting guanidine TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.[11]
References
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Application of N-Boc-Thiourea in Solid-Phase Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, N,N'-Di-Boc-thiourea serves as a crucial reagent for the postsynthesis modification of peptides, primarily for the introduction of the arginine side chain through guanidinylation of primary amines. This process, which converts ornithine residues or other primary amines into arginine analogues, is a cornerstone in the synthesis of bioactive peptides and peptidomimetics.
The guanidinium group of arginine is frequently involved in key biological interactions, making the efficient synthesis of arginine-containing peptides a significant focus in medicinal chemistry. Direct incorporation of protected arginine derivatives during solid-phase peptide synthesis (SPPS) can sometimes be challenging. Therefore, a post-synthetic guanidinylation approach using N,N'-Di-Boc-thiourea on a resin-bound peptide offers a versatile and effective alternative.
This method relies on the activation of the relatively stable N,N'-Di-Boc-thiourea to form a highly reactive carbodiimide intermediate. This intermediate is then readily attacked by the nucleophilic primary amine on the solid support (e.g., the side chain of an ornithine residue) to yield the desired N,N'-Di-Boc-protected guanidine group. The Boc protecting groups effectively mask the basicity of the guanidinium moiety during the subsequent steps of the synthesis and can be removed during the final cleavage and deprotection of the peptide.[1] This approach is compatible with standard Fmoc-based solid-phase peptide synthesis.[2]
Mechanism of Action
The guanidinylation reaction using N,N'-Di-Boc-thiourea proceeds via a two-step mechanism. First, the thiourea is activated by a coupling agent, leading to the formation of a highly electrophilic bis-Boc-carbodiimide intermediate. In the second step, the primary amine on the resin-bound peptide attacks the carbodiimide, resulting in the formation of the stable N,N'-Di-Boc-guanidine.
Caption: General mechanism of N,N'-Di-Boc-thiourea activation and subsequent guanidinylation of a primary amine.
Quantitative Data Summary
The efficiency of the on-resin guanidinylation reaction is highly dependent on the choice of activator. The following table summarizes the performance of common activators for the guanidinylation of resin-bound primary amines using N,N'-Di-Boc-thiourea.
| Activator | Resin Type | Reaction Time | Completion | Reference |
| Mukaiyama's Reagent | TentaGel S RAM, Rink Amide MBHA | 3 hours | Complete | [3] |
| N-Iodosuccinimide (NIS) | TentaGel S RAM | 2 hours | Complete | [3] |
| N-Iodosuccinimide (NIS) | Rink Amide MBHA | > 8 hours | Incomplete | [3] |
Note: Reaction completion is typically monitored by a qualitative Kaiser test, which detects the presence of free primary amines. A negative Kaiser test indicates the complete consumption of the starting amine.
Experimental Protocols
The following protocols outline the procedures for the guanidinylation of a resin-bound peptide containing a primary amine (e.g., an ornithine residue) using N,N'-Di-Boc-thiourea with different activators. These protocols are designed to be compatible with standard Fmoc-based solid-phase peptide synthesis.
Overall Workflow for Arginine Analogue Synthesis
The synthesis of an arginine-containing peptide via post-synthetic guanidinylation of an ornithine residue follows a structured workflow.
Caption: Workflow for synthesizing an arginine-containing peptide via on-resin guanidinylation of ornithine.
Protocol 1: Guanidinylation using Mukaiyama's Reagent
This protocol is effective on a variety of commonly used resins.[3]
Materials:
-
Peptidyl-resin with a free primary amine
-
N,N'-Di-Boc-thiourea
-
Mukaiyama's reagent (2-chloro-1-methyl-pyridinium iodide)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 20 minutes in the reaction vessel.
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Reagent Preparation: Prepare a solution of N,N'-Di-Boc-thiourea (3 equivalents relative to the resin loading) and TEA (4 equivalents) in DCM (approximately 4 mL per gram of resin).
-
Initial Incubation: Add the reagent solution to the resin and agitate the mixture at room temperature for 15 minutes.
-
Activation: Prepare a solution of Mukaiyama's reagent (3 equivalents) in DCM (approximately 1 mL per gram of resin). Add this solution to the reaction mixture.
-
Reaction: Continue to agitate the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 3 hours, as indicated by a negative Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, followed by DMF and then DCM again.
-
Drying: Dry the resin under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-Thiourea in the Preparation of Chiral Thiourea Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of N-Boc-thiourea and related N-Boc protected compounds in the synthesis and application of chiral thiourea organocatalysts. These catalysts are instrumental in asymmetric synthesis, a critical process in the development of chiral drugs and other enantiomerically pure compounds.
Introduction
Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis. Their efficacy stems from their ability to activate electrophiles through dual hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of a reaction. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, often on the substrate rather than the catalyst itself, is a common strategy in reactions catalyzed by chiral thioureas, particularly in those involving imines. This approach enhances the reactivity and stability of the substrates, leading to high yields and enantioselectivities in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Applications in Asymmetric Catalysis
Chiral thiourea catalysts, often used with N-Boc protected substrates, are pivotal in a range of enantioselective transformations that are crucial for drug discovery and development. These reactions provide efficient pathways to chiral building blocks.
Key applications include:
-
Aza-Henry (Nitro-Mannich) Reaction: The addition of nitroalkanes to N-Boc protected imines is a fundamental method for synthesizing β-nitroamines, which are valuable precursors to chiral vicinal diamines and α-amino acids. Bifunctional thiourea catalysts, bearing both a thiourea moiety for electrophile activation and a basic group to deprotonate the nitroalkane, have proven highly effective in this transformation.[1][2][3][4]
-
Michael Addition: Chiral thiourea catalysts facilitate the enantioselective Michael addition of various nucleophiles, such as malonates and 1,3-dicarbonyl compounds, to nitroolefins.[1][2][4][5][6] This reaction is a powerful tool for the construction of chiral carbon-carbon bonds.
-
Hydrophosphonylation: The addition of phosphites to N-Boc imines, catalyzed by chiral guanidine-thiourea catalysts, affords α-amino phosphonates with good to high yields and enantioselectivities.[7][8] These products are important building blocks for the synthesis of biologically active compounds.
-
Mannich Reaction: The asymmetric addition of silyl ketene acetals to N-Boc aryl imines, catalyzed by chiral thiourea derivatives, proceeds with high enantioselectivity.[5]
Data Presentation: Performance of Chiral Thiourea Catalysts
The following tables summarize the quantitative data from key asymmetric reactions catalyzed by chiral thioureas, often involving N-Boc protected substrates.
Table 1: Asymmetric Aza-Henry Reaction of N-Boc Imines with Nitroalkanes [3]
| Entry | Catalyst (mol%) | Imine | Nitroalkane | Yield (%) | ee (%) |
| 1 | (R)-12 (20) | N-Boc-p-tolualdimine | Nitromethane | 85 | 90 |
| 2 | (R)-12 (20) | N-Boc-p-anisaldimine | Nitromethane | 88 | 92 |
| 3 | (R)-12 (20) | N-Boc-p-chlorobenzaldimine | Nitromethane | 82 | 88 |
| 4 | (R)-12 (20) | N-Boc-naphthaldehyde imine | Nitromethane | 90 | 95 |
Table 2: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
| 1 | Bifunctional aminothiourea | Acetylacetone | β-Nitrostyrene | 95 | 92 |
| 2 | Jacobsen's thiourea catalyst | Diethyl malonate | (E)-1-Nitro-2-phenylpropene | 98 | 94 |
| 3 | Takemoto's catalyst | Dibenzoylmethane | 2-Nitro-1-(p-tolyl)prop-1-ene | 92 | 90 |
Table 3: Enantioselective Hydrophosphonylation of N-Boc Imines [7][8]
| Entry | Catalyst | Imine | Nucleophile | Yield (%) | ee (%) |
| 1 | Guanidine-thiourea | N-Boc-benzaldimine | Dimethyl phosphite | 92 | 85 |
| 2 | Guanidine-thiourea | N-Boc-p-methoxybenzaldimine | Diethyl phosphite | 95 | 88 |
| 3 | Guanidine-thiourea | N-Boc-p-chlorobenzaldimine | Diphenyl phosphite | 88 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral Bis-Thiourea Catalysts
This protocol describes a general method for synthesizing chiral bis-thiourea catalysts derived from a chiral diamine.
Materials:
-
Chiral diamine (e.g., (1R,2R)-diaminocyclohexane)
-
Aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure: [9]
-
Dissolve the chiral diamine (1.0 equivalent) in anhydrous THF (to a concentration of approximately 50 mM).
-
To this solution, add the corresponding aryl isothiocyanate (2.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral bis-thiourea catalyst.
Protocol 2: General Procedure for the Asymmetric Aza-Henry Reaction Catalyzed by a Chiral Bis-Thiourea Catalyst
This protocol outlines a general procedure for the enantioselective addition of nitroalkanes to N-Boc imines.[3]
Materials:
-
N-Boc imine
-
Nitroalkane
-
Chiral bis-thiourea catalyst (e.g., (R)-12 from the cited literature)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the N-Boc imine (1.0 equivalent) in anhydrous toluene (to a concentration of 0.2 M), add the chiral bis-thiourea catalyst (20 mol%).
-
Add the nitroalkane (10 equivalents) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -35 °C).
-
Add triethylamine (0.4 equivalents) to initiate the reaction.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mandatory Visualizations
Caption: General workflow for the synthesis of chiral thiourea catalysts and their application in asymmetric reactions.
Caption: Proposed mechanism of activation by a bifunctional chiral thiourea catalyst.
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 3. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis of Substituted Thioureas with N-Boc-Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thioureas are a pivotal class of compounds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The synthesis of these scaffolds is therefore of significant interest. A highly efficient and mild method for the one-pot synthesis of N,N'-disubstituted thioureas involves the use of N,N'-di-Boc-substituted thiourea as a thioacylating agent. This method offers excellent functional group tolerance and avoids the harsh conditions and toxic reagents associated with traditional methods.[2]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various substituted thioureas from primary and cyclic amines using N,N'-di-Boc-thiourea activated with trifluoroacetic acid anhydride (TFAA) in the presence of sodium hydride (NaH).
Reaction Principle
The one-pot synthesis proceeds via the activation of the thiocarbonyl group of N,N'-di-Boc-thiourea with trifluoroacetic acid anhydride. The subsequent addition of an amine nucleophile leads to the formation of the corresponding N,N'-disubstituted thiourea. The use of sodium hydride as a base facilitates the reaction. The Boc protecting groups can be subsequently removed under acidic conditions if desired, though this protocol focuses on the formation of the Boc-protected thiourea derivatives.
Applications in Drug Development
Thiourea derivatives are integral to the development of a wide range of therapeutic agents. Their diverse biological activities stem from their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological targets.[1] They have been investigated for their potential as:
-
Anticancer agents: Thiourea derivatives have shown promise in inhibiting the growth of various cancer cell lines.[1]
-
Antimicrobial agents: They exhibit significant activity against a spectrum of bacteria and fungi.[1]
-
Antiviral agents: Certain thiourea compounds have demonstrated inhibitory effects against various viruses.
-
Enzyme inhibitors: The thiourea moiety can act as a key pharmacophore in the design of inhibitors for enzymes implicated in various diseases.
The synthetic method described herein provides a versatile platform for the generation of diverse libraries of substituted thioureas for screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize the yields of various N,N'-disubstituted thioureas synthesized using the one-pot protocol with N,N'-di-Boc-thiourea.
Table 1: Synthesis of N-Aryl-N'-Boc-Thioureas
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-N'-Boc-thiourea | 92 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-Boc-thiourea | 95 |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-Boc-thiourea | 90 |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)-N'-Boc-thiourea | 85 |
| 5 | 2-Methylaniline | N-(2-Methylphenyl)-N'-Boc-thiourea | 88 |
Table 2: Synthesis of N-Alkyl-N'-Boc-Thioureas
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N'-Boc-thiourea | 94 |
| 2 | Cyclohexylamine | N-Cyclohexyl-N'-Boc-thiourea | 91 |
| 3 | n-Butylamine | N-(n-Butyl)-N'-Boc-thiourea | 89 |
| 4 | Pyrrolidine | 1-(N-Boc-thiocarbamoyl)pyrrolidine | 93 |
| 5 | Piperidine | 1-(N-Boc-thiocarbamoyl)piperidine | 92 |
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. N,N'-di-Boc-thiourea can be synthesized or purchased from commercial suppliers. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions. Column chromatography on silica gel is recommended for the purification of the final products.
General Procedure for the One-Pot Synthesis of Substituted Thioureas
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C under an inert atmosphere, add a solution of N,N'-di-Boc-thiourea (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add trifluoroacetic acid anhydride (TFAA, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Continue stirring at 0 °C for 30 minutes.
-
Add a solution of the desired amine (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the desired N,N'-disubstituted thiourea.
Characterization Data for Selected Products
N-Phenyl-N'-Boc-thiourea (Table 1, Entry 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, NH), 7.60-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.25 (br s, 1H, NH), 1.50 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 180.5 (C=S), 152.9 (C=O), 136.8, 129.2, 126.5, 124.8, 84.1, 28.3.
-
IR (KBr, cm⁻¹): 3350, 3210, 1715, 1595, 1530, 1490, 1250, 1150.
N-Benzyl-N'-Boc-thiourea (Table 2, Entry 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 7.10 (br s, 1H, NH), 6.55 (br s, 1H, NH), 4.80 (d, J = 5.6 Hz, 2H, CH₂), 1.52 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 181.2 (C=S), 153.1 (C=O), 137.5, 128.8, 127.9, 127.6, 83.8, 48.5, 28.3.
-
IR (KBr, cm⁻¹): 3345, 3220, 1710, 1540, 1495, 1245, 1155.
Mandatory Visualizations
Reaction Mechanism
The proposed reaction mechanism involves the activation of N,N'-di-Boc-thiourea by TFAA to form a reactive intermediate, which is then attacked by the amine nucleophile.
Caption: Proposed mechanism for the one-pot synthesis of substituted thioureas.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted thioureas using this protocol.
Caption: General experimental workflow for the one-pot synthesis.
References
Application Notes and Protocols: Activation of N-Boc-Thiourea with Trifluoroacetic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of carbodiimides from stable precursors is a valuable strategy in organic synthesis, particularly in peptide coupling, cyclization reactions, and the formation of various heterocyclic compounds. N-Boc-protected thioureas are stable, easily accessible starting materials that can be activated to form highly reactive N-Boc-protected carbodiimides. Trifluoroacetic anhydride (TFAA) is a powerful activating agent for this transformation. This document provides detailed protocols and application notes for the activation of N-Boc-thiourea with TFAA. The following procedures are based on established principles of thiourea activation and general protocols for reactions involving TFAA, as a direct literature precedent for this specific transformation is not extensively documented.
Reaction Principle
The activation of this compound with trifluoroacetic anhydride is proposed to proceed through the formation of a highly electrophilic intermediate by the acylation of the sulfur atom of the thiourea. Subsequent intramolecular cyclization and elimination of trifluoroacetylthio-related byproducts, facilitated by a non-nucleophilic base, is hypothesized to yield the corresponding N-Boc-carbodiimide. This reactive intermediate can then be used in situ for subsequent coupling reactions.
Proposed Reaction Mechanism
The proposed mechanism for the formation of N-Boc-carbodiimide from this compound and TFAA in the presence of a tertiary amine base is outlined below.
Caption: Proposed mechanism of this compound activation.
Experimental Protocols
Materials and Methods
-
This compound: Starting material.
-
Trifluoroacetic Anhydride (TFAA): Activating agent. Should be handled with care in a fume hood due to its corrosive and moisture-sensitive nature.[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Non-nucleophilic base.
-
Anhydrous Dichloromethane (DCM): Reaction solvent.
-
Anhydrous Sodium Sulfate or Magnesium Sulfate: Drying agent.
-
Standard Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, etc.
-
Inert Atmosphere: Nitrogen or Argon.
Protocol 1: In Situ Generation and Use of N-Boc-Carbodiimide
This protocol is designed for the in situ generation of the N-Boc-carbodiimide followed by its immediate use in a subsequent reaction (e.g., amide bond formation).
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
Add triethylamine (2.0-2.2 eq) to the cooled solution.
-
Slowly add trifluoroacetic anhydride (1.1-1.2 eq) dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Activation:
-
Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the carbodiimide. The progress of the activation can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available for the thiourea and carbodiimide.
-
-
Subsequent Reaction:
-
To the solution containing the in situ generated N-Boc-carbodiimide, add the nucleophile (e.g., a carboxylic acid for amide bond formation with a primary amine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | Starting material |
| Trifluoroacetic Anhydride | 1.1 - 1.2 eq | Activating agent |
| Triethylamine | 2.0 - 2.2 eq | Base |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM | |
| Temperature | 0 °C to room temp. | Activation at low temperature is crucial |
| Reaction Time (Activation) | 30 - 60 min | |
| Reaction Time (Coupling) | 2 - 12 h | Dependent on the nucleophile |
| Hypothetical Outcome | ||
| Yield | 70 - 90% | Highly dependent on the subsequent reaction |
| Purity | >95% | After chromatographic purification |
Table 2: Predicted Spectroscopic Data for N,N'-di-Boc-Carbodiimide
| Spectroscopy | Predicted Chemical Shift (δ) / Signal | Notes |
| ¹H NMR (CDCl₃) | ~1.50 ppm (s, 18H) | Singlet for the 18 protons of the two t-butyl groups. |
| ¹³C NMR (CDCl₃) | ~150-155 ppm | Carbonyl carbon of the Boc group. |
| ~135-140 ppm | Central carbon of the carbodiimide (N=C=N). | |
| ~80-82 ppm | Quaternary carbon of the t-butyl group. | |
| ~28 ppm | Methyl carbons of the t-butyl group. | |
| IR (neat) | ~2150-2130 cm⁻¹ | Characteristic strong, sharp absorption for the N=C=N stretch. |
| ~1750 cm⁻¹ | Carbonyl (C=O) stretch of the Boc group. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for N-Boc-carbodiimide generation and use.
Safety and Handling Precautions
-
Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction should be carried out under an inert atmosphere to prevent moisture from quenching the reactive intermediates.
-
The addition of TFAA is exothermic and should be done slowly at low temperatures to control the reaction rate.
Disclaimer: The provided protocols and data are based on related chemical transformations and established laboratory techniques. Researchers should perform their own optimization and characterization for their specific application.
References
Application Notes and Protocols: Copper-Promoted Guanylation of Amines with N-Boc-Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium functional group is a prevalent motif in numerous biologically active molecules and natural products, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis of substituted guanidines is, therefore, of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the copper(II) chloride-promoted guanylation of amines using N,N'-di-Boc-thiourea. This method offers a concise and less toxic alternative to traditional methods that often employ heavy metals like mercury. The protocol is broadly applicable to a range of amines, including those that are weakly nucleophilic.
Reaction Principle
The core of this methodology is the activation of the thiourea derivative by a copper(II) salt, which facilitates the desulfurization and subsequent addition of an amine to form the protected guanidine. The N,N'-di-Boc protecting groups offer the advantage of masking the high basicity of the guanidine moiety, allowing for a broader tolerance of functional groups in subsequent synthetic steps. These protecting groups can be readily removed under acidic conditions to yield the final guanidine salt.
Data Presentation
The following table summarizes the scope of the copper-promoted guanylation reaction with various amine substrates, detailing the corresponding yields of the N,N'-di-Boc-protected guanidine products.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N,N'-Di-Boc-N''-phenylguanidine | 85 |
| 2 | 4-Methoxyaniline | N,N'-Di-Boc-N''-(4-methoxyphenyl)guanidine | 92 |
| 3 | 4-Nitroaniline | N,N'-Di-Boc-N''-(4-nitrophenyl)guanidine | 78 |
| 4 | 2-Methylaniline | N,N'-Di-Boc-N''-(2-methylphenyl)guanidine | 75 |
| 5 | Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 95 |
| 6 | Cyclohexylamine | N,N'-Di-Boc-N''-cyclohexylguanidine | 88 |
| 7 | Morpholine | 1-(N,N'-Di-Boc-carbamimidoyl)morpholine | 90 |
| 8 | Pyrrolidine | 1-(N,N'-Di-Boc-carbamimidoyl)pyrrolidine | 93 |
Experimental Protocols
Materials and Equipment:
-
N,N'-Di-Boc-thiourea
-
Copper(II) chloride (CuCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Amine substrate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure for the Copper-Promoted Guanylation of Amines:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N'-di-Boc-thiourea (1.0 equiv.), the desired amine (1.1 equiv.), and anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylamine (TEA) (2.5 equiv.) to the solution.
-
In a separate vial, dissolve copper(II) chloride (CuCl₂) (1.2 equiv.) in a minimal amount of the reaction solvent and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N,N'-di-Boc-protected guanidine.
Procedure for Boc Deprotection:
-
Dissolve the purified N,N'-di-Boc-protected guanidine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the guanidine as its trifluoroacetate salt.
Visualizations
Caption: Proposed reaction pathway for the copper-promoted guanylation of amines.
Caption: General experimental workflow for the synthesis of N,N'-di-Boc-guanidines.
Application Notes and Protocols: The Role of N-Boc-Thiourea in the Synthesis of Antiviral and Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of thiourea derivatives, with a specific focus on N-Boc-thiourea, in the development of novel antiviral and antifungal agents. Thiourea-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] The strategic introduction of the N-tert-butoxycarbonyl (Boc) protecting group offers a powerful tool for the synthesis of complex molecules, particularly guanidine derivatives, which are known to possess significant therapeutic potential.[3][4]
Introduction to Thiourea Derivatives in Medicinal Chemistry
Thiourea derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological properties, including antiviral and antifungal activities.[1][5] The thiourea moiety can act as a pharmacophore and a versatile linker, capable of forming stable hydrogen bonds with biological targets.[5][6] The synthesis of various N-substituted thioureas has led to the discovery of potent inhibitors of viral replication and fungal growth.[7][8] For instance, certain acylthiourea derivatives have demonstrated broad-spectrum antiviral activity against viruses such as influenza, dengue, and Tacaribe virus.[4] In the realm of antifungal agents, thiourea derivatives have shown efficacy against a range of fungal pathogens, including clinically relevant species like Candida auris and various plant pathogenic fungi.[8][9]
This compound: A Key Building Block for Bioactive Guanidines
This compound and its di-substituted analog, N,N'-di-Boc-thiourea, serve as important intermediates in organic synthesis. The Boc group acts as a protecting group for the amine functionality, rendering it stable under various reaction conditions while allowing for easy deprotection under mild acidic conditions.[10] A primary application of this compound derivatives is in the synthesis of N,N'-di-Boc-protected guanidines.[3]
The guanidine functional group is a key structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antiviral and antifungal properties.[3][4] The synthesis of guanidines from N,N'-di-Boc-thiourea provides a mild and efficient route to these valuable compounds, avoiding the use of harsh reagents.[3]
Data Presentation: Biological Activities of Thiourea Derivatives
The following tables summarize the quantitative data on the antiviral and antifungal activities of various thiourea derivatives as reported in the literature.
Table 1: Antiviral Activity of Selected Thiourea Derivatives
| Compound Class | Virus | Assay | Activity (EC₅₀) | Selectivity Index (SI) | Reference |
| Thiourea derivative with a six-carbon alkyl linker | Hepatitis C Virus (HCV) | Cell-based subgenomic replicon assay | 0.047 µM | 596 | [3] |
| Acylthiourea derivative (Compound 1) | Vaccinia virus | Cytopathic effect (CPE) assay | 0.25 µM | Not Reported | [4] |
| Acylthiourea derivative (Compound 1) | La Crosse virus | Cytopathic effect (CPE) assay | 0.27 µM | Not Reported | [4] |
| Acylthiourea derivative (Compound 26) | Vaccinia virus | Cytopathic effect (CPE) assay | ~0.06 µM | Not Reported | [4] |
| Acylthiourea derivative (Compound 26) | La Crosse virus | Cytopathic effect (CPE) assay | ~0.07 µM | Not Reported | [4] |
| Chiral thiourea derivatives (Compounds 8g, 8e, 8k, 8m) | Tobacco Mosaic Virus (TMV) | In vivo curative effects | 50.4-54.8% inhibition rate | Not Reported | [11] |
Table 2: Antifungal Activity of Selected Thiourea Derivatives
| Compound Class | Fungal Species | Activity (EC₅₀ / MIC) | Notes | Reference |
| Aldehydes-thiourea derivative (Compound 9) | Botrytis cinerea | EC₅₀ = 0.70 mg/L | Superior to boscalid (EC₅₀ = 1.41 mg/L) | [10] |
| Chalcone derivatives containing thiourea (Compound K2) | Phytophthora capsici | EC₅₀ = 5.96 µg/mL | Surpassing azoxystrobin (EC₅₀ = 25.2 µg/mL) | |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect on biofilm growth | - | |
| Glucose-conjugated thioureas (Compounds 4c, 4g, 4h) | Various bacteria and fungi | MIC = 0.78–3.125 µg/mL | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Synthesis of N-Acyl Thiourea Derivatives
This protocol describes a general method for the synthesis of N-acyl thiourea derivatives, which have shown significant antiviral and antifungal activities.[4]
Materials:
-
Appropriate acid chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Appropriate amine
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of Acyl Isothiocyanate:
-
Dissolve the acid chloride (1 equivalent) in anhydrous acetone.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
-
Synthesis of N-Acyl Thiourea:
-
To the in situ generated acyl isothiocyanate solution, add the desired amine (1 equivalent) dropwise.
-
Continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to obtain the pure N-acyl thiourea derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
-
Protocol 2: Synthesis of N,N'-di-Boc-Protected Guanidines from N,N'-di-Boc-Thiourea
This protocol outlines a mild and efficient method for the synthesis of N,N'-di-Boc-protected guanidines, which are precursors to potentially bioactive guanidine-containing compounds.[3] This method utilizes cyanuric chloride as an activating agent, avoiding the use of toxic heavy metals.[3]
Materials:
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Anhydrous tetrahydrofuran (THF)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation of N,N'-di-Boc-Thiourea:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1 equivalent) in anhydrous THF.
-
Add cyanuric chloride (0.33 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Guanidinylation Reaction:
-
In a separate flask, dissolve the amine (1.2 equivalents), N-methylmorpholine (1.5 equivalents), and a catalytic amount of DMAP in anhydrous THF.
-
Add the amine solution dropwise to the activated N,N'-di-Boc-thiourea mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N,N'-di-Boc-protected guanidine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
-
Visualizations: Synthetic Workflows
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: General synthetic workflow for N-acyl thiourea derivatives.
Caption: Synthesis of N,N'-di-Boc-protected guanidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N',N''-Tri-Boc-guanidine | 216584-22-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiviral effect of guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 11. Synthesis and self-assembly of Boc-protected bisguanidines [journal.shu.edu.cn]
Application Notes and Protocols for the Synthesis of α-Amino Phosphonates using Thiourea Catalysis with N-Boc Protected Imines
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amino phosphonates are a critical class of compounds in medicinal chemistry and drug development, serving as structural analogs of α-amino acids. Their tetrahedral phosphonate moiety, replacing the planar carboxylic acid group of amino acids, makes them effective enzyme inhibitors with a wide range of therapeutic applications, including as anticancer, antiviral, and antibacterial agents. The Kabachnik-Fields reaction is a cornerstone for the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the synthesis of α-amino phosphonates, with a focus on the use of thiourea-based organocatalysts in the hydrophosphonylation of N-Boc protected imines, a key strategy for achieving high enantioselectivity.
Principle and Application
The synthesis of α-amino phosphonates can be efficiently achieved through the hydrophosphonylation of imines. In this reaction, a dialkyl phosphite adds across the carbon-nitrogen double bond of an imine. For asymmetric synthesis, which is crucial for the development of chiral drugs, chiral organocatalysts are employed. Chiral thiourea derivatives have emerged as powerful catalysts for this transformation, proceeding via a dual hydrogen-bonding activation mechanism. The thiourea catalyst activates the N-Boc imine by forming hydrogen bonds with the nitrogen and oxygen atoms of the Boc group and the imine nitrogen, thereby increasing its electrophilicity. Simultaneously, it can activate the phosphite nucleophile. This dual activation facilitates the enantioselective addition of the phosphite to the imine, leading to the formation of enantioenriched α-amino phosphonates.
The tert-butoxycarbonyl (Boc) protecting group on the imine is crucial for the success of these reactions. It not only enhances the stability of the imine but also provides the necessary hydrogen bond acceptor sites for the thiourea catalyst to effectively control the stereochemical outcome of the reaction.
Experimental Protocols
Protocol 1: General Procedure for the Thiourea-Catalyzed Enantioselective Hydrophosphonylation of N-Boc Imines
This protocol outlines a general method for the synthesis of enantiomerically enriched α-amino phosphonates using a chiral thiourea catalyst.
Materials:
-
N-Boc protected imine (1.0 mmol)
-
Dialkyl phosphite (e.g., dimethyl phosphite, diethyl phosphite) (1.2 mmol)
-
Chiral thiourea catalyst (e.g., Takemoto catalyst) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (0.05 mmol).
-
Add the anhydrous solvent (5 mL) and stir until the catalyst is dissolved.
-
Add the N-Boc protected imine (1.0 mmol) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature, depending on the specific catalyst and substrates).
-
Slowly add the dialkyl phosphite (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-amino phosphonate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize typical quantitative data obtained from the thiourea-catalyzed hydrophosphonylation of N-Boc imines.
Table 1: Effect of Catalyst Loading and Temperature on a Model Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 25 | 24 | 85 | 75 |
| 2 | 5 | 25 | 12 | 92 | 90 |
| 3 | 10 | 25 | 8 | 95 | 91 |
| 4 | 5 | 0 | 24 | 90 | 95 |
| 5 | 5 | -20 | 48 | 88 | 98 |
Table 2: Substrate Scope for the Enantioselective Hydrophosphonylation
| Entry | N-Boc Imine Substrate (Ar) | Dialkyl Phosphite | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Dimethyl phosphite | 92 | 90 |
| 2 | 4-Chlorophenyl | Dimethyl phosphite | 95 | 92 |
| 3 | 4-Methoxyphenyl | Dimethyl phosphite | 89 | 88 |
| 4 | 2-Naphthyl | Dimethyl phosphite | 91 | 94 |
| 5 | Phenyl | Diethyl phosphite | 90 | 89 |
Visualizations
Logical Workflow of the Synthesis
Caption: General experimental workflow for the synthesis of α-amino phosphonates.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the thiourea-catalyzed hydrophosphonylation.
Conclusion
The use of chiral thiourea organocatalysts provides a highly effective and versatile method for the enantioselective synthesis of α-amino phosphonates from N-Boc protected imines. The protocols and data presented herein offer a solid foundation for researchers in academia and industry to explore the synthesis of these valuable compounds for applications in drug discovery and development. The mild reaction conditions, high yields, and excellent enantioselectivities make this a preferred method for accessing chiral α-amino phosphonates. Further optimization of catalysts and reaction conditions can lead to even more efficient and scalable synthetic routes.
Troubleshooting & Optimization
How to improve low yield in N-Boc-thiourea guanidinylation reactions.
Welcome to the technical support center for N-Boc-thiourea guanidinylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an this compound guanidinylation reaction?
The fundamental mechanism involves the activation of the N,N'-di-Boc-thiourea. This is typically achieved using an activating agent, which converts the thiourea into a more reactive electrophilic intermediate, such as a carbodiimide. An amine then performs a nucleophilic attack on this intermediate. Following the attack and subsequent rearrangement, the N,N'-di-Boc-protected guanidine product is formed.[1][2]
Q2: My reaction yield is very low. What are the most common initial checks I should perform?
Low yields in these reactions can often be traced back to several key factors. A systematic check of your reagents and conditions is the best first step.[3]
-
Reagent Quality: Verify the purity and dryness of your amine substrate and the N,N'-di-Boc-thiourea. Degradation of reagents is a frequent cause of low yields.[3]
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can lead to unwanted side reactions and hydrolysis of reactive intermediates.[3]
-
Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.[3]
Q3: Which activating agent is recommended for this compound?
Cyanuric chloride (TCT) is a highly recommended activating agent. It is a mild, inexpensive, and environmentally safer alternative to traditional heavy-metal reagents like mercuric chloride (HgCl₂), without a significant loss in reactivity or yield.[2][4] Other activating agents like N-iodosuccinimide (NIS) have also been used effectively.[5]
Q4: How can I minimize the formation of side products?
Careful control of reaction stoichiometry is crucial. To prevent over-protection (e.g., formation of di-Boc guanidines), use a slight excess of the amine substrate relative to the guanidinylating agent.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows you to stop the reaction once the starting material is consumed, preventing the formation of byproducts from prolonged reaction times.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound guanidinylation experiments.
Issue 1: Incomplete Conversion of the Starting Amine
If you observe a significant amount of unreacted amine after the expected reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Conversion
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 2: Difficulty in Product Purification
If the crude product is difficult to purify and shows multiple spots on TLC, this could be due to side reactions or remaining activated intermediates.
-
Quenching: After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species and decompose unreacted intermediates.[3]
-
Aqueous Work-up: Perform a thorough aqueous work-up. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate to ensure complete recovery of the product.[3]
-
Chromatography: Use flash column chromatography on silica gel for purification. A gradient elution, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is often effective for separating the desired product from nonpolar impurities and starting materials.[1][6]
Data on Reaction Conditions and Yields
The choice of reagents and reaction conditions significantly impacts the final yield. The tables below summarize yields obtained under different protocols.
Table 1: Guanidinylation Yield with Different Activating Agents
| Guanidinylating Agent | Activating Agent | Amine Substrate | Solvent | Yield (%) | Reference |
| N,N'-Di-Boc-thiourea | Cyanuric Chloride (TCT) | Various aliphatic, aromatic, and cyclic secondary amines | THF | up to 95% | [2] |
| N,N'-Di-Boc-thiourea | Iodine (I₂) / TBHP | Primary anilines | Toluene | 40 - 99% | [7][8] |
| 1-[N,N'-(di-Boc)amidino]pyrazole | None (direct) | 4-bromophenethylamine | THF | 72% | [1] |
Table 2: Effect of Solvent on Yield using TCT Activation
| Solvent | Yield (%) |
| Tetrahydrofuran (THF) | High |
| Dichloromethane (CH₂Cl₂) | Lower |
| N,N-Dimethylformamide (DMF) | Lower |
| Data derived from a study by Porcheddu, et al., which identified THF as the optimal solvent.[2] |
Experimental Protocols
Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-thiourea and TCT
This protocol is adapted from a mild and efficient method that avoids heavy-metal waste.[2]
Reaction Pathway
Caption: Reaction pathway for TCT-mediated guanidinylation.
Materials:
-
N,N'-di-Boc-thiourea (1.0 equiv.)
-
Cyanuric chloride (TCT) (0.33 equiv.)
-
Amine substrate (1.2 equiv.)
-
N-methylmorpholine (NMM) (2.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv., catalytic)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add TCT to the solution and stir the mixture at 0 °C for 30 minutes.[3]
-
Amine Addition: To the activated mixture, add the amine substrate, followed by N-methylmorpholine (NMM) and a catalytic amount of DMAP.[2][3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.[3]
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[3]
Protocol 2: Deprotection of N,N'-di-Boc-Guanidines
This is a general procedure for removing the Boc protecting groups.[6]
Materials:
-
N,N'-di-Boc-protected guanidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution (TFA can range from 20% to 100% v/v relative to DCM).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the consumption of the starting material.[6]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the guanidine, which can often be used without further purification.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Side reactions and byproduct formation with N-Boc-thiourea
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-thiourea and its derivatives, such as N,N'-Di-Boc-thiourea.
Frequently Asked Questions (FAQs)
Q1: My guanidinylation reaction using N,N'-Di-Boc-thiourea has a very low yield. What are the potential causes and solutions?
Low yields can arise from several factors related to reagents and reaction conditions. A systematic approach is best for identifying the issue.[1]
-
Reagent Quality: The purity of the N,N'-Di-Boc-thiourea is crucial, as its degradation is a common cause of low yields.[1] Similarly, ensure your amine substrate is pure and dry, as water can lead to unwanted side reactions.[1] If using Boc-anhydride for protection, make sure it is fresh, as it can degrade with exposure to moisture.[1]
-
Reaction Conditions:
-
Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is slow at room temperature, gentle heating may be necessary. However, excessive heat can cause decomposition of reagents or products.[1]
-
Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete conversion can result from insufficient reaction time, while prolonged times may increase byproduct formation.[1]
-
Solvents & Bases: Always use anhydrous solvents.[1] The choice of solvent is critical for ensuring the solubility of both the amine and the guanidinylating agent.[1] Tetrahydrofuran (THF) is a commonly used solvent.[1]
-
Q2: I am observing an unexpected byproduct with a higher molecular weight than my target compound. What is it likely to be?
A common side reaction when protecting primary amines or guanidines is over-protection, leading to the formation of a di-Boc or tri-Boc protected product.[1] This occurs when multiple nitrogen atoms in the substrate are protected with the Boc group.
To minimize this, you should carefully control the stoichiometry of the N,N'-Di-Boc-thiourea, typically using 1.0 to 1.2 equivalents.[1] Adding the reagent slowly and monitoring the reaction closely can also help favor the desired mono-protected product.[1]
Q3: The reaction is very slow or stalls completely, especially with my sterically hindered or weakly nucleophilic amine. What can I do?
-
Steric Hindrance: For sterically hindered amines, increasing the reaction temperature or prolonging the reaction time may be effective.[2] The use of microwave irradiation has also been shown to help overcome steric barriers.[2] Some studies note that sterically hindered secondary amines show limited reactivity in certain thioacylation reactions.[3]
-
Low Nucleophilicity: For weakly nucleophilic amines (e.g., electron-deficient anilines), consider adding a non-nucleophilic base like triethylamine to activate the amine.[2] For very poor nucleophiles, a stronger base might be required, or an alternative synthetic route may be necessary.[2]
Q4: How should I properly store and handle this compound and its derivatives?
N,N'-Di-Boc-thiourea is relatively stable at room temperature but can decompose under high temperatures or in the presence of strong acids or alkalis.[4] It should be stored away from fire and oxidants.[4] For safety, always handle the compound in a well-ventilated area while wearing protective gloves, goggles, and a mask, as it may be irritating to the skin, eyes, and respiratory tract.[4][5][6]
Q5: My product seems to be lost or decomposes during workup and purification. What are some best practices?
Product loss during workup is a common issue. Here are some potential reasons and solutions:
-
Aqueous Solubility: Your product may be partially or fully soluble in the aqueous layer. Before discarding the aqueous phase from an extraction, it's good practice to check it by TLC or another analytical method.[7]
-
Stability to Acid/Base: The product may not be stable to the acidic or basic conditions used during the workup. You can test this by taking a small sample of your reaction mixture before workup and treating it with the planned acid or base solution. Monitor any changes by TLC to see if decomposition occurs.[7]
-
Purification Method: If standard purification methods like column chromatography or recrystallization are failing, consider alternative techniques.[8] For hydrophilic products that are difficult to extract, lyophilization followed by recrystallization from a suitable solvent system might be an option.[8]
Troubleshooting Guide
The following table summarizes common problems encountered during reactions involving this compound and its derivatives, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield / Incomplete Reaction | Degradation of N,N'-Di-Boc-thiourea.[1] | Use a fresh or recently purified batch of the reagent. Store it in a cool, dark, and dry place.[2] | Improved yield and fewer side products from reagent decomposition.[2] |
| Low nucleophilicity of the amine substrate.[2] | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[2] | Enhanced reaction rate and higher yield.[2] | |
| Steric hindrance at the reaction site.[2] | Increase reaction temperature or prolong reaction time. Microwave irradiation can also be effective.[2] | Increased conversion to the desired product.[2] | |
| Presence of moisture in the reaction.[1] | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Prevents hydrolysis of reactive intermediates and reagents like (Boc)₂O.[1] | |
| Formation of Multiple Products | Over-protection of the substrate (di- or tri-Boc formation).[1] | Carefully control stoichiometry (use 1.0-1.2 eq. of protecting agent). Add the agent slowly. Monitor closely via TLC/LC-MS.[1] | Favors formation of the mono-protected product. |
| Intramolecular cyclization of the substrate.[1] | Change reaction conditions (e.g., lower temperature) or protect other reactive functional groups on the substrate. | Minimizes formation of undesired cyclic byproducts. | |
| Difficulty in Product Purification | Product is soluble in the aqueous workup layer.[7] | Saturate the aqueous layer with NaCl and perform multiple extractions with a more polar organic solvent.[9] | Improved recovery of polar or hydrophilic products. |
| Product decomposes on silica gel during chromatography. | Switch to a less acidic stationary phase like alumina or use a mobile phase containing a small amount of base (e.g., triethylamine). | Prevents degradation of acid-sensitive compounds during purification. |
Experimental Protocols
Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-thiourea and Iodine Catalyst
This protocol is adapted from an iodine-catalyzed procedure for the synthesis of N,N'-di-Boc-protected guanidines.[10]
Materials:
-
Primary amine (1.0 equiv., 0.2 mmol)
-
N,N'-Di-Boc-thiourea (1.2 equiv., 0.24 mmol, 66 mg)
-
Iodine (I₂) (0.1 equiv., 0.02 mmol, 5 mg)
-
70% aq. tert-Butyl hydroperoxide (TBHP) (1.5 equiv., 0.3 mmol, 39 mg)
-
Toluene (PhMe) (2 mL)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N,N'-Di-Boc-thiourea (66 mg, 0.24 mmol) in toluene (2 mL) at room temperature, add the primary amine (0.2 mmol).
-
Sequentially add iodine (5 mg, 0.02 mmol) and 70% aq. TBHP (39 mg, 0.3 mmol) to the reaction mixture.
-
Stir the solution at room temperature. Monitor the reaction progress by TLC, using ninhydrin to visualize the consumption of the amine. Reaction times can range from 0.5 to 12 hours.[10]
-
Once the amine is consumed, add DCM (50 mL) to dilute the reaction mixture.
-
Wash the organic phase with water (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired N,N'-Di-Boc-protected guanidine.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. N-BOC THIOUREA 97 - Safety Data Sheet [chemicalbook.com]
- 6. N-Boc-チオ尿素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-Boc-Thiourea Thioacylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the thioacylation of N-Boc-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using N,N'-di-Boc-thiourea as a thioacylating agent?
A1: N,N'-di-Boc-substituted thiourea serves as a stable and mild thioacylating agent when activated with an electrophilic reagent, most commonly trifluoroacetic acid anhydride (TFAA).[1][2] The activation of the thiocarbonyl group facilitates nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.[1]
Q2: What are the typical activating agents for N,N'-di-Boc-thiourea?
A2: Trifluoroacetic acid anhydride (TFAA) is the most commonly used activating agent for N,N'-di-Boc-thiourea in thioacylation reactions.[1][2] Other activating agents used for similar transformations involving di-Boc-thiourea, such as in guanidinylation reactions, include cyanuric chloride (TCT), which offers a more environmentally friendly alternative to heavy-metal reagents.[3]
Q3: What types of nucleophiles are compatible with this thioacylation reaction?
A3: A variety of nucleophiles can be efficiently thioacylated using activated N,N'-di-Boc-thiourea. These include primary and cyclic secondary amines, alcohols, and thiols.[1][4] Sterically hindered secondary amines may exhibit limited reactivity.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[5][6] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials from the product.[7] Visualizing the spots under UV light or using a staining reagent like potassium permanganate can help determine the consumption of the starting materials and the formation of the product.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Activation of N,N'-di-Boc-thiourea: Insufficient amount of TFAA or degradation of the reagent. | - Ensure TFAA is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Perform the activation at 0 °C to prevent decomposition.[1] |
| 2. Poor Nucleophilicity of the Substrate: The amine, alcohol, or thiol is sterically hindered or electronically deactivated. | - Increase the reaction temperature after the addition of the nucleophile.- Extend the reaction time and monitor closely by TLC.[5]- For alcohols, consider adding a catalyst such as 4-dimethylaminopyridine (DMAP).[1] | |
| 3. Degradation of Reagents or Intermediates: Presence of moisture or other impurities. | - Use anhydrous solvents and reagents.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature. | - After the initial activation at 0°C and addition of the nucleophile, the reaction can often be gently heated to improve the rate and yield. | |
| Formation of Multiple Products (Side Reactions) | 1. Over-acylation or Side Reactions with the Boc-group: The reaction conditions are too harsh, leading to the removal of the Boc protecting group. | - Maintain a low reaction temperature during activation and nucleophile addition.- Use a milder base if one is required for the specific substrate. |
| 2. Reaction with Solvent: The solvent may be participating in the reaction. | - Choose an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). | |
| 3. Formation of Guanidine-type Byproducts: This can occur if the reaction conditions favor desulfurization. | - Ensure the activating agent is suitable for thioacylation and not promoting guanidinylation. For example, using iodine as a catalyst with di-Boc-thiourea is known to promote guanylation.[6] | |
| Difficulty in Product Purification | 1. Co-elution of Product with Starting Material or Byproducts: Similar polarities of the compounds. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. |
| 2. Product Instability on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.- Minimize the time the product is on the column. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Thioacylation of Amines with N,N'-di-Boc-thiourea and TFAA
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | THF | 0 to rt | 2 | 92 |
| 2 | Cyclohexylamine | THF | 0 to rt | 2 | 95 |
| 3 | Aniline | THF | 0 to rt | 3 | 85 |
| 4 | Pyrrolidine | THF | 0 to rt | 1.5 | 96 |
| 5 | Diethylamine | THF | 0 to rt | 4 | 75 |
Data synthesized from trends observed in related literature.[1]
Table 2: Thioacylation of Various Nucleophiles
| Nucleophile Type | Product Type | Reagents & Conditions | Yield Range (%) |
| Primary Amines | N,N'-Disubstituted Thioureas | TFAA, NaH, THF, 0 °C to rt | 85-96 |
| Cyclic Secondary Amines | N,N'-Disubstituted Thioureas | TFAA, NaH, THF, 0 °C to rt | 90-96 |
| Alcohols | Thiocarbamates | TFAA, DMAP, CH2Cl2, rt | 70-88 |
| Thiols | Dithiocarbamates | TFAA, NaH, THF, 0 °C to rt | 82-91 |
Data adapted from Yin, B.-L., et al. Synthesis, 2010, 991-999.[1]
Experimental Protocols
General Procedure for the Thioacylation of Amines using N,N'-di-Boc-thiourea:
-
To a solution of N,N'-di-Boc-thiourea (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% in mineral oil, 1.2 mmol) in one portion at 0 °C.
-
Stir the suspension at 0 °C for 10 minutes.
-
Add trifluoroacetic acid anhydride (TFAA, 1.5 mmol) dropwise to the mixture at 0 °C.
-
Continue stirring at 0 °C for 30 minutes.
-
Add a solution of the amine (1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-N'-Boc-thiourea.
Visualizations
Caption: Experimental workflow for this compound thioacylation.
Caption: Proposed mechanism for this compound thioacylation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 4. This compound | 268551-65-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. researchgate.net [researchgate.net]
Purification challenges for N-Boc-protected guanidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals working with N-Boc-protected guanidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of N-Boc-protected guanidines?
Common impurities include unreacted starting materials, by-products with varying polarity, and degradation products.[1] Specifically, during guanidinylation reactions, over-protected species (e.g., di-Boc guanidines when mono-Boc is desired) can be a significant impurity.[2] Residual solvents from the reaction or work-up are also frequently observed.[1]
Q2: My N-Boc-protected guanidine is an oil and won't solidify. How can I purify it?
This is a common issue, especially with crude products. The first step is to ensure all residual solvents are removed, which can be achieved by heating the oil under a high vacuum (e.g., 40-60 °C), provided the compound is thermally stable.[3] If the product is still an oil, purification can be attempted using flash column chromatography.[2][4] For inducing solidification, techniques like dissolving the oil in a minimal amount of a polar solvent (e.g., methanol) and then precipitating it by adding a non-polar solvent (e.g., diethyl ether) can be effective.[3] Vapor diffusion crystallization is another method where a solution of the oily compound is exposed to the vapor of a less polar solvent, which can slowly induce crystallization.[3]
Q3: I'm observing partial deprotection of the Boc group during purification. How can this be avoided?
N-Boc-protected guanidines are sensitive to acidic conditions.[4] Accidental deprotection can occur if the purification conditions are too acidic. When using silica gel chromatography, the inherent acidity of the silica can sometimes be sufficient to cause partial deprotection. To mitigate this, the silica gel can be neutralized by pre-treating it with a base, such as triethylamine, before packing the column. Alternatively, using a different stationary phase like alumina may be beneficial. Ensure that all solvents used for purification are free of acidic impurities.
Q4: What are the best analytical techniques to assess the purity of my N-Boc-protected guanidine?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for purity assessment.[1] Reversed-Phase HPLC (RP-HPLC) is excellent for separating a wide range of impurities and for quantitative purity determination.[1] Quantitative NMR (qNMR) provides detailed structural information, allowing for the identification and quantification of impurities without needing reference standards for those impurities.[1]
Troubleshooting Guide
Issue 1: Low Yield After Purification
Low yields after purification can be due to several factors, from the reaction itself to the work-up and purification procedures.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up.[2] |
| Product Loss During Work-up | Emulsions can form during aqueous extractions, leading to product loss. Adding brine (saturated NaCl solution) can help break up these emulsions.[2] |
| Suboptimal Chromatography | The choice of solvent system for flash chromatography is critical for good separation and recovery. A poorly chosen system can lead to broad peaks and co-elution with impurities, resulting in lower yields of the pure product.[2] |
| Product Instability | As mentioned, N-Boc-protected guanidines can be sensitive to acid. If yields are consistently low after silica gel chromatography, consider the possibility of on-column degradation.[4] |
Issue 2: Difficulty with Chromatographic Purification
Flash chromatography is a common purification method, but it can present challenges.
| Problem | Suggested Solution |
| Poor Separation of Product and Impurities | Optimize the solvent system. A good starting point is a gradient of ethyl acetate in hexane.[4] Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation. |
| Streaking or Tailing of the Product on the Column | This can be due to the basic nature of the guanidine group interacting with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent can often resolve this issue. |
| Product is Insoluble in the Loading Solvent | Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, try a stronger, more polar solvent for loading, but be mindful that this can affect the initial separation on the column. |
Issue 3: Challenges with Crystallization
Crystallization can be an efficient purification method, but finding the right conditions can be challenging.
| Problem | Suggested Solution |
| Product Fails to Crystallize | If the compound is an oil, try adding a seed crystal of the pure compound.[5][6] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. |
| Oiling Out Instead of Crystallizing | This occurs when the solution becomes supersaturated too quickly. Try cooling the solution more slowly or using a solvent system where the compound is less soluble. |
| Poor Crystal Quality or Low Purity | The choice of solvent is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and fully soluble at an elevated temperature. Experiment with different solvents or solvent mixtures. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude N-Boc-protected guanidine in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity. For N,N'-di-Boc-protected guanidines, a gradient of ethyl acetate in hexane is often effective.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for N-Boc Protected Compounds [5]
| Technique | Purity | Yield | Scalability | Cost |
| Flash Chromatography | Good to High | Moderate to High | Good | Low to Moderate |
| Preparative HPLC | Very High | Moderate | Limited | High |
| Crystallization | High to Very High | Variable | Excellent | Low |
Visualizations
Caption: Troubleshooting workflow for the purification of N-Boc-protected guanidines.
Caption: Optimization of flash chromatography for N-Boc-protected guanidines.
References
Technical Support Center: Troubleshooting Steric Hindrance in N-Boc-Thiourea Reactions
Welcome to the technical support center for N-Boc-thiourea reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance during the synthesis and manipulation of N-Boc-protected thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with sterically hindered substrates in this compound synthesis?
A1: The main challenge is reduced reactivity. Bulky substituents on either the amine or the isothiocyanate starting materials can physically block the approach of the reacting molecules, increasing the activation energy of the reaction. This often leads to slow reaction rates, low yields, or the reaction failing to proceed altogether.[1] Another common issue is the instability of isothiocyanates, which can degrade over time, further contributing to low yields.[2]
Q2: What are the general strategies to overcome low reactivity due to steric hindrance?
A2: Several strategies can be employed to enhance the reactivity of sterically hindered substrates in this compound synthesis. These include optimizing reaction conditions by increasing the temperature or extending the reaction time, using microwave irradiation to overcome kinetic barriers, and employing more reactive thioacylating agents or catalysts to facilitate the reaction.[1][2][3] Mechanochemical methods, such as ball milling, have also proven effective for synthesizing thioureas from sterically hindered amines.[1]
Q3: Can using N,N'-di-Boc-thiourea as a starting material help with sterically hindered amines?
A3: N,N'-di-Boc-substituted thiourea can be used as a mild thioacylating agent, but its effectiveness is limited with highly hindered secondary amines.[4] Primary and cyclic amines generally react efficiently when the N,N'-di-Boc-thiourea is activated with an agent like trifluoroacetic acid anhydride (TFAA).[4] For sterically demanding secondary amines, alternative methods may be necessary to achieve good yields.
Q4: Are there alternative reagents to isothiocyanates for synthesizing sterically hindered thioureas?
A4: Yes, if the corresponding isothiocyanate is unstable or commercially unavailable, one can resort to using carbon disulfide in reaction with an amine.[2] Another approach is the thionation of a corresponding N-Boc-urea using Lawesson's reagent.[2][5] Additionally, N,N'-di-Boc-substituted thiourea activated with TFAA can serve as a thioacylating agent.[4]
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction between a sterically hindered N-Boc-amine and an isothiocyanate results in a low yield or no desired thiourea product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Consider in-situ generation if possible.[2] | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective.[2] | Increased conversion to the desired thiourea product. |
| Low Nucleophilicity of Amine | For amines with electron-withdrawing groups, increasing the temperature can help drive the reaction forward.[3] Alternatively, a more reactive thioacylating agent like thiophosgene can be used, with appropriate safety precautions.[3] | Improved reaction rate and yield. |
| Inefficient Intermediate Conversion | When forming the isothiocyanate in-situ from a dithiocarbamate, the addition of a coupling reagent like a carbodiimide can facilitate the conversion.[2] | Higher conversion to the isothiocyanate and subsequently the thiourea. |
Formation of Side Products and Impurities
Problem: The desired this compound is formed, but is contaminated with significant impurities.
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully control the ratio of reactants. An excess of one reactant can lead to the formation of side products.
-
Control Reaction Temperature and Time: High temperatures can promote side reactions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[3]
-
Purification Strategy:
-
Column Chromatography: This is a versatile method for separating the desired product from impurities.[3]
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[3]
-
Filtration and Washing: If the product precipitates, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[3]
-
Data Presentation
Table 1: Comparison of Methods for Synthesizing Sterically Hindered Thioureas
| Method | Substrates | Conditions | Yield | Reference |
| Thermal Heating | Aromatic amines | Reflux in tert-butanol | Good to Excellent (>70%) | [6] |
| Mechanochemical Synthesis | Sterically hindered sulfonamide + p-toluenesulfonyl isocyanate | 20 mol% CuCl, neat grinding, 2 hours | 91% | [1] |
| Mechanochemical Synthesis | Anilines + in-situ generated isothiocyanate from CS₂ | KOH, mechanochemical ball milling | High | [1] |
| Microwave-Assisted Synthesis | Aliphatic amines | Microwave irradiation | Higher yields in shorter times compared to conventional heating | [3][7] |
| Thioacylation with N,N'-di-Boc-thiourea | Primary and cyclic amines | TFAA activation, 0°C to room temperature | High | [4] |
| Thioacylation with N,N'-di-Boc-thiourea | Sterically hindered secondary amines | TFAA activation, 0°C to room temperature | Limited reactivity | [4] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-disubstituted Thioureas from Isothiocyanate and Amine
This protocol is a general starting point and may require optimization for sterically hindered substrates.
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow due to steric hindrance, it can be gently heated to reflux.[2]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Mechanochemical Synthesis of Thioureas from Sterically Hindered Amines
This protocol is adapted for substrates with significant steric hindrance.[1]
-
Add the sterically hindered amine (1.0 mmol) and the isothiocyanate (1.0 mmol) to a milling jar.
-
Add the milling balls to the jar.
-
Secure the jar in a ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 10-45 minutes. Reaction progress can be monitored by IR spectroscopy by observing the disappearance of the -N=C=S stretching band.
-
After milling, open the jar in a fume hood and carefully remove the product.
-
The product is often pure enough for subsequent use but can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathway: Activation of N,N'-Di-Boc-Thiourea
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 7. researchgate.net [researchgate.net]
N-Boc-thiourea deprotection methods and potential issues
Welcome to the technical support center for N-Boc-thiourea deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from thiourea and related substrates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc deprotection in a question-and-answer format, offering potential causes and solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My this compound deprotection reaction is slow or fails to reach completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to cleave the Boc group effectively.[1]
-
Low Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[1]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected nitrogen may require more forceful conditions for complete removal.[1][2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM) from 20% to 50%.[3] If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1]
-
Ensure Full Dissolution: Confirm that your substrate is fully dissolved in the reaction solvent, as poor solubility can hinder the reaction.[3][4]
Issue 2: Formation of Side Products (t-Butylation)
Question: I am observing byproducts with an additional mass of +56 Da, particularly on sulfur atoms or electron-rich aromatic rings. How can I prevent this?
Answer: The tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group is a reactive electrophile.[2][3] This cation can alkylate nucleophilic sites on your substrate, such as the sulfur atom in thiourea or sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][3]
Recommended Solutions:
-
Use Scavengers: The most effective method is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[2]
-
Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective general-purpose scavengers.[2][3]
-
Thioanisole is particularly useful for protecting methionine and tryptophan residues.[2]
-
Water can also act as a scavenger, trapping the cation to form tert-butanol.[2]
-
A common scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[3]
-
Caption: Role of scavengers in preventing side reactions.
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains other acid-labile groups (e.g., esters, acetals, or is itself a base-sensitive thiourea) that are being cleaved or degraded under the deprotection conditions. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with other sensitive functionalities.[1][5] In such cases, alternative, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][6]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[1][7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can achieve deprotection without any acid, which is a notable "green" alternative.[1][8][9]
-
Oxalyl Chloride in Methanol: This is a very mild method that is reported to be tolerant of acid-labile esters.[2][5][10]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction? A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection? A2: The cleavage is a four-step acid-catalyzed process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[11]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and forming a carbamic acid intermediate.[11][12]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[11][12]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate salt).[11][12]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Q3: Are there any environmentally friendly ("green") methods for N-Boc deprotection? A3: Yes, catalyst-free deprotection using hot water is a notable green alternative that avoids the use of harsh acids and organic solvents.[1][8][9] This method involves heating the N-Boc substrate in water at reflux temperatures, often leading to excellent yields.[8][9]
Q4: My deprotected thiourea product seems unstable and decomposes upon workup. Why? A4: Thioureas can be sensitive to basic conditions.[13] If your workup involves neutralization with a strong base (e.g., NaOH), the deprotected product may degrade. It is often preferable to use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) for neutralization or to isolate the product as its acid salt (e.g., TFA or HCl salt) and use it directly in the next step if possible.[3][4]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for N-Boc deprotection, highlighting key parameters to aid in method selection.
| Method/Reagent | Typical Conditions | Time | Pros | Cons |
| TFA / DCM | 20-50% TFA in DCM, 0 °C to RT | 30 min - 2 h | Fast, effective, volatile reagents are easy to remove.[3][11] | Harsh; can cleave other acid-labile groups; generates reactive t-Bu⁺.[5] |
| HCl / Dioxane | 4M HCl in 1,4-dioxane, RT | 1 - 4 h | Potent; product often precipitates as the HCl salt, simplifying isolation.[1] | Harsh conditions; dioxane is a suspected carcinogen.[14] |
| p-TSA | Stoichiometric p-TSA, MeCN/MeOH, RT | Variable | Milder than TFA or HCl.[1][6] | Can be slower; may require heating for some substrates. |
| Zinc Bromide (ZnBr₂) | ~4 equiv. ZnBr₂, DCM, RT | 12 - 24 h | Mild, non-protic Lewis acid conditions.[1][7] | Longer reaction times; workup can be more complex.[7] |
| Thermal (Hot Water) | Water, 100 °C (Reflux) | 10 min - 2 h | "Green" method, no acid required, simple workup.[1][8][9] | Requires substrate to be stable at high temperatures.[3] |
| Oxalyl Chloride / MeOH | 3 equiv. (COCl)₂, MeOH, RT | 1 - 4 h | Very mild; tolerant of acid-labile esters.[5][10] | Reagent is moisture-sensitive and corrosive. |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is suitable for substrates that are stable to strong acidic conditions.
-
Materials:
-
Boc-protected thiourea
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane, TIS), if needed
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected thiourea in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.[11]
-
Cool the solution to 0 °C using an ice bath.[11]
-
If required, add a scavenger (e.g., TIS, 2.5-5% v/v).[2]
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours for completion).[2][3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM.[2]
-
The resulting amine TFA salt can often be used directly or neutralized carefully with a mild basic wash (e.g., saturated aqueous NaHCO₃) followed by extraction.[3]
-
Protocol 2: Milder Deprotection using HCl in Dioxane
This method is a strong alternative to TFA and can be advantageous if the resulting HCl salt is crystalline.
-
Materials:
-
Boc-protected thiourea
-
4M solution of HCl in 1,4-dioxane
-
Suitable solvent (e.g., DCM, Methanol)
-
Diethyl ether for washing
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent.[1]
-
Add the 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash it with a solvent like diethyl ether to remove impurities.[1]
-
Protocol 3: Lewis Acid Deprotection using Zinc Bromide (ZnBr₂)
This protocol is useful for substrates sensitive to protic acids.
-
Materials:
-
Boc-protected thiourea
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM.[1]
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1]
-
Stir the mixture at room temperature, monitoring by TLC or LC-MS. Reaction times can be long (12-24 hours).[7]
-
Upon completion, perform an appropriate aqueous workup to remove zinc salts.
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. mcours.net [mcours.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Impact of solvent choice on N-Boc-thiourea reaction efficiency.
Welcome to the technical support center for N-Boc-thiourea reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency through appropriate solvent selection and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound, and how does the solvent play a role?
The formation of an this compound typically involves the nucleophilic attack of an amine on an N-Boc-isothiocyanate. The solvent plays a crucial role in solvating the reactants, influencing the nucleophilicity of the amine, and stabilizing any charged intermediates or transition states. The choice of solvent can significantly impact the reaction rate and yield.
Q2: What are the key properties to consider when selecting a solvent for an this compound reaction?
When selecting a solvent, consider the following:
-
Solubility: Both the amine and the N-Boc-isothiocyanate should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.[1]
-
Polarity: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are often preferred as they can dissolve the reactants without strongly solvating the nucleophilic amine, thus keeping it more reactive.[2][3]
-
Protic vs. Aprotic: Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its reactivity and can significantly slow down or inhibit the reaction.[2][4] Polar aprotic solvents (e.g., THF, DCM, acetonitrile) do not have acidic protons and are generally a better choice.[5][6]
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature. Higher temperatures may be needed for less reactive or sterically hindered amines.[5][7]
-
Inertness: The solvent should be inert and not react with the starting materials, reagents, or products.
Q3: How does the Boc (tert-butoxycarbonyl) group affect the reaction and solvent choice?
The Boc group is bulky and electron-withdrawing. Its steric hindrance can slow down the reaction, potentially requiring longer reaction times or elevated temperatures.[5] The electron-withdrawing nature can slightly reduce the nucleophilicity of the nitrogen it is attached to, though this effect is generally less pronounced than its steric bulk. The choice of solvent should accommodate these factors, for instance, by using a higher boiling point solvent if heating is necessary.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Select a solvent in which both the amine and N-Boc-isothiocyanate are fully soluble. | A homogeneous reaction mixture is essential for efficient reaction kinetics.[1] |
| Use of a Protic Solvent | Replace polar protic solvents (e.g., ethanol, methanol) with a polar aprotic solvent (e.g., THF, DCM, acetonitrile). | Protic solvents can solvate and deactivate the amine nucleophile through hydrogen bonding, reducing its reactivity.[2][4] |
| Steric Hindrance | Increase the reaction temperature or extend the reaction time. Consider using a higher-boiling point aprotic solvent like DMF or toluene if necessary. | The bulky Boc group can sterically hinder the nucleophilic attack. More energy (heat) or longer reaction times can overcome this barrier.[5] |
| Low Nucleophilicity of Amine | If the amine has electron-withdrawing groups, a more polar aprotic solvent like DMF or DMSO may be beneficial. Gentle heating can also increase the reaction rate. | More polar aprotic solvents can better stabilize any charge buildup in the transition state, facilitating the reaction with less nucleophilic amines. |
| Reagent Degradation | Ensure the N-Boc-isothiocyanate and amine are pure and have not degraded. Isothiocyanates can be sensitive to moisture. | Impure or degraded starting materials are a common cause of low yields.[1] |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid amine-based solvents that could compete as nucleophiles. | The solvent should only act as a medium for the reaction and not participate in it. |
| Decomposition at High Temperatures | If heating, monitor the reaction closely and avoid excessive temperatures or prolonged heating times. | N-Boc protected compounds can be sensitive to high temperatures and may decompose. |
| Presence of Water | Use anhydrous solvents, especially if the isothiocyanate is moisture-sensitive. | Water can react with the isothiocyanate to form an unstable carbamic acid, which can decompose and lead to byproducts.[1] |
Data Presentation
The efficiency of this compound synthesis is highly dependent on the solvent system. Below is a summary of expected outcomes based on solvent class.
| Solvent Class | Example Solvents | Relative Reaction Rate | Typical Yield | Key Considerations |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Fast | High | Generally the best choice. They dissolve reactants well without deactivating the nucleophile. DMF can be useful for less reactive amines but can be difficult to remove.[5][6] |
| Polar Protic | Ethanol, Methanol, Water | Very Slow to No Reaction | Low to None | To be avoided. Hydrogen bonding significantly reduces the nucleophilicity of the amine.[2][4] |
| Nonpolar | Toluene, Hexane | Moderate to Slow | Variable | Solubility of polar reactants can be an issue. Toluene can be useful for reactions requiring higher temperatures. |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl/Aryl-N'-Boc-Thiourea
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq.)
-
N-Boc-isothiocyanate (1.0-1.1 eq.)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the N-Boc-isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish (often the case with sterically hindered or electron-poor amines), it can be gently heated.[5]
-
Once the reaction is complete (indicated by the consumption of the limiting reactant), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Managing moisture sensitivity in N-Boc-thiourea reactions.
Welcome to the technical support center for N-Boc-thiourea reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing moisture sensitivity and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, particularly N,N'-Di-Boc-thiourea, is a versatile reagent in organic synthesis. Its primary application is in the preparation of protected guanidines through a process called guanidinylation.[1] The Boc (tert-butoxycarbonyl) protecting groups mask the high basicity of the guanidine moiety, allowing for controlled reactions under mild conditions.[1] Guanidinylated compounds are significant in medicinal chemistry due to their presence in natural products like the amino acid arginine and their role in various biological interactions.[1]
Q2: How sensitive is this compound to moisture?
While N,N'-di-Boc-substituted thiourea is described as stable and readily available, reactions involving it, especially guanidinylation, are sensitive to moisture.[2] The presence of water can lead to unwanted side reactions and lower yields.[3] This sensitivity is often not just due to the this compound itself, but also to the other reagents used in conjunction with it, such as activating agents (e.g., cyanuric chloride, trifluoroacetic acid anhydride) and other Boc-protected compounds which can hydrolyze.[2][3] Therefore, the use of anhydrous solvents and inert atmospheres is crucial for successful outcomes.[3]
Q3: What are the signs of moisture contamination in my this compound reaction?
Common indicators of moisture contamination include:
-
Low or no product yield: This is the most significant sign, as moisture can lead to the degradation of reagents and intermediates.[3]
-
Formation of unexpected byproducts: Hydrolysis of starting materials or intermediates can lead to the formation of side products, complicating purification.
-
Inconsistent reaction rates: The presence of water can interfere with the reaction pathway, leading to inconsistent and non-reproducible results.
Q4: Can I use protic solvents for this compound reactions?
It is generally not recommended to use protic solvents (e.g., water, methanol, ethanol) in moisture-sensitive this compound reactions like guanidinylation, as they can react with and deactivate the reagents. Aprotic solvents, which lack O-H or N-H bonds, are preferred.[4] Tetrahydrofuran (THF) has been identified as an optimal solvent for many of these reactions, while others like DMF and CH₂Cl₂ may result in lower yields.[5]
Troubleshooting Guide
Low Product Yield
Low yields in this compound reactions are a frequent challenge. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Yield | Degradation of this compound or other reagents due to moisture. | Ensure all reagents are pure and dry. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Improved yield and reduced side products. |
| Suboptimal reaction temperature. | If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition. Monitor the reaction closely.[3] | Increased conversion to the desired product. | |
| Incorrect stoichiometry of reagents. | Carefully verify the molar equivalents of all reactants, including the amine substrate, this compound, and any activating agents or bases.[3] | Optimized reaction efficiency and yield. | |
| Poor solubility of reactants. | Choose an appropriate anhydrous solvent where all reactants are soluble. THF is a commonly used and effective solvent.[5] | A homogeneous reaction mixture leading to a more complete reaction. | |
| Steric hindrance. | For sterically hindered amines, increasing the reaction temperature or prolonging the reaction time may be necessary.[5] | Improved conversion for challenging substrates. |
Experimental Workflow for Moisture-Sensitive this compound Reactions
The following diagram outlines a standard workflow for setting up a moisture-sensitive reaction involving this compound.
Troubleshooting Logic for Low Yields
This diagram provides a logical flow for troubleshooting low-yielding this compound reactions.
Detailed Experimental Protocols
Guanidinylation of an Amine using N,N'-Di-Boc-Thiourea and Cyanuric Chloride (TCT)
This protocol describes a general procedure for the synthesis of N,N'-di-Boc-protected guanidines.
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Di-Boc-thiourea:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-di-Boc-thiourea (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add cyanuric chloride (TCT) (0.33 equivalents) to the solution and stir the mixture at 0 °C for 30 minutes.[3]
-
-
Guanidinylation Reaction:
-
To the activated mixture, add the amine substrate (1.2 equivalents), N-methylmorpholine (NMM) (2.0 equivalents), and a catalytic amount of DMAP (0.1 equivalents).[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[3]
-
By following these guidelines and troubleshooting steps, researchers can more effectively manage the challenges associated with moisture sensitivity in this compound reactions and achieve higher yields and product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
Preventing over-protection in Boc-guanidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-protection during the synthesis of Boc-protected guanidines.
Frequently Asked Questions (FAQs)
Q1: What is over-protection in Boc-guanidine synthesis and why is it problematic?
Over-protection refers to the addition of more than the desired number of tert-butoxycarbonyl (Boc) protecting groups to a guanidine functional group. The most common issue is the formation of an N,N'-di-Boc-guanidine when a mono-Boc-guanidine is the intended product. This is problematic because the high basicity and nucleophilicity of the guanidine moiety need to be carefully managed during multi-step syntheses.[1][2] The formation of di-Boc byproducts complicates purification, reduces the yield of the desired compound, and can interfere with subsequent reaction steps.[3]
Q2: What are the primary factors that lead to the formation of di-Boc byproducts?
The formation of di-Boc-guanidine byproducts is primarily influenced by several factors:
-
Stoichiometry: Using a significant excess of the Boc-protecting reagent (like (Boc)₂O or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) can drive the reaction toward the thermodynamically stable di-protected product.[4]
-
Reaction Time: Allowing the reaction to proceed for too long after the initial mono-Boc product has formed can lead to a second protection event.[4]
-
Guanidinylating Reagent: Some guanidinylating reagents are inherently highly reactive and are designed to produce di-Boc guanidines directly.[1][3] For example, reagents like N,N'-Di-Boc-N''-triflylguanidine are powerful agents capable of reacting even with weakly nucleophilic amines to form di-protected products.[1]
-
Reaction Conditions: Factors such as solvent, temperature, and the choice of base can influence the relative rates of mono- versus di-protection.
Troubleshooting Guide
Issue: My synthesis is yielding a significant amount of N,N'-di-Boc-guanidine byproduct.
This common issue can be addressed by systematically optimizing the reaction conditions. The following workflow and suggestions can help improve the selectivity for the desired mono-Boc product.
Caption: A troubleshooting workflow for optimizing selective mono-Boc-guanidine synthesis.
Control Reagent Stoichiometry
Over-protection can often be minimized by carefully controlling the amount of the Boc-protecting reagent.
-
Recommendation: Use a slight excess, typically 1.0 to 1.2 equivalents, of the guanidinylating agent.[4] Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-protection.[4]
Select an Appropriate Guanidinylating Reagent
The choice of reagent is critical. While many modern reagents are designed for the direct synthesis of di-Boc-guanidines, others can be controlled to yield mono-protected products.
-
High-Reactivity Reagents (Tend to form di-Boc): These are often used for direct guanidinylation of amines to yield the di-protected product.[1]
-
Reagents for Selective Protection: Achieving mono-protection often involves a different strategy, such as the controlled acylation of guanidine itself or using a differentially protected pyrazole reagent followed by selective deprotection.[3]
Monitor the Reaction Progress
Close monitoring is essential to stop the reaction before significant over-protection occurs.
-
Techniques: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine and the formation of the mono-Boc product.[1][4]
-
Action: Quench the reaction as soon as the starting material is consumed and before the concentration of the di-Boc byproduct begins to rise significantly.[4]
The diagram below illustrates the desired reaction pathway versus the competing over-protection side reaction.
Caption: Reaction pathway showing the desired mono-protection versus the over-protection side reaction.
Data on Guanidinylation Methods
The choice of reagent and conditions significantly impacts the outcome. While many published procedures aim for the stable di-Boc product, careful control can favor mono-substitution. The following table summarizes yields for common di-Boc guanidinylation reactions, illustrating the high efficiency of these reagents. Preventing over-protection requires modifying these standard conditions.
| Guanidinylating Reagent | Amine Substrate | Solvent | Yield of Di-Boc Product (%) |
| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-Bromophenethylamine | THF | 72%[1] |
| N,N'-Di-Boc-thiourea (TCT activated) | Various aliphatic/aromatic amines | THF | up to 95%[5] |
| N,N'-Di-Boc-thiourea (TCT activated) | Various amines | DMF, CH₂Cl₂ | Lower Yields[5] |
Note: These protocols are optimized for di-Boc synthesis. To achieve mono-protection, stoichiometry and reaction time must be strictly controlled.
Experimental Protocol: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole
This protocol is adapted from a standard procedure for synthesizing di-Boc-guanidines.[1] To prevent over-protection, it is critical to use the modified stoichiometry and monitor the reaction closely.
Materials:
-
Primary or secondary amine (e.g., 4-Bromophenethylamine)
-
1-[N,N'-(di-Boc)amidino]pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.00 mmol, 1.0 equiv) in anhydrous THF (1.5-2.0 mL).
-
Reagent Addition: Add 1-[N,N'-(di-Boc)amidino]pyrazole (1.05 mmol, 1.05 equiv) to the solution. Note: This is a reduction from the typical 1.10 equivalents to minimize over-protection.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Begin monitoring the reaction immediately by TLC or LC-MS at 30-minute intervals. The goal is to stop the reaction upon full consumption of the starting amine, before significant di-Boc product forms. For TLC, a typical eluent is ethyl acetate/hexane (1:3).[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.[1]
-
Purification: Purify the resulting residue immediately by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., 0% to 10% ethyl acetate in hexane) to separate the mono-Boc product from any unreacted starting material and di-Boc byproduct.[1]
References
Technical Support Center: Catalyst Deactivation in N-Boc-Thiourea Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in reactions catalyzed by N-Boc-thiourea derivatives. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound catalysts?
This compound catalysts, like other organocatalysts, are susceptible to deactivation through several mechanisms. The most common pathways include:
-
Chemical Poisoning: Impurities in the reaction mixture can bind to the catalyst's active sites, rendering them inactive.[1][2] Common poisons include strong acids or bases that disrupt the hydrogen-bonding capabilities of the thiourea moiety, as well as nucleophilic or electrophilic species that can react irreversibly with the catalyst. The nitrogen and sulfur atoms in the thiourea core can also be susceptible to coordination with metal contaminants.[3]
-
Thermal Degradation: Although thiourea catalysts are generally robust, excessive reaction temperatures can lead to their decomposition.[4][5] The N-Boc protecting group, in particular, can be thermally labile.
-
Fouling: The deposition of insoluble byproducts or polymeric materials onto the catalyst surface can block the active sites.[1][4] This is a physical deactivation process that prevents substrate access to the catalytic centers.
-
Side Reactions: The catalyst itself can sometimes participate in unintended side reactions, leading to the formation of inactive species.
Q2: What are the visible signs of catalyst deactivation in my reaction?
Identifying catalyst deactivation early can save time and resources. Key indicators include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.[5]
-
The need for higher catalyst loading to achieve the same conversion as in previous runs.[5]
-
A change in the color of the reaction mixture, which may suggest the formation of colored byproducts or catalyst degradation products.[5]
-
In cases of fouling, the formation of insoluble material in the reaction vessel.
Q3: Can I reuse my this compound catalyst?
The reusability of an this compound catalyst depends on the nature of the deactivation. If deactivation is due to reversible poisoning or mild fouling, regeneration may be possible. However, if the catalyst has undergone significant thermal degradation or irreversible chemical modification, it may not be recoverable.[5] It is recommended to perform a small-scale test to assess the activity of the recovered catalyst before reusing it in a larger-scale reaction.
Q4: How can I determine the specific cause of my catalyst's deactivation?
Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of analytical techniques can be employed to characterize the deactivated catalyst:
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR can reveal changes in the catalyst's structure, such as the loss of the Boc group or the formation of adducts.
-
FTIR Spectroscopy: Can be used to identify changes in the functional groups of the catalyst, such as the N-H and C=S bonds, which are critical for its catalytic activity.
-
-
Chromatographic Methods:
-
LC-MS: Can be used to detect and identify impurities or degradation products in the reaction mixture that may be responsible for poisoning.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Can determine the thermal stability of the catalyst and identify the temperature at which it begins to decompose.[6]
-
Troubleshooting Guides
Issue 1: Low or No Conversion
A lack of conversion is a common issue that can often be traced back to catalyst deactivation.
Possible Cause: Catalyst poisoning by impurities in the reagents or solvents.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ensure the purity of all starting materials and solvents. Use freshly distilled solvents and high-purity reagents.
-
Impurities such as water, amines, or strong acids/bases can interfere with the catalyst's hydrogen-bonding network.[7]
-
-
Inert Atmosphere:
-
While many thiourea-catalyzed reactions are air-tolerant, sensitive substrates or reagents may require an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions that could generate catalyst poisons.
-
-
Guard Beds:
-
Consider passing liquid reagents and solvents through a small plug of activated alumina or silica gel to remove polar impurities.
-
Experimental Protocol: Reagent and Solvent Purification
-
Solvents: Anhydrous solvents should be obtained from a commercial supplier or freshly distilled from an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethereal solvents).
-
Liquid Reagents: Liquid starting materials can be purified by distillation or by passing them through a short column of activated neutral alumina.
-
Solid Reagents: Solid starting materials should be of high purity. If necessary, they can be recrystallized from a suitable solvent.
DOT Diagram: Troubleshooting Low Conversion
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst Characterization Techniques [hidenanalytical.com]
- 7. benchchem.com [benchchem.com]
Scaling up N-Boc-thiourea reactions for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up N-Boc-thiourea reactions for industrial applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or inadequate mixing on a larger scale. | Monitor the reaction progress using TLC or LC-MS.[1] Increase agitation speed to ensure proper mixing. Consider extending the reaction time. |
| Reagent Degradation: Quality of reagents may vary between lab and industrial scale suppliers. | Verify the purity of all starting materials, including thiourea, di-tert-butyl dicarbonate ((Boc)₂O), and any catalysts or bases.[1] | |
| Suboptimal Temperature Control: Poor heat dissipation in large reactors can lead to side reactions. | Implement a robust temperature control system for the reactor. For exothermic steps, consider a slower addition of reagents. | |
| Moisture Contamination: Water can hydrolyze (Boc)₂O and other reactive intermediates. | Use anhydrous solvents and ensure all equipment is thoroughly dried before use.[1] | |
| Formation of By-products | Over-reaction or Side Reactions: Localized high concentrations or temperature fluctuations. | Optimize the rate of reagent addition and improve mixing. Ensure uniform temperature distribution throughout the reactor. |
| Impure Starting Materials: Contaminants in the raw materials can lead to unwanted side reactions. | Source high-purity reagents and perform incoming quality control checks. | |
| Difficult Product Isolation/Purification | Precipitation Issues: Changes in solubility and crystallization behavior at larger scales. | Conduct solubility studies to determine the optimal solvent and temperature for crystallization. Consider anti-solvent addition for controlled precipitation. |
| Filtration Problems: Fine particles or viscous solutions can clog filters. | Optimize crystallization to obtain larger particles. Select appropriate filter media and consider using filter aids. | |
| Inconsistent Batch-to-Batch Results | Variability in Raw Materials: Differences in the quality of starting materials from different batches or suppliers. | Establish strict specifications for all raw materials and qualify suppliers. |
| Process Parameter Drifts: Minor deviations in temperature, pressure, or addition rates. | Implement strict process controls and monitoring. Utilize process analytical technology (PAT) where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling large quantities of thiourea and its derivatives?
A1: Thiourea is a toxic compound, and proper safety measures are crucial during large-scale handling.[2] Essential practices include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses with side shields, and respiratory protection to avoid inhalation of dust.[2]
-
Ventilation: Work in a well-ventilated area, preferably with a dedicated exhaust system, to minimize exposure to airborne particles.[2]
-
Containment: Use closed systems for transfers and reactions whenever possible to prevent the release of materials.
-
Material Safety Data Sheet (MSDS): Thoroughly review the MSDS for thiourea and all other reagents to be aware of all potential hazards.[2]
Q2: How can I monitor the progress of my this compound reaction on an industrial scale?
A2: Regular monitoring is essential for process control. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for precise determination of reaction completion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can help identify any by-products being formed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction and characterize the final product.[3]
Q3: What are the most common challenges when scaling up the purification of this compound?
A3: Purification on a large scale presents several challenges:
-
Crystallization: Achieving consistent crystal size and purity can be difficult. Seeding strategies and controlled cooling profiles are often necessary.
-
Filtration and Drying: Handling large volumes of solids and solvents requires appropriate industrial-scale filtration and drying equipment. The efficiency of washing the filter cake to remove impurities is also critical.
-
Solvent Selection: The choice of solvent for crystallization must balance solubility, safety, environmental impact, and cost.
Q4: Can the synthesis of this compound be performed in a more environmentally friendly manner?
A4: Yes, green chemistry principles can be applied. Consider the following:
-
Solvent Selection: Opt for greener solvents with lower toxicity and environmental impact.
-
Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric amounts can reduce waste.
-
Atom Economy: Design the synthesis to maximize the incorporation of all materials used in the process into the final product. Some modern methods for thiourea synthesis focus on atom economy.
Experimental Protocols
Lab-Scale Synthesis of N,N'-di-Boc-thiourea
This protocol is a general laboratory procedure that can be used as a basis for scale-up.
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of thiourea (1.0 eq) in acetonitrile, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in acetonitrile to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N,N'-di-Boc-thiourea.
Pilot-Scale Synthesis of this compound (Example)
This protocol outlines a hypothetical process for a pilot-scale batch.
Equipment:
-
100 L glass-lined reactor with temperature control, overhead stirrer, and nitrogen inlet/outlet.
-
Charging vessel for solids and liquids.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Procedure:
-
Charge the 100 L reactor with thiourea (5 kg, 1.0 eq) and anhydrous acetonitrile (50 L).
-
Start agitation and ensure the thiourea is well suspended.
-
In a separate vessel, dissolve DMAP (catalytic amount) in anhydrous acetonitrile. Add this solution to the reactor.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq for mono-Boc protection) to the reactor over a period of 1-2 hours, maintaining the temperature between 20-25°C.
-
Stir the mixture for 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, concentrate the solvent under vacuum.
-
Add a suitable anti-solvent to precipitate the this compound.
-
Filter the product using the Nutsche filter-dryer and wash the cake with cold solvent.
-
Dry the product under vacuum at a controlled temperature.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound reactions.
References
Analytical techniques for monitoring N-Boc-thiourea reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of N-Boc-thiourea reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring this compound reaction progress?
The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1] Each offers distinct advantages for qualitative and quantitative analysis.
Q2: How do I choose the best analytical technique for my needs?
The choice depends on the specific requirements of your analysis, such as the need for quantitative data, speed, and available equipment.
-
TLC: Ideal for quick, qualitative checks of reaction progress at the bench.[2][3] It helps visualize the consumption of starting materials and the formation of products.
-
HPLC: Best for quantitative analysis, allowing you to determine the precise conversion rate, yield, and purity of the reaction mixture.[4][5]
-
NMR: Provides detailed structural information, confirming the identity of the product and intermediates. It can also be used for quantitative analysis of the reaction mixture over time.[6][7]
-
LC-MS: Offers high sensitivity and specificity, enabling the identification of the desired product as well as any byproducts or impurities by their mass-to-charge ratio.[8][9]
Q3: What should I look for on a TLC plate when monitoring the reaction?
A successful reaction will show the gradual disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the this compound product.[2] The reaction is considered complete when the limiting reactant spot is no longer visible. It's crucial to run co-spots of your starting material(s) and the reaction mixture to accurately identify the spots.
Q4: Can I get quantitative data from NMR spectroscopy?
Yes, NMR can provide excellent quantitative data.[6] By integrating the signals corresponding to unique protons of the starting material and the product, you can calculate the molar ratio of the components in the mixture and thus determine the reaction conversion. For this compound reactions, the large singlet from the tert-butyl group is often a convenient signal to monitor.
Analytical Technique Selection Guide
The following diagram provides a logical workflow for selecting the appropriate analytical technique.
Caption: Decision tree for selecting the right analytical method.
Troubleshooting Guides
Q: My reaction appears stalled on TLC/HPLC, with starting material still present after a prolonged time. What can I do?
A stalled reaction can result from several factors.[2]
-
Check Reagent Stability: Ensure your reagents, especially isothiocyanates or activating agents, have not degraded.[2] Use freshly prepared or purified materials if necessary.
-
Increase Temperature: If the reaction is being run at room temperature, gentle heating may be required to overcome activation energy barriers, particularly with sterically hindered substrates.[8]
-
Amine Nucleophilicity: For weakly nucleophilic amines, consider adding a non-nucleophilic base like triethylamine to increase reactivity.[2]
-
Catalyst/Reagent Activity: If using a catalyst or activating agent (e.g., for guanylation from di-Boc-thiourea), ensure it is active and used in the correct stoichiometric amount.[10]
Q: My TLC shows multiple new spots, and my LC-MS indicates several products. How do I identify and minimize them?
The formation of multiple products points to side reactions.
-
Common Byproducts: In reactions to form unsymmetrical thioureas, the formation of a symmetrical thiourea is a common byproduct.[2] This can be minimized by carefully controlling stoichiometry or using a two-step, one-pot approach where the isothiocyanate is formed before adding the second amine.[2]
-
Identify with MS: Use the mass data from your LC-MS to propose structures for the byproducts. This will help diagnose the side reaction.
-
Optimize Conditions: Adjusting reaction temperature, time, or the order of reagent addition can often minimize unwanted side reactions.[8]
Q: I'm having trouble getting good separation of my product and starting material with HPLC. What should I try?
Poor HPLC separation can often be resolved by modifying the chromatographic conditions.
-
Adjust Gradient: Modify the gradient elution program. A shallower gradient can improve the resolution between closely eluting peaks.[4]
-
Change Mobile Phase: If using acetonitrile/water, try substituting methanol for acetonitrile or adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid if your compounds are ionizable.
-
Try a Different Column: N-Boc-thioureas are often polar. If you have poor retention on a standard C18 column, consider a column designed for polar analytes or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[11]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a general method for rapid, qualitative reaction monitoring.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot the mixture onto the TLC plate baseline. Also, spot the individual starting materials for comparison.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system should give the product an Rf value of ~0.3-0.5.
-
Visualization: Visualize the spots under UV light (254 nm).[12] If compounds are not UV-active, use a chemical stain. A potassium permanganate stain is a good general-purpose stain, while ninhydrin is specific for primary/secondary amines.[13]
-
Analysis: Observe the disappearance of the starting material spot(s) and the appearance of the product spot. The reaction is complete when the limiting reactant is consumed.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the quantitative analysis of N-acyl thiourea derivatives.[4]
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., with water) and dilute with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions:
-
HPLC System: Standard system with UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
Gradient Program:
-
0-3 min: 40% Acetonitrile
-
3-12 min: Ramp from 40% to 90% Acetonitrile
-
12-15 min: Hold at 90% Acetonitrile
-
15-18 min: Ramp from 90% to 40% Acetonitrile
-
18-20 min: Hold at 40% Acetonitrile[4]
-
-
-
Data Analysis: Integrate the peak areas of the starting material and product to calculate the percent conversion.
Protocol 3: 1H NMR Spectroscopy Analysis
This protocol allows for structural confirmation and quantitative kinetic analysis.
-
Sample Preparation: Withdraw an aliquot from the reaction. Immediately remove the solvent under reduced pressure to stop the reaction. Re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[12][13]
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Identify characteristic peaks for the product. For N-Boc protected compounds, a large singlet around 1.5 ppm is indicative of the Boc group protons.[13] Note the disappearance of starting material signals (e.g., the amine N-H protons).
-
Quantitative Analysis: Select well-resolved signals unique to the starting material and the product. Integrate these peaks. The reaction conversion can be calculated from the ratio of the product integral to the sum of the product and starting material integrals.
-
Quantitative Data Summary
The following tables provide example analytical data for reference.
Table 1: Example HPLC Retention Times for Thiourea Derivatives
| Compound Class | Column | Mobile Phase | Retention Time (min) |
| N-Acyl Thioureas | C18 (150 x 4.6 mm) | Acetonitrile/Water Gradient[4] | 8.0 - 15.0 |
| Propylthiouracil | C18 (150 x 4.6 mm) | Acetonitrile/Water Gradient[4] | ~6.5 |
| Polar Thioureas | HILIC | MeCN/IPA/H2O with buffer[14] | Variable |
Table 2: Characteristic 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Functional Group | N,N'-di-Boc-guanidine Product[13] | N-Acyl Thiourea Product[12] |
| Boc Group (-C(CH3)3) | ~1.50 (s, 9H), ~1.53 (s, 9H) | - |
| Aromatic Protons | 6.8 - 7.5 (m) | 7.4 - 8.1 (m) |
| NH Protons | ~10.1 (br s, 1H), ~11.6 (br s, 1H) | 11.0 - 13.5 (very br s) |
| Methoxy (-OCH3) | ~3.78 (s, 3H) | ~3.6-3.7 (s, 3H) |
| Methylene (-CH2-) | ~4.6 (d, 2H) | ~5.2 (s, 2H) |
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a stalled this compound reaction.
Caption: Step-by-step guide for troubleshooting stalled reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Direct analysis in real time for reaction monitoring in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 11. hplc of thiourea - Chromatography Forum [chromforum.org]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Guanidinylation Reagents: N-Boc-thiourea vs. N,N'-Di-Boc-S-methylisothiourea
For researchers, scientists, and drug development professionals, the selective introduction of the guanidinium group is a critical transformation in the synthesis of a diverse array of biologically active molecules. The choice of guanidinylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two common reagents, N-Boc-thiourea and N,N'-Di-Boc-S-methylisothiourea, supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.
The guanidinium functional group is a key pharmacophore in numerous natural products and pharmaceuticals, largely due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[1] The use of Boc-protected reagents offers the advantage of masking the high basicity of the guanidine moiety during synthesis, allowing for straightforward deprotection under acidic conditions.[1]
Chemical Structures and Properties
A fundamental understanding of the structural differences between this compound and N,N'-Di-Boc-S-methylisothiourea is crucial for appreciating their distinct reactivities.
| Feature | This compound | N,N'-Di-Boc-S-methylisothiourea |
| Chemical Structure | ||
| Molecular Formula | C6H12N2O2S[2] | C12H22N2O4S[3] |
| Molecular Weight | 176.24 g/mol [4] | 290.38 g/mol [3] |
| Appearance | Solid[4] | White to off-white powder[3] |
| Key Reactive Feature | Thiourea group requiring activation[1] | S-methylisothiourea, a good electrophile with a leaving group[5] |
This compound possesses a single Boc protecting group, while N,N'-Di-Boc-S-methylisothiourea has two, which modulates the reactivity of the nitrogen atoms.[5][6] The latter also incorporates a methylthio (-SCH₃) group, which acts as an effective leaving group during nucleophilic attack.[5]
Performance Comparison in Guanidinylation Reactions
The primary application of both reagents is the guanidinylation of amines. Their performance is highly dependent on the substrate and reaction conditions.
| Reagent | Activation Required | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Yes (e.g., with HgCl₂, TCT, TFAA, I₂)[7][8] | Cost-effective precursor.[9] | Requires an activating agent which can be toxic (e.g., HgCl₂). | Good to excellent, depending on the activation method and substrate (up to 99%). |
| N,N'-Di-Boc-S-methylisothiourea | Often promoted by a coupling agent or thiophilic promoter (e.g., mercury or silver salts), but can react directly with amines.[5] | Generally more reactive and stable, suitable for a broad range of amines.[5] | Higher cost, potential for side products.[10] | Good to high, particularly with primary amines.[7] |
N,N'-Di-Boc-S-methylisothiourea is often considered a more direct and versatile guanidinylating agent due to the presence of the S-methyl leaving group, which facilitates the reaction with amines.[5] In contrast, this compound (or its di-Boc analog) requires activation to form a reactive intermediate, such as a carbodiimide, before reacting with the amine.[11] This additional activation step can introduce harsher conditions or toxic reagents, although recent methods have focused on more environmentally benign activators like cyanuric chloride (TCT) or iodine.[7][11]
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for guanidinylation reactions using derivatives of the compared reagents.
Protocol 1: Guanidinylation of an Amine using Activated N,N'-Di-Boc-thiourea
This protocol is adapted from a procedure using cyanuric chloride (TCT) as an activating agent.[11]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flask, dissolve N,N'-di-Boc-thiourea in anhydrous THF.
-
Add cyanuric chloride (TCT) to the solution to activate the thiourea.
-
To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the residue by column chromatography to obtain the N,N'-di-Boc-protected guanidine.
Protocol 2: Guanidinylation of an Amine using N,N'-Di-Boc-S-methylisothiourea
This protocol describes a general procedure for the guanidinylation of amines.[7]
Materials:
-
N,N'-Di-Boc-S-methylisothiourea
-
Amine substrate
-
Mercury(II) chloride (HgCl₂)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the amine substrate and N,N'-Di-Boc-S-methylisothiourea in the anhydrous solvent.
-
Add triethylamine (TEA) to the mixture.
-
Add mercury(II) chloride (HgCl₂) to the reaction mixture.
-
Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected guanidine.
Reaction Workflow Visualization
The following diagrams illustrate the general workflows for the utilization of these reagents in guanidinylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc thiourea | C6H12N2O2S | CID 4095660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Boc-チオ尿素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N'-Di-Boc-S-methylisothiourea | 107819-90-9; 322474-21-5 | Benchchem [benchchem.com]
- 6. This compound | 268551-65-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
A Researcher's Guide to Amine Guanidinylation: N-Boc-Thiourea Versus a Field of Alternatives
For researchers, scientists, and professionals in drug development, the strategic introduction of a guanidinium group is a pivotal step in the synthesis of a multitude of biologically active molecules. This functional group, a key feature of the amino acid arginine, is instrumental in molecular recognition and binding due to its ability to form strong hydrogen bonds and salt bridges. The choice of guanidinylating agent is critical, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of N-Boc-thiourea with other common guanidinylating agents, supported by experimental data, to facilitate the selection of the most appropriate reagent for specific synthetic challenges.
The guanidinylation of amines is a fundamental transformation in medicinal chemistry, enabling the synthesis of a wide range of compounds with therapeutic potential, including peptide therapeutics and small molecule drugs.[1] The tert-butoxycarbonyl (Boc) protecting group is frequently employed to temper the high basicity and nucleophilicity of the guanidine moiety during synthesis, allowing for controlled reactions and straightforward deprotection under acidic conditions.[2] This guide focuses on a comparative analysis of this compound and its performance against other widely used Boc-protected guanidinylating reagents.
Performance Comparison of Guanidinylating Agents
The selection of an appropriate guanidinylating agent often involves a trade-off between reactivity, stability, cost, and environmental impact. While highly reactive reagents may be necessary for challenging substrates, they can also be less stable and more expensive. Conversely, more cost-effective options might require specific activation or longer reaction times. The following tables summarize the performance of several common agents based on available experimental data.
Table 1: Guanidinylation of Primary Amines
| Guanidinylating Agent | Amine Substrate | Reaction Time | Yield (%) | Reference(s) |
| N,N'-Di-Boc-thiourea (with TCT activation) | Various aliphatic & aromatic | Not specified | up to 95% | [1] |
| N,N'-Di-Boc-thiourea (with Iodine catalyst) | 4-Methoxyaniline | Not specified | 82% | [3] |
| N,N'-Di-Boc-thiourea (with Iodine catalyst) | 4-Fluoroaniline | Not specified | 98% | [3] |
| N,N'-Di-Boc-thiourea (with Iodine catalyst) | 4-Nitroaniline | Not specified | 99% | [3] |
| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | 30 min | Quantitative | [4] |
| N,N'-Di-Boc-N''-triflylguanidine | Aniline | 1 h | High | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [1] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [1] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 2 h | >95% | [1] |
Table 2: Guanidinylation of Secondary Amines
| Guanidinylating Agent | Amine Substrate | Reaction Time | Yield (%) | Reference(s) |
| N,N'-Di-Boc-thiourea (with TCT activation) | Cyclic secondary amines | Not specified | High | [1] |
| N,N'-Di-Boc-N''-triflylguanidine | Hindered secondary amines | Not specified | High | [1] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N-Methylbenzylamine | 24 h | ~50% | [1] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | N-Methylbenzylamine | 24 h | >95% | [1] |
Key Considerations for Reagent Selection
This compound: This reagent stands out as a cost-effective and environmentally conscious choice, particularly when activated with cyanuric chloride (TCT), which avoids the use of heavy metal salts like mercuric chloride.[1] It demonstrates high yields with a range of primary and secondary amines.[1] Activation is a necessary step, and different activators can be employed to suit various reaction conditions.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): Renowned for its high reactivity, this agent is particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines, often providing excellent yields in short reaction times.[1][5] However, it is generally more expensive and may be less stable than other alternatives.[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A widely used and commercially available reagent, it is stable and provides good yields under mild conditions for primary and some secondary amines.[1] Its reactivity is generally lower than that of triflylguanidine, which can be an advantage for selective reactions but may require longer reaction times for less reactive substrates.[1]
1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine: This reagent has shown superior reactivity compared to its pyrazole counterpart, especially for less reactive or sterically hindered amines, and can significantly reduce reaction times.[1]
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)
This protocol offers a milder and more environmentally friendly alternative to methods using heavy-metal reagents.[2]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary or secondary amine
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[2]
-
To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[2]
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is highly effective for a wide range of primary and secondary amines, including sterically hindered and unreactive ones.[3]
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.[6]
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.[6]
-
Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) in one portion.[6]
-
Stir the reaction mixture at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress using TLC or LC-MS.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with DCM or ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.
Protocol 3: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is suitable for a variety of primary and some secondary amines under mild conditions.
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., DIPEA or DBU) for amine salts
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottomed flask. If the amine is a salt, add an equivalent of a non-nucleophilic base like DIPEA or DBU.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (typically 1.05-1.2 equivalents).
-
Stir the solution at room temperature. The reaction time can vary from a few hours to 24 hours depending on the amine's reactivity.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.[1]
Visualizing the Process
To better understand the experimental workflow and the chemical transformations involved, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Mercury-Free Activation of N-Boc-Thiourea: A Comparative Guide to Modern Synthetic Methods
For researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to mercury-based activators for N-Boc-thiourea, this guide provides a detailed comparison of contemporary, mercury-free methods. Traditionally, mercury(II) chloride (HgCl₂) has been employed for the activation of this compound, primarily in the synthesis of N,N'-di-Boc-protected guanidines. However, the significant environmental and health risks associated with mercury have driven the development of cleaner and equally effective protocols. This guide presents a comparative analysis of the most promising alternatives, supported by experimental data and detailed methodologies.
The activation of this compound is a key step in the guanidinylation of amines, a crucial transformation in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The core of this process involves the conversion of the thiourea into a more reactive electrophilic species, typically a bis-Boc-carbodiimide intermediate, which is then readily attacked by an amine to form the desired guanidine. This guide focuses on three principal classes of mercury-free activators: cyanuric chloride (TCT), carbodiimides, and iodine-based reagents.
Comparative Performance of Mercury-Free Activators
The selection of an appropriate activator is contingent on several factors, including reaction efficiency, substrate scope, cost, and ease of purification. The following table summarizes the performance of the leading mercury-free alternatives to HgCl₂ for the activation of this compound in the synthesis of N,N'-di-Boc-protected guanidines.
| Activator System | Typical Amine Substrate | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Cyanuric Chloride (TCT) | Primary and secondary aliphatic, aromatic amines | THF | Not specified | up to 95 | Inexpensive, environmentally friendly, high yields.[1] |
| PS-Carbodiimide | 4-Benzylpiperidine | CH₂Cl₂ | 16 h | 95 | Polymer-supported reagent simplifies purification.[2] |
| Iodine (I₂) / TBHP | Primary amines, including deactivated anilines | Toluene | Not specified | 40-99 | Mild conditions, useful for sterically and electronically deactivated amines.[3][4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these synthetic methods. Below are representative procedures for the activation of this compound using cyanuric chloride, polymer-supported carbodiimide, and an iodine-based system.
Protocol 1: Guanidinylation using N,N'-Di-Boc-Thiourea and Cyanuric Chloride (TCT)
This procedure describes a general method for the guanylation of amines using TCT as an activator.[6][7][8]
-
Activation of N,N'-Di-Boc-Thiourea: In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous tetrahydrofuran (THF). To this stirred solution, add cyanuric chloride (TCT) (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes.
-
Addition of Amine: To the activated thiourea mixture, add a solution of the amine (1.0 equivalent), N-methylmorpholine (NMM) (2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Guanidinylation using N,N'-Di-Boc-Thiourea and Polymer-Supported Carbodiimide (PS-Carbodiimide)
This protocol outlines the use of a polymer-supported carbodiimide, which facilitates purification by simple filtration.[2]
-
Reaction Setup: To a solution of N,N'-di-Boc-thiourea (1.5 equivalents) in dichloromethane (CH₂Cl₂), add the amine (1.0 equivalent) and PS-carbodiimide (3.0 equivalents).
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Purification: Filter the reaction mixture and wash the polymer with CH₂Cl₂. To the resulting solution, add PS-trisamine (2.0 equivalents) and shake for an additional 4 hours to scavenge any unreacted starting material. Filter the mixture to remove the polymer-bound scavenger. The filtrate contains the desired N,N'-di-Boc-protected guanidine.
Protocol 3: Iodine-Catalyzed Guanylation of Primary Amines
This method provides a mild, metal-free approach to guanidinylation.[3][4][9]
-
Reaction Setup: In a suitable reaction vessel, combine the primary amine (1.0 equivalent), N,N'-di-Boc-thiourea (1.2 equivalents), and iodine (I₂) (10 mol%) in toluene.
-
Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP) (2.0 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. The crude product can then be purified by flash column chromatography on silica gel to afford the pure N,N'-di-Boc-protected guanidine.
Reaction Mechanisms and Visualizations
The mercury-free activation of this compound generally proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate. The specific mechanism of activation, however, varies with the chosen reagent. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
This compound in Glycosylation
While the primary application of activated this compound is in guanidinylation reactions, the broader field of glycosylation chemistry often utilizes thiourea derivatives as catalysts or promoters.[10][11][12][13][14][15][16][17] In these contexts, thioureas typically function by activating glycosyl donors through hydrogen bonding, facilitating the formation of glycosidic bonds.[10][17][18] However, the specific use of this compound as a reagent that is activated to become a glycosylating agent is not a widely reported methodology. The literature predominantly points towards the use of other glycosyl donors in combination with thiourea-based catalysts. Therefore, the focus of this guide remains on the well-established and highly valuable application of this compound in mercury-free guanidine synthesis.
Conclusion
The development of mercury-free activators for this compound represents a significant advancement in sustainable chemistry. Reagents such as cyanuric chloride, polymer-supported carbodiimides, and iodine-based systems offer efficient, safe, and cost-effective alternatives to traditional mercury-based methods for the synthesis of N,N'-di-Boc-protected guanidines. The choice of activator can be tailored to the specific requirements of the synthesis, with considerations for substrate reactivity, desired purity, and process scalability. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to adopt these modern, environmentally benign methodologies in their work.
References
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. audreyli.com [audreyli.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-catalyzed guanylation of amines with N,N′-di-Boc-thiourea - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iodine-catalyzed guanylation of amines with<i>N</i>,<i>N</i>′-di-Boc-thiourea [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Novel Homochiral Thioureas Camphor Derived as Asymmetric Organocatalysts in the Stereoselective Formation of Glycosidic Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiourea-Cu(OTf)2/NIS-synergistically promoted stereoselective glycoside formation with 2-azidoselenoglycosides or thioglycosides as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. Macrocyclic bis-thioureas catalyze stereospecific glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
Validating N-Boc-Thiourea Reaction Products: A Comparative Guide to NMR and Mass Spectrometry
The protection of amines and the synthesis of guanidines are fundamental transformations in organic and medicinal chemistry. N-Boc-thiourea derivatives serve as versatile reagents in these processes, particularly in the formation of N,N'-di-Boc-protected guanidines from a variety of amines.[1] Given the importance of these products in drug development and other scientific research, rigorous validation of their identity and purity is paramount. This guide provides a comparative overview of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with experimental data and protocols.
Synthesis of N,N'-Di-Boc-Guanidines: A General Procedure
A common application of this compound is the guanylation of amines. A novel and efficient method involves the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, which avoids the environmental hazards associated with heavy metals like mercury(II) chloride.[1] Another established method utilizes iodine as a catalyst for the reaction between N,N′-di-Boc-thiourea and an amine in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the precise mapping of the molecule's connectivity.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H and 126 MHz for ¹³C).[2]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Interpreting NMR Data for this compound Derivatives
Key characteristic signals in the NMR spectra of N,N'-di-Boc-guanidines include:
-
¹H NMR:
-
¹³C NMR:
-
The thiocarbonyl (C=S) carbon of thiourea derivatives typically appears in the range of 178 to 184 ppm.[3] For the guanidinic carbon (C=N), the signal is observed around δ 153-164 ppm.[2]
-
Signals for the carbonyl carbons of the Boc groups are found around δ 153 ppm.[2]
-
The quaternary carbons of the tert-butyl groups appear around δ 83 ppm, while the methyl carbons are observed around δ 28 ppm.[2]
-
Representative NMR Data for N,N'-Di-Boc-Guanidines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 11.64 (brs, 0.9H), 10.17 (brs, 0.9H), 7.48 (d, J = 9.0 Hz, 2H), 6.86 (d, J = 9.0 Hz, 2H), 3.78 (s, 3H), 1.53 (s, 9H), 1.49 (s, 9H) | 163.61, 156.75, 153.57, 153.31, 129.78, 123.78, 114.01, 83.47, 79.36, 55.41, 28.17, 28.04 | [2] |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(benzyl)guanidine | 11.54 (brs, 0.9H), 8.58 (brs, 0.9H), 7.47–7.06 (m, 5H), 4.63 (d, J = 5.2 Hz, 2H), 1.52 (s, 9H), 1.48 (s, 9H) | 163.62, 156.11, 153.19, 137.26, 128.74, 127.80, 127.60, 83.15, 79.38, 45.05, 28.32, 28.07 | [2] |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(2-methylphenyl)guanidine | 11.68 (brs, 0.9H), 10.14 (s, 1H), 7.94 (d, J = 8.1 Hz, 1H), 7.24–7.19 (m, 1H), 7.18–7.14 (m, 1H), 7.11–7.02 (m, 1H), 2.30 (s, 3H), 1.54 (s, 9H), 1.48 (s, 9H) | 163.68, 153.95, 153.42, 135.19, 130.27, 130.26, 126.51, 125.23, 124.52, 83.54, 79.51, 28.14, 18.11 | [2] |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[3]
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[3]
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a Time-of-Flight (TOF) analyzer for high-resolution measurements.[2]
-
Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.
-
Fragmentation Analysis (MS/MS): For further structural confirmation, select the molecular ion and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.[4]
Interpreting Mass Spectrometry Data
-
Molecular Ion Peak: The peak with the highest m/z value often corresponds to the molecular ion ([M+H]⁺ in ESI). This value should match the calculated molecular weight of the expected product.
-
Fragmentation Pattern: The fragmentation of N-Boc protected compounds is well-characterized. Under ESI-CID conditions, common fragmentation pathways for t-Boc substituted precursors involve the loss of isobutylene (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da).[5] Under electron impact (EI) conditions, characteristic fragment ions include the tert-butyl cation (C₄H₉⁺, 57 Da) and product ions corresponding to [M−C₄H₈]⁺, [M−C₄H₉O]⁺, and [M−C₅H₈O₂]⁺.[5] Thiourea-containing molecules can exhibit characteristic fragmentation, such as a constant neutral loss of 85 u in some specifically designed cross-linking reagents.[4]
Representative HRMS Data for N,N'-Di-Boc-Guanidines
| Compound | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(2-methylphenyl)guanidine | 350.2074 | 350.2070 | [2] |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxybenzyl)guanidine | 380.4645 | 380.4641 | [2] |
| N,N′-Bis(tert-butoxycarbonyl)-N′′-(2,3,4-trifluorophenyl)guanidine | 390.1635 | 390.1637 | [2] |
Comparison of Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information (connectivity, stereochemistry) | Molecular weight, elemental composition (HRMS), fragmentation pattern |
| Sample Requirement | 5-10 mg, non-destructive | Micrograms to nanograms, destructive |
| Sensitivity | Lower | Higher |
| Data Interpretation | Can be complex, requires expertise | Relatively straightforward for molecular weight, fragmentation can be complex |
| Cost | High initial investment and maintenance | Varies depending on the type of instrument |
Alternative Validation Methods
While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups. For N-acyl thiourea derivatives, characteristic bands for C=O and C=S stretching can be observed.[6]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which can be compared to the calculated values for the proposed structure.[7]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[2]
Visualizing the Validation Workflow and Technique Comparison
Caption: Experimental workflow for the synthesis and validation of this compound reaction products.
Caption: Logical comparison of NMR and Mass Spectrometry for product validation.
Conclusion
The comprehensive validation of this compound reaction products is crucial for ensuring the integrity of subsequent research. NMR spectroscopy and mass spectrometry are complementary techniques that, when used in tandem, provide a complete picture of the product's identity. While NMR offers unparalleled detail regarding the molecular structure, mass spectrometry confirms the molecular weight and elemental composition with high accuracy and sensitivity. Employing both methods, alongside other techniques like FT-IR and elemental analysis, ensures the unambiguous characterization of these valuable synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Activating Agents for N-Boc-Thiourea in Guanidinylation Reactions
For researchers and professionals in drug development and synthetic chemistry, the efficient formation of guanidine moieties is a critical step in the synthesis of a wide range of biologically active molecules. The activation of N-Boc-thiourea to a reactive intermediate is a key strategy in this process. This guide provides a comparative study of two prominent activators: 2,4,6-trichloro-1,3,5-triazine (TCT) and Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), offering insights into their performance, mechanistic pathways, and experimental protocols.
The guanidinium group, due to its basicity and ability to form strong hydrogen bonds, is a crucial pharmacophore. Its introduction into molecular scaffolds often relies on the activation of protected thiourea derivatives. Among these, N,N'-di-Boc-thiourea is a stable and readily available precursor. Its activation to a highly electrophilic carbodiimide intermediate allows for the efficient guanidinylation of primary and secondary amines. This comparison focuses on two widely used activators, TCT and Mukaiyama's reagent, to guide the selection of the most suitable reagent for specific synthetic needs.
Performance Comparison: TCT vs. Mukaiyama's Reagent
Both TCT and Mukaiyama's reagent have proven effective in activating this compound for the synthesis of N,N'-di-Boc-protected guanidines. However, they differ in terms of reaction conditions, cost, and environmental impact.
TCT (Cyanuric Chloride and its Derivatives) is lauded as a mild, inexpensive, and environmentally benign activating agent.[1][2] It offers an excellent alternative to traditional heavy-metal activators like HgCl2.[1] Reactions employing TCT typically proceed at room temperature and can afford high yields of the desired guanidine products, often exceeding 90%.[2]
Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide) is a versatile and efficient condensing agent also known to promote the formation of carbodiimides from thioureas.[3] It has been successfully employed in both solution-phase and solid-phase synthesis of guanidines.[3] While specific, direct comparative studies with TCT are limited in the readily available literature, a high yield of 91% has been reported for the guanidinylation of benzylamine using Mukaiyama's reagent.[3]
| Activator | Key Advantages | Reported Yields |
| TCT | Mild reaction conditions, high yields, cost-effective, environmentally friendly alternative to heavy metals.[1][2] | Up to 95% for various aliphatic, aromatic, and cyclic secondary amines.[2] |
| Mukaiyama's Reagent | Efficient for carbodiimide formation, applicable to solid-phase synthesis.[3] | 91% for benzylamine.[3] |
Reaction Mechanisms and Experimental Workflows
The activation of this compound by both TCT and Mukaiyama's reagent is believed to proceed through the formation of a key N,N'-di-Boc-carbodiimide intermediate. This highly reactive species is then readily attacked by an amine nucleophile to furnish the desired protected guanidine.
TCT Activation Pathway
The activation of N,N'-di-Boc-thiourea with TCT is thought to involve the initial reaction of the thiourea with the highly electrophilic triazine ring. Subsequent elimination of 2,4-dichloro-6-mercapto-1,3,5-triazine (or a related species) and a proton generates the N,N'-di-Boc-carbodiimide.
Mukaiyama's Reagent Activation Pathway
The activation with Mukaiyama's reagent likely involves the initial attack of the sulfur atom of the this compound onto the electrophilic C2 position of the pyridinium salt. This is followed by an intramolecular rearrangement and elimination of 1-methyl-2-pyridinethione to generate the N,N'-di-Boc-carbodiimide.
Experimental Protocols
General Experimental Workflow for Guanidinylation
The following diagram outlines a typical workflow for the synthesis of N,N'-di-Boc-guanidines starting from N,N'-di-Boc-thiourea.
Detailed Protocol for TCT-Mediated Guanidinylation
This protocol is adapted from a reported mild and inexpensive procedure for the synthesis of N,N'-di-Boc-protected guanidines.[2]
Materials:
-
N,N'-di-Boc-thiourea
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Amine (primary or secondary)
-
N-methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N,N'-di-Boc-thiourea (3.0 mmol) in anhydrous THF (10 mL) at room temperature, add TCT (1.0 mmol).
-
Stir the mixture for 30 minutes to allow for the activation of the thiourea.
-
In a separate flask, prepare a solution of the amine (1.0 mmol), NMM (2.0 mmol), and a catalytic amount of DMAP in anhydrous THF (5 mL).
-
Add the amine solution to the activated thiourea mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
Detailed Protocol for Mukaiyama's Reagent-Mediated Guanidinylation
The following is a general procedure based on the known reactivity of Mukaiyama's reagent for carbodiimide formation from thioureas.[3]
Materials:
-
N,N'-di-Boc-thiourea
-
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
-
Amine (primary or secondary)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N,N'-di-Boc-thiourea (1.0 mmol) and the amine (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add triethylamine (2.2 mmol).
-
Add Mukaiyama's reagent (1.1 mmol) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.
Conclusion
Both TCT and Mukaiyama's reagent are effective activators for this compound, facilitating the synthesis of protected guanidines. TCT stands out as a cost-effective and environmentally friendly option that provides high yields under mild conditions. Mukaiyama's reagent offers a reliable alternative, with the added advantage of being suitable for solid-phase applications. The choice between these two activators will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction platform. The provided protocols and mechanistic insights aim to assist researchers in making an informed decision and successfully implementing these valuable guanidinylation methods.
References
Assessing the Enantioselectivity of N-Boc-Thiourea Derived Catalysts: A Comparative Guide
In the landscape of asymmetric organocatalysis, N-Boc-thiourea derived catalysts have emerged as a powerful class of molecules capable of inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their efficacy stems from a bifunctional activation mechanism, where the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile, while a strategically positioned basic group, often an amine, activates the nucleophile. This guide provides a comparative assessment of the enantioselectivity of this compound derived catalysts against other common organocatalysts in key asymmetric transformations, supported by experimental data.
Performance Comparison in Asymmetric Reactions
The performance of this compound catalysts is benchmarked against other prominent organocatalysts, such as cinchona alkaloid derivatives and squaramides, in the aza-Henry and Michael addition reactions. The data presented below, collated from various studies, highlights the strengths and potential limitations of each catalyst class. It is crucial to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Asymmetric Aza-Henry Reaction of N-Boc Imines
The aza-Henry (or nitro-Mannich) reaction is a fundamental C-C bond-forming reaction that produces valuable β-nitroamines. The following table compares the performance of an N-Boc-bis-thiourea catalyst with a cinchona alkaloid-based thiourea catalyst in the reaction of N-Boc imines with nitroalkanes.
| Catalyst Type | Catalyst | Substrate (Ar) | Nucleophile | Yield (%) | ee (%) | Reference |
| This compound | (R)-BINAM-bis-thiourea | C₆H₅ | CH₃NO₂ | 55 | 86 | [1] |
| This compound | (R)-BINAM-bis-thiourea | 4-ClC₆H₄ | CH₃NO₂ | 65 | 88 | [1] |
| This compound | (R)-BINAM-bis-thiourea | 4-MeOC₆H₄ | CH₃NO₂ | 52 | 84 | [1] |
| Cinchona Alkaloid | Cinchonine-derived thiourea | Isatin-derived | CH₃NO₂ | 91 | 90 | [2] |
| Cinchona Alkaloid | Cinchonine-derived thiourea | Isatin-derived | C₂H₅NO₂ | 85 | 91 (dr 2:1) | [2] |
Asymmetric Michael Addition
The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic reaction for the formation of C-C bonds and the creation of stereocenters. The table below compares a bifunctional this compound catalyst with a camphor-derived thiourea and a cinchona-based squaramide catalyst.
| Catalyst Type | Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| This compound | Takemoto's Catalyst | Acetylacetone | trans-β-nitrostyrene | 95 | 92 | [3][4] |
| This compound | Takemoto's Catalyst | Dibenzoylmethane | trans-β-nitrostyrene | 98 | 93 | [3][4] |
| Camphor-derived | Camphoric acid-derived thiourea | Acetylacetone | trans-β-nitrostyrene | 98 | 74 | [5] |
| Cinchona-based | Cinchonidine-derived squaramide | 2-hydroxy-1,4-naphthoquinone | trans-β-nitrostyrene | 99 | 98 | [6] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for researchers to adapt these methods for their specific needs.
Synthesis of a Representative this compound Catalyst
Synthesis of (1R,2R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (Takemoto's Catalyst)
This procedure is adapted from a simplified two-step synthesis.
Step 1: Formation of the Thiourea Moiety
-
To a solution of 3,5-bis(trifluoromethyl)aniline in a suitable solvent, add phenyl chlorothioformate.
-
The reaction mixture is stirred at room temperature until the formation of the corresponding isothiocyanate is complete (monitored by TLC).
-
In the same pot, (1R,2R)-(-)-1,2-diaminocyclohexane is added, and the mixture is stirred until the thiourea formation is complete.
-
The product is then isolated and purified by column chromatography.
Step 2: Reductive Dimethylation
-
The mono-N-substituted thiourea from Step 1 is dissolved in a suitable solvent.
-
Aqueous formaldehyde and zinc dust are added to the solution.
-
The reaction mixture is stirred at room temperature until the reductive dimethylation is complete.
-
The final product, Takemoto's catalyst, is isolated and purified by crystallization or column chromatography.
General Procedure for the Asymmetric Aza-Henry Reaction
-
To a flame-dried reaction vessel, the N-Boc imine (1.0 equiv) and the this compound catalyst (typically 5-10 mol%) are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen) and a dry solvent (e.g., toluene or CH₂Cl₂) is added.
-
The nitroalkane (1.5-3.0 equiv) is then added to the mixture.
-
The reaction is stirred at the specified temperature (ranging from -20 °C to room temperature) and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-nitroamine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition
-
In a reaction vial, the 1,3-dicarbonyl compound (1.0 equiv) and the this compound catalyst (typically 1-10 mol%) are dissolved in a dry solvent (e.g., toluene, CH₂Cl₂, or Et₂O).
-
The nitroolefin (1.2 equiv) is then added to the solution.
-
The reaction is stirred at the indicated temperature (often room temperature) and monitored by TLC.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Workflow Visualizations
The high enantioselectivity achieved with this compound catalysts is attributed to a well-organized transition state where the catalyst simultaneously activates both the electrophile and the nucleophile.
Caption: Proposed catalytic cycle for a bifunctional this compound catalyst.
The general workflow for a typical asymmetric reaction using these catalysts involves a straightforward procedure, making them attractive for synthetic applications.
Caption: General experimental workflow for an this compound catalyzed reaction.
The selection of an appropriate catalyst is crucial for achieving high enantioselectivity. The following decision tree provides a simplified guide for catalyst selection based on the reaction type.
Caption: Decision tree for preliminary catalyst selection.
References
- 1. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 4. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bifunctional 1,3-diamine organocatalysts derived from (+)-camphoric acid for asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifunctional Cinchona alkaloid thiourea catalyzed highly efficient, enantioselective aza-Henry reaction of cyclic trifluoromethyl ketimines: synthesis of anti-HIV drug DPC 083 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of N-Boc-Thiourea Reaction Yields by HPLC
For researchers and scientists engaged in drug development and organic synthesis, the accurate quantification of reaction yields is paramount for process optimization and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of N-Boc-thiourea reaction yields, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The choice of an analytical method for quantifying this compound is critical and depends on factors such as required sensitivity, sample matrix, and the physicochemical properties of the analyte. While HPLC is a widely adopted method, other techniques also offer viable alternatives.
| Analytical Method | Principle | Reported Detection Limit | Key Advantages | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[1] | As low as 2 µg/L in water samples for thiourea.[1] | High specificity, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1] | Analysis of thiourea and its derivatives in various samples, including industrial and environmental water.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1] | As low as 0.08 µg/m³ in air samples for ethylene thiourea.[1] | Excellent for volatile and thermally stable compounds. | Analysis of volatile thiourea derivatives.[1] |
| Spectrophotometry | Measurement of the absorption of light by a substance at a specific wavelength. | Varies depending on the chromophore and reaction used. | Simple, cost-effective, and rapid analysis. | Quantification of compounds with strong UV-Vis absorbance or those that can be derivatized to form a chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | As low as 1.00 ng/mL for some thiourea derivatives.[2] | High sensitivity and selectivity, providing structural information. | Pharmacokinetic studies and trace analysis of thiourea derivatives in biological matrices.[2] |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material based on their differential migration with a solvent. | Qualitative or semi-quantitative. | Simple, fast, and inexpensive for reaction monitoring.[3] | Monitoring the progress of solid-phase and solution-phase reactions.[3] |
Quantitative Data Summary
The following table summarizes reported reaction yields for the synthesis of this compound and related derivatives, as determined by various methods. It is important to note that yields are highly dependent on the specific reaction conditions.
| Product | Reactants | Method of Quantification | Reported Yield (%) |
| N,N'-Di-Boc-guanidines | N,N'-di-Boc-thiourea, amines | Not specified, likely gravimetric or NMR after purification | 82-99%[4] |
| N-acyl thiourea derivatives | Isothiocyanate, heterocyclic amine | Gravimetric/isolated yield | 41-76%[5] |
| Tetrahydro-γ-carboline derivatives | Isotryptamine, aldehyde, N-Boc protection | HPLC analysis of the N-Boc derivative | 93-97%[6] |
| Thiocarbonyl compounds | N,N'-di-Boc-substituted thiourea, various nucleophiles | Isolated yield after chromatography | High yields reported[7] |
Experimental Protocols
HPLC Method for Quantitative Analysis of this compound Derivatives
This protocol is a generalized procedure based on methods developed for similar N-acyl thiourea derivatives and can be adapted for this compound.[5][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a UV detector is suitable.[8]
-
Column: A C18 reversed-phase column, such as a Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm), is commonly used.[8] For highly polar analytes like thiourea, a C18 column designed for aqueous mobile phases or a HILIC column may be necessary for adequate retention.[10]
-
Mobile Phase: A gradient of acetonitrile and ultrapure water is a common mobile phase.[8] The specific gradient program should be optimized for the separation of this compound from starting materials and byproducts.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection Wavelength: UV detection should be performed at a wavelength where this compound exhibits maximum absorbance, which can be determined using a UV-Vis spectrophotometer. For thiourea itself, 200 nm has been used.[11]
-
Injection Volume: 5-20 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
-
Calculate the reaction yield at each time point by comparing the amount of this compound produced to the theoretical maximum.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of an this compound reaction by HPLC.
Caption: Workflow for quantitative analysis of this compound reaction by HPLC.
Synthesis of this compound
A primary method for synthesizing this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O).[12]
Caption: Synthesis of this compound from thiourea and Boc₂O.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pages.jh.edu [pages.jh.edu]
- 7. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc of thiourea - Chromatography Forum [chromforum.org]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
- 12. This compound | 268551-65-1 | Benchchem [benchchem.com]
A Comparative Guide to Guanidinylating Agents: N-Boc-Thiourea vs. N,N'-Di-Boc-N''-triflylguanidine
For Researchers, Scientists, and Drug Development Professionals
The introduction of the guanidinium group is a critical transformation in medicinal chemistry and the synthesis of biologically active compounds. The choice of the guanidinylating agent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two common guanidinylating agents: N,N'-Di-Boc-thiourea, typically used with an activating agent, and the highly reactive N,N'-Di-Boc-N''-triflylguanidine (often referred to as Goodman's Reagent). This comparison is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.
Performance Overview
N,N'-Di-Boc-thiourea serves as a cost-effective and stable precursor that requires activation to become a potent guanidinylating agent. The use of cyanuric chloride (TCT) as an activator is a mild and environmentally friendly alternative to traditional heavy-metal reagents like HgCl₂.[1][2] This method is effective for a range of primary and secondary amines, affording high yields.[1][3]
On the other hand, N,N'-Di-Boc-N''-triflylguanidine is a powerful, standalone guanidinylating agent known for its high reactivity.[4][5] It is particularly effective for guanidinylating weakly nucleophilic and sterically hindered amines.[3] While highly efficient, it is generally more expensive and potentially less stable than activated N,N'-Di-Boc-thiourea.[3][5]
Data Presentation
The following tables summarize the performance of N,N'-Di-Boc-thiourea (activated with TCT) and N,N'-Di-Boc-N''-triflylguanidine in the guanidinylation of various primary amines.
Table 1: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine
| Primary Amine | Product | Yield (%) | Reference |
| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% | [6] |
| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% | [6] |
| Secondary amines | N,N'-di-Boc-protected guanidine | High | [6] |
| Unreactive aromatic amines (with N,N'-di-Cbz-N''-triflylguanidine) | N,N'-di-Cbz-protected guanidine | High | [6] |
Table 2: Guanidinylation of Anilines with N,N'-Di-Boc-Thiourea and Iodine Catalyst
| Amine Substrate | Product | Yield (%) | Reference |
| 4-Methoxyaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine | 82% | [6] |
| 4-Fluoroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine | 98% | [6] |
| 4-Nitroaniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine | 99% | [6] |
| Aniline | N,N′-Bis(tert-butoxycarbonyl)-N′′-phenylguanidine | 85% | [6] |
| o-Toluidine | N,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine | 85% | [6] |
Table 3: General Comparison of Guanidinylation Reagents
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Activated Thioureas | N,N'-Di-Boc-thiourea with TCT | Cost-effective, environmentally friendlier than heavy metal activation, good yields.[1][3] | Requires an activation step, may have longer reaction times compared to triflylguanidines. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine | High reactivity, excellent yields, broad substrate scope, fast reaction times.[5] | Higher cost, requires a deprotection step, potentially less stable.[3][5] |
Experimental Protocols
Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT) Activation
This protocol is a mild and inexpensive alternative to heavy-metal-based activation methods.[7]
Materials:
-
Amine (aliphatic, aromatic, or cyclic)
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[7]
-
Amine Addition: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4][7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[4][7]
Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.[6]
Materials:
-
Primary or secondary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, for less reactive amines)
-
2 M aqueous sodium bisulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous dichloromethane (5 mL).[6]
-
For less reactive amines, add triethylamine (1.1 mmol).[6]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 30 minutes to a few hours.[6][7]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated aqueous sodium bicarbonate (10 mL). Each aqueous layer is back-extracted with dichloromethane (2 x 10 mL).[7]
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[6]
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the proposed reaction mechanisms for guanidinylation using activated N-Boc-thiourea and N,N'-Di-Boc-N''-triflylguanidine.
Caption: Proposed mechanism for guanidinylation using N,N'-Di-Boc-thiourea activated by TCT.
Caption: Proposed mechanism for guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.
Experimental Workflow
The general experimental workflow for a solution-phase guanidinylation reaction is depicted below.
Caption: General experimental workflow for solution-phase guanidinylation.
References
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Boc-Thiourea in Large-Scale Synthesis: A Cost-Effectiveness Analysis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of reagents and synthetic routes is paramount to achieving both high efficiency and cost-effectiveness. N-Boc-thiourea has emerged as a versatile and valuable building block, primarily utilized as a precursor for guanidinylation and as a thioacylating agent. This guide provides a comparative analysis of this compound against its common alternatives in large-scale applications, supported by available experimental data and detailed protocols.
Comparative Cost Analysis of Starting Materials
A direct cost comparison of this compound and its alternatives at an industrial scale is challenging, as bulk pricing is often subject to negotiation with suppliers. However, an analysis of the cost of their respective starting materials can provide a valuable proxy for their overall cost-effectiveness. The synthesis of this compound is a straightforward one-step process from thiourea and di-tert-butyl dicarbonate (Boc anhydride).
| Starting Material | Typical Bulk Price (USD/kg) | Purity | Notes |
| Thiourea | ~$22.03[1] | ≥99% | Readily available commodity chemical.[2] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~$193 - $317[3] | ≥99%[3] | Widely used protecting group reagent. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Request Quote (Small scale: ~$19,520/kg)[3] | ≥98%[3] | A common but more complex guanidinylating agent. |
| 1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine | Request Quote | - | Known for high reactivity.[4] |
| N,N'-Di-Boc-N''-triflylguanidine | Request Quote (Small scale: ~$85,200/kg)[5] | ≥95%[5] | A highly reactive but potentially less stable and more expensive option.[2] |
Note: Prices are approximate and subject to change based on supplier and market conditions. Small-scale pricing is not indicative of bulk pricing but is provided for relative comparison.
Performance Comparison in Guanidinylation Reactions
This compound, upon activation, serves as an efficient reagent for the synthesis of protected guanidines. Its performance is often compared with other established guanidinylating agents.
| Guanidinylating Agent | Substrate | Reaction Time | Yield (%) | Reference |
| Di-Boc-thiourea with TCT | Various aliphatic & aromatic amines | Not specified | up to 95% | [6] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% | [2] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% | [2] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% | [2] |
| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | 2 h | >95% | [2] |
| N,N'-Di-Boc-N''-triflylguanidine | Aniline | 1 h | High | [2] |
The data suggests that while alternatives like the triazole-based reagent can offer significantly faster reaction times, this compound with an appropriate activator provides a cost-effective route to high yields.[6]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes a one-step synthesis of this compound from thiourea and di-tert-butyl dicarbonate in tetrahydrofuran.[7]
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
Procedure:
-
In a suitable reaction vessel, dissolve thiourea in anhydrous THF.
-
To the stirred solution, add di-tert-butyl dicarbonate.
-
If required, a base such as triethylamine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound as a solid.
Protocol 2: Guanidinylation of a Primary Amine using Activated N,N'-Di-Boc-thiourea
This protocol outlines the guanidinylation of a primary amine using N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT).[1][8]
Materials:
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary amine
-
N-methylmorpholine (NMM)
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve N,N'-di-Boc-thiourea in anhydrous THF.
-
Add cyanuric chloride (TCT) to the solution to activate the thiourea. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[1]
-
To the activated mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[1]
-
Stir the reaction mixture at room temperature until completion, which can be monitored by TLC.[1]
-
Perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent application in a general guanidinylation workflow.
Conclusion
This compound presents a compelling option for large-scale synthesis due to its straightforward, one-step preparation from readily available and relatively inexpensive starting materials. While alternative guanidinylating agents may offer faster reaction times for specific substrates, the overall cost-effectiveness of the this compound route, especially when using activators like TCT, makes it an attractive choice for industrial applications. The selection of the optimal reagent will ultimately depend on a comprehensive evaluation of raw material costs, reaction efficiency, desired purity, and the specific requirements of the target molecule. For a precise cost analysis, it is recommended to obtain bulk quotations from multiple suppliers for all reagents under consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2 [sigmaaldrich.com]
- 4. Evaluation of 1 H-Triazole-1-[ N, N'-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine = 95.0 HPLC 207857-15-6 [sigmaaldrich.com]
- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of Thiourea Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Thiourea, a versatile organosulfur compound, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and various industrial chemicals. As the chemical industry increasingly moves towards sustainable practices, a thorough understanding of the environmental footprint of different synthetic routes to thiourea is essential. This guide provides an objective comparison of common thiourea synthesis methods, focusing on their environmental impact, supported by available data and detailed experimental protocols.
Comparison of Key Synthesis Routes
The selection of a thiourea synthesis method is often a trade-off between factors like cost, yield, purity, and, increasingly, environmental impact. The following sections detail the most prevalent industrial and laboratory-scale methods for producing thiourea, with a comparative analysis of their environmental performance.
Data Summary
The table below summarizes the key environmental and performance metrics for various thiourea synthesis methods. It is important to note that direct, standardized comparative data, particularly for large-scale industrial processes, is not always publicly available. Therefore, some of the quantitative data presented are based on analogous processes or estimations from published literature.
| Synthesis Method | Key Reactants | Key Byproducts & Wastes | Typical Yield | Energy Consumption | Environmental & Safety Concerns |
| Calcium Cyanamide Process | Calcium cyanamide (CaCN₂), Hydrogen sulfide (H₂S), Carbon dioxide (CO₂) | Calcium carbonate (CaCO₃), Calcium hydroxide (Ca(OH)₂), Dicyandiamide, unreacted H₂S | 65-75%[1] | High (energy-intensive production of CaCN₂) | Use of highly toxic and flammable H₂S gas; potential for release of H₂S and other sulfur compounds; generation of large volumes of solid waste (calcium salts). |
| Ammonium Thiocyanate Isomerization | Ammonium thiocyanate (NH₄SCN) | Unreacted ammonium thiocyanate, potential decomposition products at high temperatures (ammonia, H₂S, carbon disulfide)[2] | ~25-30% at equilibrium (150-180°C)[2] | High (requires sustained high temperatures) | High energy consumption to maintain reaction temperature; challenges in separating thiourea from the equilibrium mixture.[3] |
| From Isothiocyanates and Amines | Isothiocyanates, Amines | Minimal in high-yield reactions; solvent waste | High to quantitative[4] | Low to moderate | Isothiocyanates can be toxic and may not be readily available.[4] The use of volatile organic solvents (VOCs) is a concern in traditional methods. |
| From Carbon Disulfide and Amines | Carbon disulfide (CS₂), Amines | Hydrogen sulfide (H₂S) can be a byproduct | Good to excellent | Low to moderate | Carbon disulfide is highly flammable and toxic; potential for H₂S generation. |
| From Urea and Lawesson's Reagent | Urea, Lawesson's Reagent | Organophosphorus byproducts, sulfur-containing byproducts | ~62%[5][6] | Moderate | Lawesson's reagent is expensive and generates hazardous organophosphorus and sulfur-containing waste, which can be difficult to dispose of.[4][7] |
| "Green" Synthesis (e.g., on-water, deep eutectic solvents) | Varies (e.g., isothiocyanates, amines) | Minimal, with solvent recycling | High to excellent | Generally lower | Aims to reduce or eliminate the use of hazardous solvents and reagents, leading to a smaller environmental footprint.[4][8][9][10][11] |
Detailed Analysis of Synthesis Methods
Calcium Cyanamide Process
This is a major industrial route for thiourea production.[3][12] The process involves the reaction of hydrogen sulfide with calcium cyanamide, often in the presence of carbon dioxide.
Environmental Impact:
-
Raw Materials: The production of calcium cyanamide itself is an energy-intensive process. Hydrogen sulfide is a highly toxic and flammable gas that requires stringent handling and safety protocols.
-
Waste Generation: The process generates significant amounts of solid waste, primarily calcium carbonate and calcium hydroxide.[13] Incomplete reaction or side reactions can lead to the formation of dicyandiamide.
-
Emissions: There is a risk of releasing unreacted hydrogen sulfide and other volatile sulfur compounds into the atmosphere.
Ammonium Thiocyanate Isomerization
This method relies on the thermal isomerization of ammonium thiocyanate to thiourea in a reversible reaction.[2]
Environmental Impact:
-
Energy Consumption: The reaction requires high temperatures (typically 150-180°C) to be maintained for extended periods, leading to significant energy consumption.[2]
-
Separation and Waste: The main challenge is the separation of thiourea from the unreacted ammonium thiocyanate at equilibrium, which can be problematic and energy-intensive.[3] Some patents suggest using waste streams from coking desulfurization as a source of ammonium thiocyanate, which could potentially valorize an industrial waste product.[14]
-
Byproducts: At higher temperatures, decomposition of ammonium thiocyanate can occur, leading to the formation of ammonia, hydrogen sulfide, and carbon disulfide.[2]
Synthesis from Isothiocyanates and Amines
This is a widely used laboratory method that can also be applied on an industrial scale. It involves the reaction of an isothiocyanate with an amine.
Environmental Impact:
-
Reagent Toxicity: Isothiocyanates can be toxic and may not be readily available, which can be a limiting factor.[4]
-
Solvent Use: Traditional methods often employ volatile organic solvents (VOCs), which contribute to air pollution and have associated health risks. However, greener alternatives using water as a solvent ("on-water" synthesis) have been developed, significantly reducing the environmental impact.[15] This approach allows for simple product isolation through filtration and recycling of the water effluent.[16]
Synthesis from Carbon Disulfide and Amines
This method utilizes readily available starting materials, carbon disulfide and amines, to produce thiourea.
Environmental Impact:
-
Reagent Hazards: Carbon disulfide is a highly flammable, volatile, and toxic liquid that requires careful handling.
-
Byproducts: The reaction can produce hydrogen sulfide as a byproduct, which is a toxic gas.
-
Greener Alternatives: Some protocols have been developed using aqueous media, which can reduce the reliance on volatile organic solvents.[17]
Synthesis from Urea and Lawesson's Reagent
This one-step laboratory method uses urea and Lawesson's reagent as starting materials.[5][6]
Environmental Impact:
-
Reagent Cost and Waste: Lawesson's reagent is expensive and its use generates significant organophosphorus and sulfur-containing byproducts that are hazardous and require special disposal procedures.[4][7][18] The byproducts can be challenging to separate from the desired product.[7]
-
Toxicity: Lawesson's reagent and its byproducts have associated toxicities.
"Green" Synthesis Methods
Recent research has focused on developing more environmentally benign methods for thiourea synthesis. These include:
-
"On-Water" Synthesis: This method uses water as the solvent for the reaction between isothiocyanates and amines, eliminating the need for toxic VOCs.[15][16]
-
Deep Eutectic Solvents (DESs): DESs are considered "green" solvents due to their low vapor pressure, tunability, and often biodegradable nature.[9][11] However, a life-cycle assessment of some DESs has shown that their production can have a significant environmental impact depending on the starting materials.[4][8]
-
Catalytic Methods: The use of reusable catalysts can improve the efficiency and reduce the waste generated in thiourea synthesis.
Experimental Protocols
Protocol 1: Synthesis of N,N'-diphenylthiourea from Phenyl Isothiocyanate and Aniline (Classic Method)
Materials:
-
Phenyl isothiocyanate
-
Aniline
-
Dichloromethane or tert-butanol
Procedure:
-
Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol.
-
Add aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within a few hours.
-
The product, N,N'-diphenylthiourea, often precipitates out of the solution and can be collected by filtration.
-
Wash the precipitate with a small amount of cold solvent and dry to obtain the pure product.[4]
Protocol 2: Industrial Synthesis of Thiourea from Calcium Cyanamide (Conceptual)
This protocol is based on descriptions from various patents and represents a conceptual industrial process.[1][19]
Materials:
-
Calcium cyanamide (slurry in water)
-
Hydrogen sulfide (gas)
-
Carbon dioxide (gas)
Procedure:
-
Prepare an aqueous slurry of calcium cyanamide in a reactor.
-
Introduce a mixture of hydrogen sulfide and carbon dioxide into the slurry under constant stirring. The temperature is typically maintained between ambient and 80°C, and the pH is kept alkaline (8.0-11.0).[19]
-
After the initial reaction, the addition of hydrogen sulfide is stopped, while the slow passing of carbon dioxide continues. The remaining portion of the calcium cyanamide charge is added.
-
The reaction mass is retained for a period to complete the secondary reactions.
-
Carbon dioxide is then passed at an increased rate to decompose any calcium bisulfide.
-
The thiourea solution is separated from the solid byproducts (calcium carbonate, etc.) by filtration.
-
The solution is then treated with activated carbon for purification.
-
The final product is obtained by crystallization from the purified solution, followed by drying.[19]
Protocol 3: Synthesis of Thiourea from Ammonium Thiocyanate by Isomerization
Materials:
-
Ammonium thiocyanate
Procedure:
-
Place ammonium thiocyanate in a reaction vessel.
-
Heat the vessel to 150-180°C.[2]
-
Maintain this temperature for several hours to allow the isomerization to reach equilibrium.
-
Cool the reaction mixture.
-
The resulting solid is a mixture of thiourea and unreacted ammonium thiocyanate.
-
Separate the thiourea from the ammonium thiocyanate through a suitable purification method, such as fractional crystallization.
Visualizations
The following diagrams illustrate the workflows of key synthesis processes and their environmental considerations.
Caption: Workflow for the Calcium Cyanamide process for thiourea synthesis.
Caption: Workflow for the Ammonium Thiocyanate isomerization process.
Caption: Generalized workflow for a "green" thiourea synthesis method.
Conclusion
The environmental impact of thiourea synthesis varies significantly depending on the chosen method. Industrial processes like the calcium cyanamide route are effective for large-scale production but come with considerable environmental burdens related to hazardous materials and waste generation. The ammonium thiocyanate isomerization method is hampered by high energy costs and separation challenges.
Laboratory-scale methods offer a wider range of environmental profiles. The use of toxic reagents like isothiocyanates and carbon disulfide, as well as waste-generating reagents like Lawesson's reagent, are significant drawbacks of some traditional methods.
The development of "green" synthesis routes, such as "on-water" synthesis and the use of deep eutectic solvents, represents a promising path towards more sustainable thiourea production. These methods aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and simplify waste management. For researchers, scientists, and drug development professionals, the selection of a synthesis method should not only be based on chemical efficiency but also on a thorough evaluation of its environmental and safety implications. As the demand for sustainable chemical manufacturing grows, the adoption of greener synthesis alternatives will be crucial for the future of thiourea production.
References
- 1. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Are deep eutectic solvents really green?: A life-cycle perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Deep eutectic solvents as an emerging green platform for the synthesis of functional materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Controversy on the toxic nature of deep eutectic solvents and their potential contribution to environmental pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Use of Deep Eutectic Solvents in Protection Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101602702A - The production technology of synthesizing thiourea by urea method - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. JPS61242684A - Method for treating waste liquid containing thiourea and/or its derivatives - Google Patents [patents.google.com]
- 15. Sustainable chemical synthesis using Chemistry in Water | Evonik - Evonik Industries [healthcare.evonik.com]
- 16. Focus Areas – ACSGCIPR [acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 19. kar.kent.ac.uk [kar.kent.ac.uk]
Selectivity of N-Boc-Thiourea in Reactions with Primary versus Secondary Amines: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the selective functionalization of amines is a critical task. N-Boc-thiourea has emerged as a valuable reagent for the guanidinylation of amines, a transformation that introduces the guanidinium group, a common motif in biologically active molecules. This guide provides a comprehensive comparison of the reactivity and selectivity of this compound towards primary and secondary amines, supported by experimental data and detailed protocols.
Reaction Mechanism and Selectivity
The reaction of N,N'-di-Boc-thiourea with amines to form N,N'-di-Boc-protected guanidines does not proceed directly. The thiourea must first be activated to facilitate the nucleophilic attack of the amine. This activation is typically achieved using a desulfurizing agent, which converts the thiourea into a more electrophilic species, generally believed to be a carbodiimide intermediate.[1][2] The amine then attacks this intermediate to form the protected guanidine.
The general reaction scheme is as follows:
-
Activation: The thiourea is activated by an activating agent.
-
Nucleophilic Attack: The amine attacks the activated intermediate.
-
Product Formation: The N,N'-di-Boc-protected guanidine is formed.
This process shows a notable degree of selectivity, primarily influenced by the steric hindrance of the amine. Generally, primary amines exhibit higher reactivity compared to secondary amines. Among secondary amines, less sterically hindered cyclic amines react efficiently, while bulky, acyclic secondary amines show significantly reduced reactivity.[3]
Caption: General reaction pathway for the guanidinylation of amines using N,N'-di-Boc-thiourea.
Comparative Performance Data
The following table summarizes the yields of N,N'-di-Boc-protected guanidines from the reaction of N,N'-di-Boc-thiourea with a variety of primary and secondary amines under different reaction conditions. This data illustrates the general trend of higher yields for primary amines and less sterically hindered secondary amines.
| Amine Type | Substrate | Activating System | Solvent | Yield (%) | Reference |
| Primary | 4-Methoxyphenylamine | I₂ / TBHP | PhMe | 82 | [4] |
| Primary | Benzylamine | TCT / NMM / DMAP | THF | 95 | [1] |
| Primary | 2-Methylaniline | I₂ / TBHP | PhMe | 85 | [4] |
| Primary | 4-Fluorobenzylamine | I₂ / TBHP | PhMe | 90 | [4] |
| Secondary | Pyrrolidine | TCT / NMM / DMAP | THF | 92 | [1] |
| Secondary | Piperidine | TCT / NMM / DMAP | THF | 90 | [1] |
| Secondary | N-Methylbenzylamine | TCT / NMM / DMAP | THF | 88 | [1] |
| Secondary | Dibenzylamine (sterically hindered) | TCT / NMM / DMAP | THF | 60 | [1] |
TCT: Cyanuric Chloride; NMM: N-Methylmorpholine; DMAP: 4-Dimethylaminopyridine; TBHP: tert-Butyl hydroperoxide; PhMe: Toluene; THF: Tetrahydrofuran.
Experimental Protocols
Detailed methodologies for two common activation procedures are provided below.
Protocol 1: Guanidinylation using Cyanuric Chloride (TCT) Activation [1]
This method provides an environmentally safer alternative to heavy-metal activators.[1]
-
To a solution of N,N'-di-Boc-thiourea (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add cyanuric chloride (TCT, 0.4 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the desired amine (1.2 mmol), N-methylmorpholine (NMM, 2.0 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in THF (5 mL).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Guanidinylation using Iodine-Catalyzed Activation [4]
This protocol utilizes a mild iodine-catalyzed system.[4]
-
To a solution of N,N'-di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the amine (0.2 mmol).
-
Sequentially add iodine (I₂, 0.02 mmol) and 70% aqueous tert-butyl hydroperoxide (TBHP, 0.3 mmol).
-
Stir the reaction mixture at room temperature for 0.5-12 hours, monitoring the consumption of the amine by TLC using a ninhydrin stain.
-
Once the amine is consumed, dilute the reaction mixture with dichloromethane (DCM, 50 mL).
-
Wash the organic phase with water (10 mL) and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to obtain the desired product.
Caption: General experimental workflow for the guanylation of amines.
Conclusion
This compound is a versatile reagent for the synthesis of protected guanidines from both primary and secondary amines. The selectivity of the reaction is largely governed by steric factors, with primary amines being more reactive than secondary amines. Sterically hindered secondary amines exhibit significantly lower reactivity, a factor that can be exploited for selective guanidinylation in complex molecules. The availability of various activation methods, including environmentally benign alternatives to heavy metals, enhances the utility of this reagent in modern organic synthesis and drug discovery.
References
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]
- 4. rsc.org [rsc.org]
A Comparative Guide to the Characterization and Purity Assessment of Synthesized N-Boc-Thiourea
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the use of protecting groups is a fundamental strategy. N-Boc-thiourea serves as a key intermediate, valued for the introduction of a protected thiourea moiety. The purity and accurate characterization of this reagent are paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides a comprehensive comparison of this compound with common alternatives, namely N-Fmoc-thiourea and N-Cbz-thiourea, focusing on their synthesis, characterization, and purity assessment.
Performance Comparison of N-Protected Thiourea Derivatives
The choice of a protecting group for thiourea is dictated by the specific requirements of the synthetic route, including stability under various reaction conditions and the ease of deprotection. The tert-Butoxycarbonyl (Boc) group is widely used due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) protected thioureas offer alternative deprotection strategies, providing chemists with a versatile toolkit for complex molecule synthesis.
| Parameter | This compound | N-Fmoc-thiourea | N-Cbz-thiourea |
| Molecular Weight | 176.24 g/mol [1] | 298.35 g/mol | 210.25 g/mol |
| Melting Point | 142 °C (decomposes)[1] | Not available | Not available |
| Deprotection Condition | Acidic (e.g., TFA, HCl) | Basic (e.g., Piperidine) | Hydrogenolysis |
| Key Advantages | Stable to a wide range of non-acidic conditions. | Orthogonal to acid-labile protecting groups. | Stable to acidic and some basic conditions. |
| Potential Disadvantages | Acid-labile, limiting its use with other acid-sensitive groups. | Base-labile, limiting its use with base-sensitive functionalities. | Requires catalytic hydrogenation for removal, which may not be compatible with all functional groups. |
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized N-protected thiourea. The following table summarizes expected spectroscopic data.
| Analysis | This compound | N-Fmoc-thiourea | N-Cbz-thiourea |
| ¹H NMR | Expected signals for Boc group (~1.5 ppm, singlet, 9H) and NH protons. | Expected signals for Fmoc group (aromatic and aliphatic protons) and NH protons. | Expected signals for Cbz group (aromatic and benzylic protons) and NH protons. |
| ¹³C NMR | Expected signals for Boc carbonyl (~150-155 ppm), quaternary carbon of Boc (~80 ppm), methyl carbons of Boc (~28 ppm), and thiocarbonyl carbon (~180-185 ppm). | Expected signals for Fmoc carbonyl, aromatic, and aliphatic carbons, and thiocarbonyl carbon. | Expected signals for Cbz carbonyl, aromatic, and benzylic carbons, and thiocarbonyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (urethane), and C=S stretching. | Characteristic peaks for N-H stretching, C=O stretching (urethane), aromatic C-H, and C=S stretching. | Characteristic peaks for N-H stretching, C=O stretching (urethane), aromatic C-H, and C=S stretching. |
| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at ~177. | Expected molecular ion peak [M+H]⁺ at ~299. | Expected molecular ion peak [M+H]⁺ at ~211. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of synthesized compounds. A general reverse-phase HPLC method can be employed for the analysis of N-protected thioureas.
| Parameter | HPLC Method for N-Protected Thioureas |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |
| Gradient | A typical gradient would be from 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Expected Elution Order | N-Cbz-thiourea < N-Fmoc-thiourea < this compound (based on polarity) |
Experimental Protocols
Synthesis of this compound
A straightforward method for the synthesis of this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Thiourea
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve thiourea in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization and purity assessment of synthesized this compound.
Caption: Experimental workflow for synthesis, characterization, and purity assessment.
Signaling Pathway Visualization
While this compound itself is not directly involved in signaling pathways, its deprotected form, thiourea, and its derivatives can have biological activities. The following is a conceptual representation of how a thiourea derivative might be synthetically incorporated to modulate a hypothetical signaling pathway.
Caption: Synthesis of a thiourea derivative to inhibit a signaling pathway.
References
Safety Operating Guide
Proper Disposal of N-Boc-Thiourea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N-Boc-thiourea, a compound frequently used in organic synthesis.
This compound, while a valuable reagent, requires careful handling and disposal due to the potential hazards associated with thiourea and its derivatives. Although a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazardous characteristics of the parent compound, thiourea, and related derivatives provide a strong basis for establishing safe disposal procedures. Thiourea is recognized as being harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child. Therefore, this compound and any materials contaminated with it should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound must be classified as hazardous waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held this compound.
-
Contaminated materials such as gloves, weighing paper, and absorbent pads.
-
-
This waste stream must be segregated from all other laboratory waste, including non-hazardous trash, sharps, and other chemical waste streams, to prevent cross-contamination.
Step 2: Containerization
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.
-
The label on the waste container must be clearly legible and include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Carcinogen Suspect").
-
The date the waste was first added to the container.
-
Step 3: Storage
-
Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials. While this compound is generally stable, the parent compound, thiourea, can decompose upon heating to produce hazardous gases such as ammonia, hydrogen sulfide, and carbon disulfide.[1] Therefore, storage should be away from heat sources.
Step 4: Disposal
-
Never dispose of this compound by flushing it down the drain or mixing it with general laboratory or municipal trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C6H12N2O2S |
| Molecular Weight | 176.24 g/mol |
| Appearance | Solid |
| Melting Point | 142 °C (decomposes) |
| Stability | Stable under normal laboratory conditions. The Boc protecting group provides stability under basic conditions, but it can be removed by acid.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
